Aminoluciferin
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKXOOBAVPKR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Illuminating the Proteome: A Technical Guide to the Synthesis of Novel Aminoluciferin Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for novel aminoluciferin analogs, which are pivotal for advanced bioluminescence imaging in biomedical research and drug development. This document details the core synthetic strategies, presents key quantitative data for comparative analysis, and offers detailed experimental protocols for the synthesis of these powerful molecular probes.
Introduction: Expanding the Bioluminescent Toolkit
The firefly luciferin-luciferase system is a cornerstone of bioluminescence imaging (BLI), offering exceptional sensitivity and a high signal-to-noise ratio for non-invasive in vivo imaging. However, the inherent photophysical properties of D-luciferin, such as its emission in the yellow-green region of the spectrum, limit its application in deep-tissue imaging due to light attenuation by biological tissues. To overcome these limitations, researchers have developed a diverse palette of synthetic this compound analogs with improved properties, including red-shifted emission, enhanced brightness, and functionalities for targeted imaging.
This guide explores three key strategies for the synthesis of novel this compound analogs: the creation of rigidified cyclic structures, the development of "caged" probes for enzyme activity sensing, and the versatile functionalization of the 6'-position of the luciferin core, including through bioorthogonal click chemistry.
Core Synthetic Pathways and Methodologies
Synthesis of Cyclic Alkylaminoluciferins (e.g., CycLuc Analogs)
The synthesis of cyclic alkylaminoluciferins, such as the CycLuc family of analogs, involves the construction of a rigidified aminobenzothiazole core, which often leads to analogs with red-shifted and more intense light emission.[1] The general approach begins with the synthesis of a substituted 2-cyano-6-aminobenzothiazole, followed by condensation with D-cysteine to form the thiazoline ring of the luciferin.
Experimental Protocol: Synthesis of a Representative Cyclic this compound (CycLuc1)
This protocol is a representative example of the synthesis of a cyclic this compound.
Step 1: Synthesis of 2-cyano-6-(indolin-1-yl)benzothiazole A mixture of 2-chloro-6-nitrobenzothiazole and indoline is heated to generate the 6-(indolin-1-yl)-2-nitrobenzothiazole intermediate. The nitro group is then reduced to an amine using a reducing agent like sodium dithionite. The resulting amine is then converted to the nitrile via a Sandmeyer reaction using copper(I) cyanide.
Step 2: Condensation with D-cysteine The 2-cyano-6-(indolin-1-yl)benzothiazole is dissolved in a suitable solvent, such as a mixture of methanol and water. D-cysteine hydrochloride is added, and the pH of the solution is adjusted to basic (pH ~8-9) with a base like potassium carbonate. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The product, CycLuc1, is then purified by chromatography.[2][3]
Logical Workflow for Cyclic this compound Synthesis
Synthesis of Caged this compound Probes
"Caged" this compound probes are powerful tools for detecting specific enzyme activities in vitro and in vivo. In these probes, the amino group of this compound is masked with a substrate moiety specific to a particular enzyme. Enzymatic cleavage of this moiety "uncages" the this compound, which can then react with luciferase to produce light, thus reporting on the enzyme's activity. A common strategy for synthesizing these probes, particularly for proteases, involves solid-phase peptide synthesis (SPPS).[4][5][6]
Experimental Protocol: Solid-Phase Synthesis of a Caged this compound Peptide Probe
This protocol outlines the general steps for synthesizing a peptide-caged this compound probe.
Step 1: Peptide Synthesis on Solid Support The peptide sequence, which serves as the enzyme substrate, is assembled on a solid-phase resin using standard Fmoc-based chemistry.
Step 2: Coupling of the this compound Precursor After the peptide sequence is synthesized, the N-terminus is deprotected, and a precursor of this compound, typically 6-amino-2-cyanobenzothiazole, is coupled to the C-terminus of the peptide. This is often done in solution after cleaving the peptide from the resin.
Step 3: Cleavage and Deprotection The peptide-cyanobenzothiazole conjugate is cleaved from the solid support, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
Step 4: Final Condensation with D-cysteine The purified peptide-cyanobenzothiazole is then condensed with D-cysteine in a basic aqueous solution to form the final caged this compound probe.[7][8]
Workflow for Caged this compound Probe Synthesis via SPPS
Synthesis of 6'-Substituted this compound Analogs via Click Chemistry
The 6'-amino group of this compound provides a convenient handle for a wide range of chemical modifications to create novel analogs with diverse properties. One of the most versatile methods for such modifications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction allows for the efficient and specific coupling of an alkyne-modified luciferin with an azide-containing molecule of interest.
Experimental Protocol: Synthesis of a Triazole-Containing this compound Analog via CuAAC
This protocol describes the synthesis of an alkynyl luciferin precursor and its subsequent modification using a CuAAC reaction.
Step 1: Synthesis of an Alkynyl Luciferin Analog An this compound bearing a terminal alkyne is synthesized. This can be achieved by reacting 6-amino-2-cyanobenzothiazole with an alkyne-containing electrophile, followed by condensation with D-cysteine.[9]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The alkynyl luciferin analog is dissolved in a suitable solvent system, often a mixture of t-butanol and water. An azide-containing molecule of interest is added, followed by a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate). The reaction is stirred at room temperature until completion. The resulting triazole-containing this compound analog is then purified.[10][11][12]
Click Chemistry Functionalization Pathway
Quantitative Data Summary
The bioluminescent properties of this compound analogs are critical for their application. The following tables summarize key quantitative data for a selection of representative analogs.
Table 1: Bioluminescence Emission Maxima of Selected this compound Analogs
| Analog | Emission Max (nm) | Reference |
| D-Luciferin | 562 | [1] |
| 6'-Aminoluciferin | 593 | [1] |
| 6'-Dimethylthis compound | 623 | [1] |
| CycLuc1 | 599 | [1] |
| CycLuc2 | 607 | [1] |
| CycLuc6 | 636 | [13][14] |
| CycLuc10 | 642 | [13][14] |
| AkaLumine | 675 | [15] |
| seMpai | 677 | [16] |
Table 2: Kinetic and Quantum Yield Data for Selected this compound Analogs
| Analog | Luciferase | Km (µM) | Relative Quantum Yield | Reference |
| D-Luciferin | Wild-Type | ~1-5 | 1.00 | [17][18] |
| 6'-Aminoluciferin | Wild-Type | <1 | - | [1] |
| CycLuc1 | Wild-Type | Lower than D-luciferin | Increased rigidity may increase quantum yield | [1][17] |
| N-Alkyl-6'-aminoluciferins | Ultra-Glo | Varies | Varies with substituent | [18] |
| 6'-(1-pyrrolidinyl)luciferin | P. hirtus RE-R215K | 1 | - | [19] |
| AkaLumine Analogs | Recombinant P. pyralis | - | Improved over AkaLumine | [15] |
Note: Direct comparison of quantum yields can be challenging due to variations in experimental conditions and reporting standards. "Relative Quantum Yield" indicates a qualitative comparison to D-luciferin where available.
Conclusion and Future Directions
The synthesis of novel this compound analogs has significantly expanded the capabilities of bioluminescence imaging. The methodologies outlined in this guide provide a foundation for the rational design and synthesis of next-generation probes with tailored properties. Future efforts in this field will likely focus on the development of analogs with even further red-shifted emissions, improved quantum yields, and enhanced cell permeability for even more sensitive and specific in vivo imaging. The continued innovation in synthetic strategies, including the broader application of bioorthogonal chemistry, will undoubtedly lead to the creation of sophisticated molecular tools to illuminate complex biological processes in health and disease.
References
- 1. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Caged this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Caged this compound probe for bioluminescent immunoproteasome activity analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00148F [pubs.rsc.org]
- 9. Design and synthesis of an alkynyl luciferin analog for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. mdpi.com [mdpi.com]
- 17. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Aminoluciferin Bioluminescence with Firefly Luciferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioluminescent reaction catalyzed by firefly luciferase using aminoluciferin and its analogues. It covers the core biochemical mechanism, comparative quantitative data, detailed experimental protocols, and key applications in research and drug development.
Introduction: Beyond the Native Substrate
Firefly luciferase (FLuc), a 61 kDa monomeric enzyme, is a cornerstone of modern bioscience, widely employed as a genetic reporter due to its exceptionally high sensitivity and signal-to-noise ratio.[1][2] The canonical reaction involves the ATP-dependent oxidative decarboxylation of D-luciferin, resulting in the emission of yellow-green light.[3][4] However, the physical properties of D-luciferin, such as its emission wavelength and cell permeability, present limitations for certain applications, particularly for deep-tissue in vivo imaging.
This has spurred the development of synthetic luciferin analogues to expand the utility of this reporter system.[3][4] Among the most promising are the 6'-aminoluciferins, where the 6'-hydroxyl group of D-luciferin is replaced with an amino group or a substituted amine.[5] These modifications lead to significant red-shifting of the emitted light into the near-infrared (NIR) window, where biological tissues are more transparent, and can alter substrate affinity and kinetics.[3][5] This guide focuses on the mechanism, properties, and applications of these valuable this compound substrates.
The Core Bioluminescent Mechanism
The bioluminescent reaction catalyzed by firefly luciferase occurs in two primary steps, whether the substrate is D-luciferin or an this compound analogue.[3][5]
-
Adenylation: The carboxylate group of the luciferin analogue attacks the α-phosphate of adenosine triphosphate (ATP) in the presence of Mg²⁺. This results in the formation of a high-energy luciferyl-adenylate intermediate (LH₂-AMP) and the release of pyrophosphate (PPi).[3]
-
Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. This is the rate-limiting step in the reaction. The unstable dioxetanone rapidly decarboxylates, producing an electronically excited oxyluciferin molecule. As the excited oxyluciferin relaxes to its ground state, it releases energy in the form of a photon of light.[3]
The color of the emitted light is determined by the energy difference between the excited and ground states of the oxyluciferin product.[6] For aminoluciferins, the electron-donating nature of the 6'-amino group alters the electronic structure of the resulting amino-oxyluciferin, lowering the energy gap and causing a bathochromic (red) shift in the emission spectrum.[6]
Quantitative Data and Comparative Analysis
The utility of an this compound analogue is defined by its kinetic parameters and photophysical properties. While aminoluciferins generally exhibit higher affinity (lower Km) for firefly luciferase compared to D-luciferin, this often comes with a trade-off in maximal light output, partly due to product inhibition.[5][6]
Bioluminescence Emission Wavelengths
A key advantage of aminoluciferins is their red-shifted emission. The extent of this shift is dependent on the substitution at the 6'-amino position. Generally, increasing the electron-donating capacity and incorporating rigid, cyclic structures enhances the red-shift.[3]
Table 1: Peak Bioluminescence Emission Wavelengths of Selected Luciferin Analogues with Wild-Type Firefly Luciferase.
| Compound | 6' Substituent | Peak Emission (λmax) | Reference |
|---|---|---|---|
| D-luciferin | -OH | 557 nm | [6] |
| 6'-aminoluciferin (NH₂LH₂) | -NH₂ | 594 nm | [3][5] |
| 6'-MeNHLH₂ | -NH(CH₃) | 609 nm | [6] |
| 6'-Me₂NLH₂ | -N(CH₃)₂ | 623 nm | [6] |
| CycLuc1 | Fused Pyrrolidine | 599 nm | [7] |
| CycLuc6 | Fused Tetrahydroquinoline | 636 nm | [3][5] |
| CycLuc10 | Fused Dihydroquinoline | 642 nm | [3][5] |
| AkaLumine | Extended π-conjugation | ~675 nm |[7] |
Kinetic Parameters
Mutations in the luciferase active site can be engineered to preferentially accept this compound substrates, improving their light output and creating orthogonal reporter pairs.[3][5] The F247L mutation, for instance, has been shown to improve light output from 6'-aminoluciferin by nearly five-fold.[5]
Table 2: Michaelis-Menten Constants (Km) for Selected Luciferin Analogues with Wild-Type (WT) and Mutant Firefly Luciferase.
| Substrate | Luciferase Mutant | Km (μM) | Reference |
|---|---|---|---|
| D-luciferin | WT | 1.0 - 14.9 | [7][8] |
| 6'-NH₂LH₂ | WT | 0.4 | [5] |
| 6'-MeNHLH₂ | WT | 0.1 | [5] |
| 6'-Me₂NLH₂ | WT | 0.2 | [5] |
| CycLuc1 | WT | 0.1 | [5] |
| CycLuc2 | WT | 0.1 | [5] |
| D-luciferin | R218K | 2.9 | [5] |
| CycLuc1 | R218K | 1.8 | [5] |
| CycLuc2 | R218K | 0.3 |[5] |
Note: Vmax and Quantum Yield data for aminoluciferins are not consistently reported across the literature in a standardized format, but studies indicate that while the initial photon flux can be high (up to 43% of D-luciferin for some analogues), sustained emission is often lower due to product inhibition.[3] Quantum yield improvement is a key goal of analogue design.[9]
Experimental Protocols
In Vitro Luciferase Assay with this compound
This protocol describes a typical flash-type assay to determine the activity of firefly luciferase with an this compound substrate in vitro.
Materials:
-
Purified recombinant firefly luciferase
-
This compound analogue stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 25 mM Tris-phosphate (pH 7.8), 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT.
-
ATP solution: 10 mM in water.
-
White, opaque 96-well microplates.
-
Luminometer with injectors.
Procedure:
-
Prepare Assay Reagent: On the day of the experiment, prepare the final assay reagent. For 1 mL, mix 940 µL of Assay Buffer, 40 µL of 10 mM ATP (final concentration 0.4 mM), and 20 µL of 10 mM this compound stock (final concentration 200 µM). Protect from light.
-
Enzyme Dilution: Dilute the purified luciferase in Assay Buffer to the desired concentration (e.g., 1 nM).
-
Assay Execution: a. Pipette 20 µL of the diluted enzyme into the wells of the 96-well plate. b. Place the plate in the luminometer. c. Set the luminometer to inject 100 µL of the Assay Reagent. d. Measure luminescence immediately after injection (e.g., 1-second integration time). A kinetic read over 1-2 minutes is recommended to observe the characteristic "flash" followed by sustained glow.
Live Cell Luciferase Assay
This protocol is for measuring luciferase activity in live mammalian cells, where substrate permeability is a critical factor.
Materials:
-
Mammalian cells transfected with a luciferase reporter plasmid.
-
White, opaque, tissue-culture treated 96-well plates.
-
Culture medium (e.g., DMEM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Luminometer.
Procedure:
-
Cell Plating: 24 hours post-transfection, plate cells in the 96-well plate at a desired density (e.g., 20,000 cells/well) and allow them to attach.
-
Substrate Addition: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 µM to 250 µM).
-
Incubation & Measurement: a. Remove the old medium from the cells and add the medium containing the this compound. b. Immediately place the plate in a luminometer pre-warmed to 37°C. c. Measure luminescence at various time points (e.g., every 2 minutes for 1 hour) to determine the kinetics of substrate uptake and light emission.
Note: Unlike in vitro assays, live-cell signal is highly dependent on the analogue's ability to cross the cell membrane. More lipophilic aminoluciferins often show superior performance in live cells even if their in vitro activity is lower than D-luciferin.[3]
Applications in Drug Development and Research
The unique properties of aminoluciferins have enabled several advanced applications beyond simple reporter gene assays.
Caged Probes for Enzyme Activity
The 6'-amino group provides a convenient chemical handle for "caging" the luciferin. A specific peptide or chemical moiety recognized by an enzyme of interest can be attached to the amine, rendering the molecule unable to react with luciferase.[1] Upon enzymatic cleavage of the caging group, the free this compound is released, generating a bioluminescent signal proportional to enzyme activity.[1] This has been successfully used to create probes for proteases like caspases and the immunoproteasome.[8][10]
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for monitoring protein-protein interactions in real-time.[1] It relies on the non-radiative transfer of energy from a bioluminescent donor (luciferase) to a fluorescent acceptor protein (e.g., YFP). Energy transfer only occurs when the donor and acceptor are in very close proximity (<10 nm). Aminoluciferins can be used as substrates for the luciferase donor. Furthermore, they can be directly conjugated to fluorescent dyes (e.g., Cy5) to act as BRET donors themselves, enabling NIR light emission and improved tissue penetration for in vivo studies.[1][2]
Conclusion and Future Directions
Aminoluciferins represent a significant advancement in bioluminescence technology, extending the capabilities of the firefly luciferase system. Their red-shifted emission profiles are invaluable for in vivo imaging, and their chemical tractability allows for the creation of sophisticated probes for monitoring dynamic biological processes. Future research will likely focus on the development of novel this compound analogues with improved quantum yields and cell permeability, as well as the co-evolution of mutant luciferases that can utilize these synthetic substrates with higher efficiency and specificity. These ongoing efforts promise to further enhance the sensitivity and scope of bioluminescent imaging in both basic research and clinical applications.
References
- 1. Aminoluciferins as functional bioluminogenic substrates of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glow: A Technical Guide to the Photophysical and Chemical Properties of Aminoluciferin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for more sensitive and versatile tools in biological imaging and diagnostics has led to significant advancements in the development of aminoluciferin derivatives. These synthetic analogues of the native firefly substrate, D-luciferin, offer a tunable palette of light emission, enhanced brightness, and improved pharmacokinetic properties, making them invaluable for a wide range of applications from in vitro assays to deep-tissue in vivo imaging. This technical guide provides a comprehensive overview of the core photophysical and chemical properties of key this compound derivatives, detailed experimental protocols, and visual representations of associated pathways and workflows.
Core Photophysical and Chemical Properties
The substitution of the 6'-hydroxyl group of D-luciferin with an amino group, and subsequent modifications of this amine, profoundly influences the molecule's electronic structure and, consequently, its light-emitting properties. These modifications have given rise to a diverse family of this compound derivatives with red-shifted emission spectra, a critical feature for in vivo imaging where longer wavelengths penetrate tissue more effectively.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative photophysical and kinetic data for several prominent this compound derivatives, providing a comparative landscape for researchers to select the optimal substrate for their specific application.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Derivative | Fluorescence λmax (nm) | Bioluminescence λmax (nm) | Notes | Reference(s) |
| 6'-aminoluciferin (aLuc) | 517 | 590 - 594 | ~10-fold higher affinity for luciferase than D-luciferin. | [1][2] |
| 6'-MeNHLH2 | - | 609 | Monoalkylated this compound. | [3] |
| 6'-Me2NLH2 | 554 | 623 | Dialkylated this compound. | [2][3] |
| CycLuc1 | - | 599 | Conformationally-restricted cyclic alkylthis compound. | [3] |
| CycLuc2 | - | 607 | Conformationally-restricted cyclic alkylthis compound. | [3] |
| CycLuc6 | 567 | 636 | Red-shifted emission compared to other CycLuc derivatives. | [2] |
| CycLuc10 | 576 | 642 | One of the most red-shifted this compound analogues. | [2] |
| cybLuc | - | - | N-cyclobutylthis compound; produces 20-fold more light than D-luciferin or aLuc at the same concentration in animal studies. | [4] |
| AkaLumine (AkaLumine-HCl) | - | 675 - 677 | Near-infrared (NIR) emission, ideal for deep tissue imaging. | [5][6][7] |
| Cy5-AL | - | 673 | Emits NIR light via Bioluminescence Resonance Energy Transfer (BRET). | [8][9] |
| Enamine Infraluciferin | - | 564 (with PpyWT luciferase), 606 (with FlucRed mutant) | π-extended infraluciferin derivative. | [10] |
Table 2: Kinetic Properties of Selected this compound Derivatives with Firefly Luciferase
| Derivative | Km (μM) | Relative Light Output | Notes | Reference(s) |
| 6'-aminoluciferin (aLuc) | - | Reduced compared to D-luciferin (~10%) | Higher affinity but lower light output than D-luciferin. | [10] |
| cyaLucs (general) | Increases with bulky N-cycloalkylated substitution | Enhanced bioluminescent signals in vitro, in cellulo, and in vivo. | Affinity to luciferase decreases with larger cycloalkyl groups. | [1] |
| AkaLumine | 2.06 | 100 to 1,000 times brighter than D-luciferin/Fluc system in vivo. | Used with a mutant luciferase (Akaluc) for the AkaBLI system. | [5][11] |
| Glycine-D-aminoluciferin | - | Attenuated bioluminescent signals | Longer in vivo circulation time. | [4][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful application and study of this compound derivatives. The following sections provide methodologies for key experiments.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from a substituted 2-cyanobenzothiazole, which is then condensed with D-cysteine.[13][14]
Protocol 1: General Synthesis of 6'-Aminoluciferin Derivatives
-
Synthesis of 6-Amino-2-cyanobenzothiazole (ACBT): A common precursor, ACBT, can be synthesized through various routes, often involving nitration, reduction, and cyanation of a benzothiazole core.[13][15][16] An economical and scalable synthesis has been reported using a 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyzed cyanation.[13][16]
-
(Optional) N-Alkylation/Acylation of ACBT: The amino group of ACBT can be modified through reductive amination or acylation to introduce various alkyl or functional groups, leading to a diverse library of precursors.[8]
-
Condensation with D-cysteine: The 2-cyanobenzothiazole derivative is reacted with D-cysteine in a suitable solvent (e.g., methanol/THF mixture) at a controlled pH.[15] The reaction progress is monitored by techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: The final this compound derivative is purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).[8]
Measurement of Bioluminescence Spectra
Characterizing the emission spectrum of a novel this compound derivative is crucial for determining its suitability for specific imaging applications.
Protocol 2: In Vitro Bioluminescence Spectroscopy
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris buffer, pH 7.4, containing 10 mM MgCl2 and 0.1 mM ZnCl2).[1] Prepare stock solutions of firefly luciferase, ATP, and the this compound derivative.
-
Spectrometer Setup: Use a fluorescence spectrophotometer with the excitation source turned off or blocked.[1][17] Set the desired wavelength range for emission scanning (e.g., 400-800 nm).
-
Measurement: In a cuvette, mix the buffer, luciferase, and ATP.[17] To initiate the reaction, inject the this compound derivative solution and immediately begin recording the emission spectrum.
-
Data Analysis: The resulting spectrum will show the intensity of light emitted at each wavelength, with the peak of the curve representing the bioluminescence maximum (λmax).
In Vivo Bioluminescence Imaging
The true utility of many this compound derivatives lies in their application for non-invasive imaging in living organisms.
Protocol 3: Animal Bioluminescence Imaging
-
Animal Model: Utilize an animal model (e.g., mouse) expressing firefly luciferase in the cells or tissues of interest.[1]
-
Substrate Administration: Dissolve the this compound derivative in a biocompatible vehicle (e.g., phosphate-buffered saline). The standard injection for D-luciferin is 150 mg/kg intraperitoneally.[1] However, for potent derivatives like cybLuc, a much lower concentration (e.g., 10 μM) can be used.[4]
-
Imaging: Place the animal in an in vivo imaging system (IVIS) equipped with a cooled CCD camera.[1] Acquire images at various time points after substrate injection to determine the peak emission time. For spectral imaging, a series of images can be acquired through different bandpass filters.[18]
-
Image Analysis: Quantify the bioluminescent signal in regions of interest using the imaging system's software. The signal intensity is typically represented in photons per second per centimeter squared per steradian (p/s/cm²/sr).
Visualizing Pathways and Workflows
Diagrams are powerful tools for understanding the complex relationships in biochemical pathways and experimental procedures.
Luciferase-Catalyzed Bioluminescence Pathway
The fundamental reaction involves the luciferase-mediated adenylation and subsequent oxidation of the luciferin substrate to produce light.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. Aminoluciferins as functional bioluminogenic substrates of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00247K [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Synthesis of N-peptide-6-amino-D-luciferin Conjugates [frontiersin.org]
- 16. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - White Rose Research Online [eprints.whiterose.ac.uk]
- 17. static.igem.org [static.igem.org]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
The Dawn of Brighter Bioluminescence: A Technical Guide to Aminoluciferin Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The firefly luciferin-luciferase system, a cornerstone of bioluminescence imaging (BLI), has undergone a significant evolution with the advent of aminoluciferin substrates. These synthetic analogs of D-luciferin have unlocked new possibilities in sensitivity, tissue penetration, and multiplexed imaging, addressing some of the key limitations of the native substrate. This in-depth technical guide explores the discovery, development, and application of this compound substrates, providing researchers with the essential knowledge to harness their full potential in preclinical and clinical research.
The primary advantage of this compound derivatives lies in their red-shifted light emission. The replacement of the 6'-hydroxyl group of D-luciferin with an amino group results in a significant bathochromic shift, pushing the emission wavelength into the near-infrared (NIR) window (650-900 nm).[1][2] Light in this region is less absorbed and scattered by biological tissues, enabling deeper and more sensitive in vivo imaging.[3][4]
The this compound Toolkit: A Comparative Overview
A diverse palette of this compound substrates has been developed, each with unique photophysical and pharmacokinetic properties. This section provides a comparative analysis of some of the most prominent aminoluciferins.
Quantitative Data Summary
The following tables summarize the key quantitative data for various this compound substrates, allowing for easy comparison of their performance characteristics.
Table 1: Spectral Properties of this compound Substrates
| Substrate | Peak Bioluminescence Emission (nm) | Notes |
| D-luciferin | ~560 | Standard substrate, visible green-yellow light.[3] |
| 6'-aminoluciferin | ~590-593 | The foundational this compound, red-shifted emission.[1][5] |
| 6'-MeNHLH2 | ~609 | Mono-methylated this compound with further red-shifting.[5] |
| 6'-Me2NLH2 | ~623 | Di-methylated this compound, even greater red-shift.[5] |
| CycLuc1 | ~599 | Cyclic alkylthis compound with improved brightness.[5] |
| CycLuc2 | ~607 | N-methylated cyclic this compound.[5] |
| CycLuc6 | ~636 | A more red-shifted cyclic this compound.[6][7] |
| CycLuc10 | ~642 | One of the most red-shifted cyclic aminoluciferins.[6][7] |
| AkaLumine (TokeOni) | ~675-677 | Near-infrared emitting substrate for deep tissue imaging.[3][4] |
| seMpai | ~675 | AkaLumine analog with reduced liver background signal.[8] |
Table 2: Kinetic Parameters of Selected Luciferin Substrates with Firefly Luciferase
| Substrate | Km (µM) | Relative Vmax (normalized to D-luciferin) | Notes |
| D-luciferin | 1.55 - 14.9 | 1.0 | Km can vary significantly with in vitro vs. in vivo conditions.[9][10] |
| CycLuc1 | Lower than D-luciferin | Higher than D-luciferin in live cells | Lower doses are effective due to lower Km and better cell permeability.[11] |
| CycLuc6 | Not widely reported | Not widely reported | |
| AkaLumine (TokeOni) | Not widely reported | Higher than D-luciferin in vivo | Provides significantly brighter signal in deep tissues.[12] |
| seMpai | 10x higher than TokeOni (with AkaLuc) | Similar to TokeOni (with AkaLuc) | Lower affinity but similar maximal velocity to TokeOni with the engineered AkaLuc luciferase.[8] |
Note: Kinetic parameters can vary depending on the specific luciferase enzyme (wild-type vs. mutant) and the assay conditions.
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound substrates, from in vitro characterization to in vivo imaging.
In Vitro Luciferase Assay
This protocol outlines the steps for measuring the activity of firefly luciferase with an this compound substrate in cell lysates.
1. Reagent Preparation:
-
Lysis Buffer (1x): 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA), 10% glycerol, 1% Triton X-100. Prepare from a 5x stock and add DTT fresh.
-
Luciferase Assay Buffer: 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, 270 µM coenzyme A, 470 µM this compound substrate, 530 µM ATP. The concentration of the this compound substrate may need to be optimized.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent such as DMSO. Store at -20°C or -80°C, protected from light.
2. Cell Lysis:
-
Wash cultured cells expressing firefly luciferase once with phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of 1x Lysis Buffer (e.g., 200 µL for a 6-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 2 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
3. Luminescence Measurement:
-
Equilibrate the cell lysate and Luciferase Assay Buffer to room temperature.
-
Add 20 µL of cell lysate to a luminometer tube or a well of a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Buffer to the tube/well.
-
Immediately place the sample in a luminometer and measure the light output. The integration time may need to be optimized (typically 1-10 seconds).
In Vivo Bioluminescence Imaging with this compound Substrates
This protocol provides a general workflow for imaging luciferase-expressing cells or tissues in a mouse model using an this compound substrate.
1. Animal and Substrate Preparation:
-
Anesthetize the mouse bearing luciferase-expressing cells/tissues using isoflurane or other appropriate anesthetic.
-
Prepare the this compound substrate solution. For example, for AkaLumine-HCl, dissolve in sterile PBS to a concentration of 30 mM.[13] For CycLuc1, a typical dose is 5-15 mg/kg administered intraperitoneally.[14] The optimal dose and administration route (intraperitoneal, intravenous, etc.) should be determined for each substrate and animal model.
-
Draw the appropriate volume of the substrate solution into a syringe.
2. Substrate Administration and Imaging:
-
Inject the substrate into the anesthetized mouse. For intraperitoneal injection, inject into the lower right quadrant of the abdomen.
-
Place the mouse in the imaging chamber of a bioluminescence imaging system (e.g., IVIS).
-
Acquire images at various time points after substrate administration to determine the peak signal time. For AkaLumine, imaging is often performed 10-15 minutes post-injection.[13][15]
-
Set the imaging parameters, such as exposure time, binning, and f/stop, to optimize signal detection without saturation.
Visualizing the Science: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound substrates.
Bioluminescence Reaction Pathway
Caption: The firefly luciferase-catalyzed bioluminescence reaction with an this compound substrate.
Caged this compound Activation Workflow
Caption: Activation of a caged this compound probe by a specific biological analyte.[16][17]
Bioluminescence Resonance Energy Transfer (BRET)
Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET) using an this compound substrate.[18][19]
In Vivo Imaging Experimental Workflow
Caption: A typical experimental workflow for in vivo bioluminescence imaging with this compound substrates.
Conclusion and Future Directions
The development of this compound substrates has significantly advanced the field of bioluminescence imaging, offering researchers brighter, more sensitive, and more versatile tools for in vivo studies. The continued exploration of novel this compound analogs with further red-shifted emissions and improved pharmacokinetic properties will undoubtedly push the boundaries of what is achievable with BLI. Furthermore, the combination of these advanced substrates with engineered luciferases holds the promise of creating highly specific and orthogonal reporter systems for multiplexed imaging of complex biological processes. As our understanding of the structure-activity relationships of these molecules deepens, we can expect the development of even more sophisticated and powerful this compound-based probes for a wide range of applications in basic research and drug development.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Aminoluciferins extend firefly luciferase bioluminescence into the near-infrared and can be preferred substrates over D-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 10. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycogen engineering improves the starvation resistance of mesenchymal stem cells and their therapeutic efficacy in pulmonary fibrosis | eLife [elifesciences.org]
- 16. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caged this compound probe for bioluminescent immunoproteasome activity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.benchsci.com [blog.benchsci.com]
- 19. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Aminoluciferin-Luciferase Axis: A Technical Guide to Wild-Type and Mutant Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The firefly luciferin-luciferase system is a cornerstone of bioluminescence-based reporter assays, valued for its exceptional signal-to-noise ratio and sensitivity. The canonical substrate, D-luciferin, upon oxidation catalyzed by firefly luciferase, produces a characteristic yellow-green light. However, the quest for enhanced imaging modalities, particularly for deep-tissue in vivo studies, has spurred the development of synthetic luciferin analogs. Among these, aminoluciferins—where the 6'-hydroxyl group of D-luciferin is replaced by an amino group—have emerged as a promising class of substrates. These analogs often exhibit red-shifted emission spectra, a desirable trait for penetrating biological tissues, which are less absorptive of longer wavelength light.[1][2]
While aminoluciferins possess advantageous properties such as higher affinity for luciferase, their interaction with wild-type (WT) enzymes is often suboptimal, characterized by an initial bright flash followed by a rapid decay in light output.[1][3] This phenomenon, largely attributed to product inhibition, has limited their widespread application. To overcome this, researchers have turned to protein engineering, creating mutant luciferases that not only accommodate aminoluciferins more effectively but, in some cases, show a distinct preference for them over the native D-luciferin.[2][4][5] These engineered enzyme-substrate pairs unlock new possibilities for multiplexed assays, enhanced in vivo imaging, and novel biosensor design.
This technical guide provides an in-depth exploration of the interactions between various aminoluciferins and both wild-type and mutant luciferases. It offers a compilation of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing the full potential of this versatile bioluminescent system.
Comparative Analysis: Wild-Type vs. Mutant Luciferases
The engineering of luciferase through site-directed mutagenesis has yielded variants with dramatically altered properties. Mutations at key residues within the substrate-binding pocket can influence substrate affinity (Km), catalytic turnover, and the spectral characteristics of the emitted light.
Quantitative Data Summary
The following tables summarize the key quantitative parameters comparing the performance of wild-type luciferase with prominent mutant variants when interacting with D-luciferin and various aminoluciferin analogs.
Table 1: Michaelis-Menten Constants (Km, µM) for D-Luciferin and Aminoluciferins
| Luciferase Variant | D-Luciferin | 6'-Aminoluciferin | CycLuc1 | CycLuc2 |
| Wild-Type (WT) | >125 | 2.5 | 4.8 | 0.9 |
| R218K | >125 | 1.9 | 1.8 | 0.3 |
| F247L | >125 | 2.9 | 10.7 | 1.2 |
| S347A | >125 | 2.4 | 1.7 | 0.6 |
Data synthesized from published studies. Aminoluciferins consistently show lower Km values, indicating higher affinity for both WT and mutant luciferases compared to D-luciferin.[1]
Table 2: Peak Bioluminescence Emission Wavelengths (λmax, nm)
| Luciferase Variant | D-Luciferin | 6'-Aminoluciferin | CycLuc1 | CycLuc2 | CycLuc6 | CycLuc10 |
| Wild-Type (WT) | 554 | 594 | 603 | 615 | 636 | 642 |
| R218K | 567 | 600 | 609 | 621 | - | - |
| L286M | 567 | 592 | 590 | 602 | - | - |
| S347A | 551/603 (bimodal) | 592 | 598 | 610 | - | - |
Data compiled from multiple sources.[1][2] Note that aminoluciferins produce red-shifted light with WT luciferase. Specific mutations can further modulate the emission wavelength, with R218K causing a slight red-shift for all substrates, while L286M results in a blue-shift for aminoluciferins.[1]
Table 3: Relative Light Output (Sustained Emission) in Cell Lysates
| Luciferase Variant | Substrate | Relative Photon Flux (% of WT with D-Luciferin) |
| Wild-Type (WT) | D-Luciferin | 100% |
| 6'-Aminoluciferin | ~5% | |
| CycLuc1 | ~1% | |
| R218K | D-Luciferin | ~110% |
| CycLuc1 | ~14% | |
| CycLuc2 | ~20% | |
| F247L | 6'-Aminoluciferin | ~25% |
| S347A | CycLuc1 | ~13% |
Values are approximations based on published data illustrating the significant improvement in sustained light emission from aminoluciferins with specific mutant luciferases.[1][6]
Visualized Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the core biochemical reaction, the experimental process for comparing luciferase variants, and the logical framework for selecting an appropriate enzyme-substrate pair.
Experimental Protocols
Detailed and reproducible protocols are critical for obtaining reliable and comparable data. The following sections outline methodologies for key experiments.
Protocol 1: Site-Directed Mutagenesis of Firefly Luciferase
This protocol describes the generation of luciferase mutants using a standard PCR-based method.
1. Plasmid Template Preparation:
- Obtain a mammalian expression vector (e.g., pcDNA3.1) containing the wild-type firefly luciferase gene (luc).
- Isolate and purify the plasmid DNA to a high concentration and purity (A260/A280 ratio of ~1.8).
2. Primer Design:
- Design a pair of complementary mutagenic primers (~25-45 bases in length) containing the desired mutation (e.g., for R218K, the codon for Arginine 'CGT' is changed to Lysine 'AAG').
- The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.
- Ensure the primers have a melting temperature (Tm) ≥ 78°C.
3. Mutagenesis PCR:
- Set up the PCR reaction in a 50 µL volume:
- 5 µL of 10x reaction buffer
- 50-100 ng of dsDNA plasmid template
- 125 ng of each mutagenic primer (forward and reverse)
- 1 µL of dNTP mix (10 mM each)
- 3 µL of QuikSolution (if using Agilent kit, aids in denaturing difficult templates)
- 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)
- Add nuclease-free water to 50 µL.
- Perform thermal cycling (example parameters):
- Initial Denaturation: 95°C for 1 minute
- 18-25 Cycles:
- Denaturation: 95°C for 50 seconds
- Annealing: 60°C for 50 seconds
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 7 minutes
4. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the amplified reaction mixture.
- Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
5. Transformation:
- Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection.
- Incubate overnight at 37°C.
6. Verification:
- Pick several colonies and grow overnight liquid cultures.
- Isolate the plasmid DNA and verify the presence of the desired mutation via Sanger sequencing.
Protocol 2: Luciferase Assay in Lysed Cells (for Kinetic and Light Output Analysis)
This protocol is adapted for comparing WT and mutant luciferase activity with different substrates in a 96-well plate format.[2]
1. Cell Culture and Transfection:
- Plate mammalian cells (e.g., CHO-K1) in 6-well plates to achieve 60-75% confluency on the day of transfection.
- Transfect the cells with the desired luciferase plasmid (WT or mutant) using a suitable transfection reagent (e.g., Lipofectamine 2000). Use ~2.25 µg of DNA per well.
- Incubate for 24-48 hours post-transfection.
2. Preparation of Cell Lysate:
- Wash cells once with 1 mL of cold phosphate-buffered saline (PBS).
- Add 1 mL of 1x Passive Lysis Buffer (e.g., Promega) to each well.
- Incubate for 10-15 minutes at room temperature with gentle rocking.
- Scrape the cells and transfer the lysate to a microfuge tube.
- Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cell lysate) to a new tube on ice.
3. Luminescence Assay:
- Prepare a 2x substrate solution in assay buffer (20 mM Tris pH 7.6, 0.1 mM EDTA, 8 mM MgSO₄, 4 mM ATP, 6 mg/mL BSA, 33 mM DTT). For kinetic analysis, prepare a serial dilution of each substrate (e.g., D-luciferin, aminoluciferins) to cover a range from ~0.1 µM to 125 µM.
- In a white, opaque 96-well plate, add 30 µL of cell lysate to each well.
- To initiate the reaction, add 30 µL of the 2x substrate solution to each well.
- Immediately place the plate in a luminometer.
- For kinetic analysis (Km determination), measure luminescence 3 minutes post-substrate addition.
- For light output comparison, measure sustained luminescence at 1-minute intervals.
- Plot the luminescence signal against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 3: Bioluminescence Emission Spectral Scanning
This protocol is for determining the peak emission wavelength (λmax) of a luciferase-luciferin pair.
1. Reagent Preparation:
- Use purified luciferase enzyme (WT or mutant) at a final concentration of ~10 nM.
- Prepare a 2x substrate solution (10 µM final concentration) in assay buffer (20 mM Tris pH 7.6, 0.1 mM EDTA, 8 mM MgSO₄, 4 mM ATP, 1 mM TCEP).
2. Spectral Measurement:
- Use a spectrofluorometer with the excitation source turned off (or slits closed).
- Add the 2x substrate solution to a quartz cuvette.
- Place the cuvette in the spectrofluorometer.
- Rapidly inject the purified luciferase enzyme into the cuvette to initiate the reaction.
- Begin scanning the emission spectrum from 400 nm to 800 nm approximately 10 seconds after injection.
- The wavelength with the highest intensity corresponds to the λmax for that enzyme-substrate pair.
Conclusion and Future Directions
The synergistic development of this compound substrates and engineered luciferases has significantly expanded the capabilities of bioluminescence technology. Mutant luciferases can overcome the primary limitation of aminoluciferins—poor sustained light output with the wild-type enzyme—while capitalizing on their favorable properties of high affinity and red-shifted emission.[1][2] The creation of orthogonal enzyme-substrate pairs, where a mutant luciferase is highly active with a specific this compound but virtually inactive with D-luciferin, opens the door for sophisticated multiplexed imaging applications, allowing for the simultaneous tracking of multiple biological processes in real-time.[4][5]
For professionals in drug development, these advanced reporter systems offer more sensitive and robust tools for high-throughput screening and in vivo efficacy studies. The ability to image deeper into tissues with less signal attenuation provides a more accurate assessment of drug distribution and target engagement. As research continues, the focus will likely be on discovering novel mutations that further enhance quantum yield and spectral properties, as well as developing next-generation aminoluciferins with improved cell permeability and pharmacokinetic profiles for even more powerful in vivo applications.
References
- 1. content.ilabsolutions.com [content.ilabsolutions.com]
- 2. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Development and Applications of Bioluminescent and Chemiluminescent Reporters and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed mutagenesis of firefly luciferase active site amino acids: a proposed model for bioluminescence color [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Unveiling the Spectrum: A Technical Guide to the Spectral Properties of Aminoluciferin Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of various aminoluciferin compounds, synthetic analogs of D-luciferin that are pivotal in advancing bioluminescence imaging (BLI). By shifting the emission wavelengths towards the near-infrared (NIR) spectrum, these compounds enable deeper tissue imaging with higher sensitivity, a critical advantage for in vivo studies in drug development and biomedical research. This document provides a comprehensive overview of their spectral characteristics, detailed experimental methodologies, and the underlying biochemical pathways.
Introduction to Aminoluciferins
Firefly luciferase, a widely utilized reporter enzyme, catalyzes the oxidation of its substrate, D-luciferin, to produce light.[1] However, the emission maximum of the native reaction is in the green-yellow region of the spectrum, which is readily absorbed and scattered by biological tissues, limiting its application for deep in vivo imaging.[2] Aminoluciferins, where the 6'-hydroxyl group of D-luciferin is replaced with an amino group or a substituted amine, offer a solution by significantly red-shifting the bioluminescence emission.[3] This guide delves into the spectral characteristics of these valuable compounds.
Spectral Properties of this compound Compounds
The introduction of an amino group at the 6' position of the luciferin backbone, and its subsequent modification, has a profound effect on the electronic properties of the molecule, leading to altered absorption and emission spectra. Generally, increasing the electron-donating ability of the substituent at this position results in a bathochromic (red) shift in the emission wavelength.
Quantitative Spectral Data
The following tables summarize the key spectral properties of various this compound compounds as reported in the literature. These values are typically measured in vitro using purified luciferase.
Table 1: Bioluminescence Emission Maxima of Acyclic this compound Analogs
| Compound Name | Substituent at 6' Position | Luciferase Used | Peak Emission Wavelength (λmax) (nm) | Reference |
| 6'-aminoluciferin | -NH₂ | Wild-Type Firefly Luciferase | 594 | [4][5] |
| 6'-MeNHLH₂ | -NHCH₃ | Wild-Type Firefly Luciferase | ~600-620 | [5] |
| 6'-Me₂NLH₂ | -N(CH₃)₂ | Wild-Type Firefly Luciferase | ~620 | [5] |
Table 2: Bioluminescence Emission Maxima of Cyclic this compound Analogs
| Compound Name | Fused Ring Structure | Luciferase Used | Peak Emission Wavelength (λmax) (nm) | Reference |
| CycLuc1 | 5-membered indoline ring | Wild-Type Firefly Luciferase | 599 | [6] |
| CycLuc2 | N-methylated 5-membered indoline ring | Wild-Type Firefly Luciferase | 607 | [6] |
| CycLuc6 | 2,2,4-trimethyl-dihydroquinoline | Wild-Type Firefly Luciferase | 636 | [4][5] |
| CycLuc10 | 6',7'-fused tetrahydroquinoline | Wild-Type Firefly Luciferase | 642 | [4][5] |
Note: Emission wavelengths can be influenced by the specific luciferase variant and assay conditions such as pH and temperature.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound compounds.
Measurement of Bioluminescence Spectra
This protocol outlines the procedure for determining the bioluminescence emission spectrum of an this compound compound in the presence of luciferase.
Materials:
-
Purified firefly luciferase (e.g., QuantiLum® or a custom expressed variant)
-
This compound compound of interest
-
Luciferase assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT)
-
ATP solution (e.g., 10 mM in water)
-
Luminometer or a fluorescence spectrophotometer with bioluminescence measurement capabilities[8]
-
Opaque-walled microplates (e.g., 96-well)[9]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare a working solution of the this compound in the luciferase assay buffer to the desired final concentration (e.g., 1 µM to 250 µM).[5]
-
Prepare a working solution of ATP in the luciferase assay buffer (final concentration typically 0.5-1 mM).
-
Prepare a solution of purified luciferase in the assay buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.[5]
-
-
Assay Setup:
-
In a well of an opaque-walled microplate, combine the luciferase solution and the this compound working solution.
-
Allow the mixture to equilibrate for a few minutes at a controlled temperature (e.g., 25°C).
-
-
Initiation and Measurement:
-
Place the microplate in the luminometer or spectrophotometer.
-
Inject the ATP working solution into the well to initiate the bioluminescent reaction.
-
Immediately begin acquiring the emission spectrum over a desired wavelength range (e.g., 400-800 nm). The integration time will depend on the signal intensity.
-
-
Data Analysis:
-
Correct the raw spectral data for the instrument's wavelength-dependent response, if necessary.
-
Determine the peak emission wavelength (λmax) from the corrected spectrum.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of a luciferin analog is often correlated with its bioluminescence quantum yield and provides a measure of its light-emitting efficiency.[5] The comparative method using a known standard is a common approach.[10]
Materials:
-
This compound compound of interest (the "sample")
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer (fluorimeter)[8]
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength between 0.02 and 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the fluorimeter, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots gives the gradient (Grad).
-
Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if the solvents are different, though using the same solvent is recommended).[10]
-
-
In Vivo Bioluminescence Imaging
This protocol provides a general workflow for imaging the distribution and intensity of light emission from an this compound in a small animal model expressing luciferase.
Materials:
-
Animal model expressing luciferase (e.g., transgenic or bearing luciferase-expressing cells)
-
This compound compound formulated for in vivo use (e.g., dissolved in sterile PBS)
-
In vivo imaging system (IVIS) or similar instrument with a sensitive CCD camera[11]
-
Gas anesthesia system (e.g., isoflurane)[11]
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using the gas anesthesia system.
-
Place the animal in the imaging chamber of the in vivo imaging system. Acquire a baseline image before substrate administration.
-
-
Substrate Administration:
-
Image Acquisition:
-
Begin acquiring a series of images at set time points post-injection to determine the peak of light emission.[11] The exposure time will vary depending on the signal intensity.
-
Use appropriate emission filters to isolate the light from the this compound, particularly for red-shifted compounds, to reduce background and improve signal-to-noise.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the photon flux (radiance) from regions of interest (ROIs).
-
Analyze the kinetic data to determine the time of peak emission for subsequent experiments.
-
Visualizations
The following diagrams illustrate the key processes involved in this compound-based bioluminescence.
Caption: The firefly luciferase-catalyzed bioluminescence reaction pathway with this compound.
Caption: A generalized experimental workflow for in vivo bioluminescence imaging with aminoluciferins.
Conclusion
This compound compounds and their derivatives represent a significant advancement in the field of bioluminescence imaging. Their red-shifted emission spectra overcome the limitations of native D-luciferin, enabling more sensitive and deeper in vivo imaging. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of their spectral properties and the practical methodologies required to characterize and utilize these powerful tools in their research endeavors. The continued development of novel this compound analogs holds the promise of even brighter and further red-shifted probes, pushing the boundaries of what can be visualized within a living organism.
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benedictine.edu [benedictine.edu]
- 9. researchgate.net [researchgate.net]
- 10. static.horiba.com [static.horiba.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.jp]
Intracellular Synthesis of D-aminoluciferin: A Technical Guide for Advanced Bioluminescence Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, offering unparalleled sensitivity for tracking cellular processes in vivo. The foundational components of the most common BLI system are firefly luciferase (fLuc) and its substrate, D-luciferin. However, the chemical instability and suboptimal in vivo kinetics of D-luciferin can limit its performance. Intracellular synthesis of D-aminoluciferin, a synthetic analog of D-luciferin, presents a compelling alternative, offering enhanced brightness, red-shifted emission for deeper tissue penetration, and improved pharmacokinetics. This technical guide provides an in-depth overview of the strategies for intracellular D-aminoluciferin synthesis, detailed experimental protocols, and quantitative data to empower researchers in leveraging this advanced bioluminescent reporter system.
Introduction to D-aminoluciferin and Intracellular Synthesis
D-aminoluciferin, where the 6'-hydroxyl group of D-luciferin is replaced with an amino group, is a substrate for firefly luciferase that generates a red-shifted light emission, which is advantageous for in vivo imaging due to reduced light attenuation by tissues.[1][2] The direct administration of D-aminoluciferin can be challenging due to its own stability and transport properties. A more sophisticated approach involves the intracellular synthesis from stable, cell-permeable precursors. This strategy ensures that the bioluminescent substrate is generated at the site of luciferase expression, leading to a higher signal-to-noise ratio and sustained light output.[3][4]
The primary mechanism for the intracellular synthesis of D-aminoluciferin involves the reaction of a cyanobenzothiazole (CBT) derivative with D-cysteine.[5] Researchers have ingeniously designed precursor molecules that, upon entering the cell, are chemically or enzymatically converted to release the components necessary for D-aminoluciferin synthesis.[3][4]
Strategies for Intracellular D-aminoluciferin Synthesis
Two main strategies have been developed for the intracellular generation of D-aminoluciferin:
-
Reduction-Controlled Condensation: This approach utilizes precursor molecules containing a disulfide bond that is readily reduced by intracellular glutathione (GSH).[4] The reduction exposes a 1,2-aminothiol group, which then undergoes intramolecular condensation with a cyano group to form an oligomer that is subsequently hydrolyzed by intracellular proteases to yield D-aminoluciferin.[4]
-
Enzyme-Mediated Release: "Caged" precursors have been designed where D-aminoluciferin is conjugated to a specific peptide sequence recognized by a target intracellular protease, such as caspase-3.[6][7][8] Upon enzymatic cleavage, active D-aminoluciferin is released, linking the bioluminescent signal directly to the activity of the enzyme of interest. This approach is particularly valuable for developing highly specific biosensors for various cellular processes.[8]
Quantitative Data and Comparative Analysis
The performance of D-aminoluciferin and its analogs has been quantitatively compared to the standard D-luciferin in various assays. The following tables summarize key data from published studies.
Table 1: Bioluminescence Emission Properties of Luciferin Analogs
| Luciferin Analog | Peak Emission Wavelength (nm) | Relative Initial Photon Flux (% of D-luciferin) | Reference |
| D-luciferin | 560 | 100 | [9] |
| D-aminoluciferin | 578 | 61 | [2][9] |
| CycLuc1 | - | > D-luciferin at low doses | [10] |
| CycLuc6 | 636 | - | [10][11] |
| CycLuc10 | 642 | 2 (initial rate) | [10][11] |
| N-cyclobutylaminoluciferin (cybLuc) | - | 20-fold > D-luciferin at 10 µM | [1][12] |
Table 2: In Vivo Performance of D-aminoluciferin Precursors
| Precursor | Administration Route | Animal Model | Key Finding | Reference |
| CBT-L-cystine-CBT (L-1) | Intraperitoneal | Nude mice with HeLa-fLuc tumors | Sustained bioluminescence signal over 2 hours | [4] |
| N-Z-DEVD-aLuc | Intraperitoneal | SCID mice with U87-Luc glioblastoma | Detection of apoptosis induced by Ac-915 | [6] |
Experimental Protocols
In Vitro Assay for Intracellular D-aminoluciferin Synthesis
This protocol is adapted from studies on reduction-controlled condensation.[4]
Materials:
-
HeLa cells expressing firefly luciferase (HeLa-fLuc)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Precursor molecule (e.g., CBT-L-cystine-CBT) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Luminometer
Procedure:
-
Seed HeLa-fLuc cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a stock solution of the precursor molecule in DMSO.
-
Dilute the precursor stock solution in DMEM to the desired final concentrations.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the precursor-containing medium to the cells.
-
Incubate the plate at 37°C in a CO2 incubator.
-
At desired time points, measure the bioluminescence using a luminometer.
In Vivo Bioluminescence Imaging Protocol
This protocol is a general guideline for in vivo imaging using intracellularly synthesized D-aminoluciferin.[1][12]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous HeLa-fLuc xenografts)
-
Precursor molecule (e.g., CBT-L-cystine-CBT) formulated for in vivo use (e.g., in PBS/DMSO/Tween 80)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer the precursor molecule via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose for synthetic aminoluciferins can be significantly lower than the standard 150 mg/kg for D-luciferin.[1][12]
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at various time points post-injection to determine the peak signal. The imaging time for this compound derivatives can be longer than the typical 10 minutes for D-luciferin.[1]
-
Analyze the images to quantify the photon flux from the region of interest (e.g., the tumor).
Visualizing the Pathways and Workflows
Signaling Pathway for Reduction-Controlled Intracellular Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of bioluminescence in biotechnology and beyond - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01492C [pubs.rsc.org]
- 3. Intracellular synthesis of d-aminoluciferin for bioluminescence generation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Intracellular synthesis of d-aminoluciferin for bioluminescence generation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Aminoluciferin's Red-Shifted Emission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for brighter and more red-shifted bioluminescent reporters is a continuous endeavor in biomedical research and drug development. Light emission in the red and near-infrared (NIR) regions offers superior tissue penetration, making it ideal for in vivo imaging. 6'-substituted aminoluciferins have emerged as promising substrates for firefly luciferase, exhibiting significant red-shifted emission maxima compared to the native D-luciferin. This technical guide delves into the structural underpinnings of this phenomenon, providing a comprehensive overview of the key determinants, quantitative data on emission shifts, and detailed experimental protocols to investigate these mechanisms.
Core Principles of Bioluminescence Color-Tuning
The color of light emitted during the firefly luciferase-catalyzed reaction is exquisitely sensitive to the microenvironment of the excited oxyluciferin molecule within the enzyme's active site.[1][2][3] The primary factors influencing the emission wavelength are the polarity and rigidity of the luciferin binding pocket.[4][5]
-
Polarity: A more polar active site environment tends to stabilize the excited state of oxyluciferin, leading to a lower energy emission, which corresponds to a red-shift in the bioluminescence spectrum.[4][5] The substitution of the 6'-hydroxyl group of luciferin with an amino group, which is a stronger electron-donating group, inherently alters the electronic properties of the molecule, making it more susceptible to the polarity of its surroundings.[6]
-
Rigidity: The conformational flexibility of the excited-state oxyluciferin also plays a crucial role. A more rigid and constrained active site, which limits non-radiative decay pathways, generally favors higher energy, shorter wavelength (green-yellow) emission.[1][3] Conversely, a more flexible binding pocket allows for greater vibrational relaxation of the excited state, resulting in a lower energy, red-shifted emission.[1]
Quantitative Analysis of Red-Shifted Emission
The substitution pattern at the 6'-amino group of luciferin, as well as specific mutations in the luciferase enzyme, can dramatically influence the emission maximum. The following table summarizes key quantitative data from various studies.
| Luciferin Analog/Luciferase Mutant | Peak Emission Wavelength (nm) | Reference(s) |
| This compound Analogs with Wild-Type Luciferase | ||
| D-Luciferin | ~560 | [7] |
| 6'-aminoluciferin (aLuc) | 591 - 594 | [7][8] |
| 6'-N,N-dimethylthis compound | ~615 | [9] |
| CycLuc1 (cyclic alkylthis compound) | 599 | [8] |
| CycLuc2 (methylated cyclic alkylthis compound) | 607 | [8] |
| cybLuc (N-cyclobutylthis compound) | 603 | [7] |
| cypLuc (N-cyclopentylthis compound) | 603 | [7] |
| cyhLuc (N-cyclohexylthis compound) | 607 | [7] |
| Luciferase Mutants with Aminoluciferins | ||
| PxRE luciferase with 6′-morpholinoluciferin | 634 | [10] |
| PxRE luciferase with 6′-pyrrolidinyl-luciferins | 644 | [10] |
| PxRE-R215K mutant with 6′-(1-pyrrolidinyl)luciferin | 650 | [11] |
Key Signaling and Mechanistic Pathways
The red-shifted emission of aminoluciferins is a consequence of the interplay between the substrate's electronic properties and the luciferase active site's structural features. The following diagram illustrates the proposed mechanism.
Caption: Mechanism of red-shifted emission with this compound.
Experimental Workflows and Protocols
Investigating the structural basis of this compound's red-shifted emission typically involves a multi-faceted approach combining molecular biology, biochemistry, and spectroscopy.
Caption: Typical experimental workflow for studying this compound bioluminescence.
Detailed Experimental Protocols
A. Site-Directed Mutagenesis of Firefly Luciferase
This protocol describes the generation of luciferase mutants to probe the role of specific amino acid residues in color determination.
-
Template Plasmid: A plasmid vector (e.g., pET vector) containing the wild-type firefly luciferase gene is used as the template.[12][13]
-
Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation. The mutation site should be in the center of the primers.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture typically contains the template plasmid, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
Repeat for 18-25 cycles.
-
-
Template Digestion: Digest the parental, methylated, non-mutated DNA template by adding a restriction enzyme such as DpnI to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the nicked, mutated plasmid into highly competent E. coli cells (e.g., DH5α). The nicks in the plasmid are repaired by the bacterial host.
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
B. Recombinant Luciferase Expression and Purification
This protocol outlines the expression of recombinant wild-type or mutant luciferase in E. coli and subsequent purification.
-
Transformation: Transform the expression plasmid (e.g., pET vector with a His-tag) containing the luciferase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[12][13]
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged luciferase with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol). Determine the protein concentration using a Bradford or BCA assay and store at -80°C.
C. Bioluminescence and Fluorescence Spectroscopy Assays
These assays are used to characterize the spectral properties of this compound analogs with wild-type or mutant luciferases.
-
Bioluminescence Assay:
-
Prepare a reaction buffer (e.g., 25 mM glycylglycine, pH 7.8, 15 mM MgSO4, 5 mM ATP).
-
In a luminometer-compatible plate, add the purified luciferase enzyme to the reaction buffer.
-
Initiate the reaction by injecting a solution of the this compound analog.
-
Immediately measure the bioluminescence spectrum using a scanning spectrometer or a plate reader equipped with filters. The emission maximum (λmax) is determined from the resulting spectrum.[14]
-
-
Fluorescence Assay:
-
Dissolve the this compound analog in a suitable solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Measure the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at its absorption maximum (typically in the UV or near-UV range) and scan the emission wavelengths.[9][14]
-
The fluorescence emission maximum provides information about the intrinsic photophysical properties of the luciferin analog.[9][14]
-
Conclusion
The red-shifted emission of aminoluciferins is a complex interplay between the electronic nature of the 6'-substituent and the microenvironment of the luciferase active site. By understanding these fundamental principles and employing the experimental approaches outlined in this guide, researchers can continue to develop novel luciferin-luciferase pairs with enhanced properties for advanced in vivo imaging and other bioanalytical applications. The ability to rationally design and engineer these systems will undoubtedly accelerate discoveries in various fields, from basic cell biology to preclinical drug development.
References
- 1. Site-directed mutagenesis of firefly luciferase active site amino acids: a proposed model for bioluminescence color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrum [D-Aminoluciferin] | AAT Bioquest [aatbio.com]
- 3. Caged this compound probe for bioluminescent immunoproteasome activity analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00148F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioluminescence assay platform for selective and sensitive detection of Ub/Ubl proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Firefly Luciferase Protein Recombinant Assay | G-Biosciences [gbiosciences.com]
- 8. escholarship.org [escholarship.org]
- 9. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Site-directed mutagenesis of firefly luciferase active site amino acids: a proposed model for bioluminescence color. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ramapo.edu [ramapo.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Aminoluciferin: A Technical Guide to Developing Advanced Luminescent Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence, the emission of light by living organisms, has been harnessed as a powerful tool in a myriad of biological assays and in vivo imaging applications.[1][2][3] At the heart of many of these systems lies the firefly luciferase-luciferin reaction, prized for its high sensitivity and low background signal.[2][3] D-luciferin, the natural substrate for firefly luciferase, has been the workhorse of bioluminescence. However, the pursuit of enhanced sensitivity, deeper tissue penetration for in vivo imaging, and novel assay methodologies has driven the development of synthetic luciferin analogs. Among these, aminoluciferin and its derivatives have emerged as a versatile class of precursors for creating highly sensitive, "smart" luminescent substrates.[4][5][6]
This technical guide provides an in-depth exploration of this compound as a foundational scaffold for developing advanced luminescent substrates. We will delve into the core principles of this compound-based probes, present key quantitative data, and provide detailed experimental protocols for their synthesis and application.
Core Principle: Enzyme-Activated "Caged" this compound
The central strategy behind using this compound as a precursor is the concept of "caging".[6][7] In this approach, the amino group of this compound is chemically modified with a specific "trigger" or "capping" group. This modification renders the this compound unable to be recognized and processed by luciferase, thus it remains in a "dark" or non-luminescent state.[7] The trigger group is designed to be a substrate for a specific enzyme of interest, such as a protease. When the target enzyme is present and active, it cleaves the trigger group, releasing the uncaged this compound. The liberated this compound can then readily react with luciferase, producing a bioluminescent signal that is directly proportional to the activity of the target enzyme.[6][7] This "turn-on" mechanism provides a highly sensitive and specific method for detecting enzyme activity in complex biological samples, including living cells and whole organisms.
Quantitative Data: A Comparative Overview
The modification of the 6'-hydroxyl group of D-luciferin to an amino group, and its subsequent derivatization, significantly alters the photophysical and kinetic properties of the substrate. The following tables summarize key quantitative data for various this compound derivatives compared to the native D-luciferin.
| Substrate | Luciferase Mutant | Peak Emission Wavelength (nm) | Reference |
| D-luciferin | Wild-Type | 557 | [8] |
| 6'-aminoluciferin | Wild-Type | 593 | [8] |
| 6'-MeNHLH2 | Wild-Type | 609 | [8] |
| 6'-Me2NLH2 | Wild-Type | 623 | [8] |
| CycLuc1 | Wild-Type | 599 | [8] |
| CycLuc2 | Wild-Type | 607 | [8] |
| D-luciferin | R218K | 567 | [9] |
| CycLuc1 | R218K | 609 | [9] |
| CycLuc2 | R218K | 621 | [9] |
| CycLuc10 | R218K | 648 | [10] |
Table 1: Peak Bioluminescence Emission Wavelengths of D-luciferin and this compound Analogs with Wild-Type and Mutant Firefly Luciferases.
| Substrate | Luciferase | Relative Photon Flux (in live CHO cells) | Reference |
| D-luciferin | Wild-Type | Baseline | [10] |
| CycLuc1 | Wild-Type | ~2-fold > D-luciferin | [1] |
| CycLuc2 | Wild-Type | ~1.5-fold > D-luciferin | [1] |
| CycLuc7 | Wild-Type | ~3-fold > D-luciferin | [10] |
| D-luciferin | R218K | Baseline | [10] |
| CycLuc2 | R218K | ~10-fold > D-luciferin (with WT) | [10] |
Table 2: Relative Photon Flux of Selected this compound Analogs in Live Cells. Note: Photon flux is dependent on substrate concentration and cell permeability.
| Assay Type | Substrate | Signal-to-Noise Ratio | Reference |
| Luminescent Caspase-3 Assay | Z-DEVD-aminoluciferin | ~80-fold > (Z-DEVD)2-R110 (fluorescent) | [7] |
| Luminescent Caspase-3 Assay | Z-DEVD-aminoluciferin | >1,000-fold > Z-DEVD-AMC (fluorescent) | [7] |
Table 3: Comparison of Signal-to-Noise Ratios in Protease Assays.
Experimental Protocols
Synthesis of N-cycloalkylaminoluciferins (e.g., cybLuc)
The synthesis of N-cycloalkylaminoluciferins can be achieved through a facile and efficient method.[5][11]
Materials:
-
6-aminobenzo[d]thiazole-2-carbonitrile
-
Cyclobutanone
-
Sodium cyanoborohydride
-
Acetic acid
-
D-cysteine hydrochloride
-
Nitrogen gas
Procedure:
-
In a one-pot reaction, combine 6-aminobenzo[d]thiazole-2-carbonitrile, cyclobutanone, and sodium cyanoborohydride in the presence of acetic acid, which acts as both a solvent and a catalyst.
-
Allow the reaction to proceed to obtain the monocycloalkyl intermediate.
-
Purify the intermediate using column chromatography.
-
Conduct a cross-coupling reaction of the purified intermediate with D-cysteine hydrochloride under a nitrogen atmosphere and in the absence of light to yield N-cyclobutylthis compound (cybLuc).[11]
In Vitro Caspase-3/7 Activity Assay using Z-DEVD-Aminoluciferin
This protocol is adapted from commercially available kits and literature procedures for a homogeneous, luminescent assay to measure caspase-3 and -7 activities.[12][13][14]
Materials:
-
Caspase-Glo® 3/7 Reagent (contains Z-DEVD-aminoluciferin, a thermostable luciferase, ATP, and buffer)
-
White-walled 96-well plates
-
Cell culture medium
-
Treated and untreated (control) cells
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Plate cells in a white-walled 96-well plate and treat with apoptosis-inducing agents as required by the experimental design. Include untreated control wells.
-
Allow the plate containing the cells to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis, caspase cleavage of the substrate, and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[12]
In Vivo Bioluminescence Imaging Protocol
This is a general protocol for in vivo imaging in mice using this compound-based substrates.[15][16][17]
Materials:
-
Luciferase-expressing animal model (e.g., transgenic mice or mice with implanted luciferase-expressing cells)
-
This compound substrate solution (e.g., 15 mg/mL in sterile DPBS)
-
Syringes and needles for injection
-
In vivo imaging system (e.g., IVIS) with anesthesia unit
Procedure:
-
Prepare a fresh, sterile solution of the this compound substrate.
-
Anesthetize the mouse using isoflurane.
-
Inject the this compound substrate intraperitoneally (i.p.). A typical dose is 150 mg/kg body weight.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at various time points post-injection to determine the peak signal time. The optimal time can vary depending on the substrate's pharmacokinetics.[15]
-
Analyze the images to quantify the bioluminescent signal in the region of interest.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and adaptable precursor for the development of sophisticated luminescent substrates. The ability to "cage" this compound with enzyme-specific triggers has opened up new avenues for highly sensitive and specific enzyme activity assays. The ongoing development of novel this compound analogs with red-shifted emission and improved pharmacokinetics, coupled with the engineering of mutant luciferases with enhanced activity for these synthetic substrates, promises to further expand the utility of bioluminescence in drug discovery and biomedical research.[1][10] These advancements will enable more sensitive detection of biological processes deeper within living organisms, providing researchers with powerful tools to unravel the complexities of health and disease.
References
- 1. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Z-DEVD-aminoluciferin | AAT Bioquest [aatbio.com]
- 14. pipettespisser.no [pipettespisser.no]
- 15. bcf.technion.ac.il [bcf.technion.ac.il]
- 16. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 17. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Bioluminescence Imaging with Aminoluciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring biological processes in living animals. The technology relies on the light-producing reaction catalyzed by a luciferase enzyme when it interacts with a specific luciferin substrate. While D-luciferin has traditionally been the most common substrate for firefly luciferase, recent advancements have led to the development of synthetic aminoluciferin analogs with superior properties for in vivo applications. These analogs offer significant advantages, including increased photon flux, red-shifted light emission for improved tissue penetration, and enhanced substrate affinity for luciferase.[1][2][3][4]
This document provides detailed application notes and protocols for conducting in vivo bioluminescence imaging using this compound substrates. It is intended to guide researchers, scientists, and drug development professionals in the effective application of this technology for preclinical research.
Advantages of this compound Substrates
This compound and its derivatives, such as CycLuc1, offer several key advantages over the conventional D-luciferin substrate for in vivo imaging:
-
Enhanced Brightness: Aminoluciferins can produce a significantly higher photon flux compared to D-luciferin, even at lower concentrations.[2][5] This increased signal intensity allows for the detection of smaller numbers of cells or weaker biological signals.
-
Red-Shifted Emission: The light emitted from the this compound-luciferase reaction is shifted towards the red end of the spectrum.[1][3] This is crucial for in vivo imaging as red light is less absorbed and scattered by tissues, enabling deeper and more sensitive imaging.[6][7]
-
Improved Pharmacokinetics: Some this compound analogs exhibit altered biodistribution and longer circulation times, which can be advantageous for specific experimental designs.[8][9] For instance, Glycine-D-aminoluciferin has a longer in vivo circulation time.[8][9]
-
Lower Substrate Doses: Due to their higher affinity for luciferase and increased light output, aminoluciferins can often be used at much lower doses than D-luciferin, potentially reducing substrate-related toxicity and cost.[2][5]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound analogs against D-luciferin based on published data.
Table 1: Comparison of Bioluminescent Signal with Different Substrates
| Substrate | Dose | Relative Photon Flux (Compared to D-luciferin) | Reference |
| D-luciferin | 150 mg/kg | 1x | [5] |
| CycLuc1 | 15 mg/kg | 3-4x greater | [5] |
| CycLuc1 | 7.5 mg/kg | 3-4x greater | [5] |
| CycLuc1 | 5 mg/kg | Comparable | [5] |
| This compound | 0.1 mL of 1 mM solution | 25% greater | [2] |
Table 2: Pharmacokinetic and Emission Properties of Selected Luciferins
| Substrate | Peak Emission Wavelength (in vitro) | Key Pharmacokinetic Feature | Reference |
| D-luciferin | ~555 nm | Rapidly cleared | [2] |
| This compound | 590 nm | Increased affinity for FLuc | [1][10] |
| CycLuc1 | 599 nm | Improved cell permeability and lower Km | [2][6] |
| Glycine-D-aminoluciferin | Not specified | Longer in vivo circulation time | [8][9] |
Experimental Protocols
Preparation of this compound Substrate
Materials:
-
This compound analog (e.g., CycLuc1)
-
Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS)
-
0.2 µm syringe filter
Procedure:
-
Prepare a stock solution of the this compound analog in sterile DPBS. The concentration will depend on the specific analog and the desired final dose. For example, a 5 mM stock solution of CycLuc1 can be prepared.[11]
-
Ensure the substrate is completely dissolved. Gentle vortexing or sonication may be required.
-
Sterile-filter the solution through a 0.2 µm syringe filter into a sterile, pyrogen-free vial.[12][13]
-
It is highly recommended to prepare the substrate solution fresh on the day of the experiment. If short-term storage is necessary, consult the manufacturer's instructions, though storage at 4°C for up to a few weeks is sometimes possible with a potential for signal degradation.[13]
Animal Preparation
Materials:
-
Mice expressing firefly luciferase (transgenic or implanted with luciferase-expressing cells)
-
Anesthesia machine with isoflurane
-
Induction chamber
-
Nose cone for sustained anesthesia
-
Heating pad
-
Electric shaver or depilatory cream
-
Ophthalmic ointment
Procedure:
-
Hair Removal: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction). Once anesthetized, remove the fur from the area to be imaged using an electric shaver or a depilatory cream.[14] This minimizes light scattering and absorption by the fur.
-
Anesthesia: For imaging, maintain the animal under anesthesia using 1-2% isoflurane delivered via a nose cone.[15]
-
Positioning: Place the anesthetized animal on the imaging stage of the bioluminescence imager. A heating pad should be used to maintain the animal's body temperature throughout the procedure.[15]
-
Eye Protection: Apply a small amount of ophthalmic ointment to the eyes to prevent them from drying out during anesthesia.
In Vivo Bioluminescence Imaging
Materials:
-
Prepared this compound solution
-
Syringes and needles for injection
-
Bioluminescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Background Image: Acquire a pre-injection image of the anesthetized animal to determine if there is any background signal.[15]
-
Substrate Administration: Inject the prepared this compound solution intraperitoneally (i.p.).[5][14] The injection volume will depend on the animal's weight and the desired final dose (e.g., 4 µL per gram of mouse for a 5 mM CycLuc1 solution to achieve a 20 µmol/kg dose).[11]
-
Kinetic Imaging: Immediately after injection, begin acquiring a series of images over time (e.g., every 1-2 minutes for up to 60 minutes) to determine the peak signal time for your specific model and substrate.[12][14] this compound signals typically peak between 10 and 30 minutes post-injection.[5][14]
-
Image Acquisition: Once the peak signal time is determined, subsequent imaging sessions can be performed at this optimal time point. Set the imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturation.
-
Data Analysis: Quantify the bioluminescent signal by drawing regions of interest (ROIs) around the target area. The data is typically expressed as radiance (photons/second/cm²/steradian).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Bioluminescence System for In Vivo Imaging with Brighter and Red-Shifted Light Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.edu [ohsu.edu]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. cpos.hku.hk [cpos.hku.hk]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Deep Tissue Imaging in Animal Models Using Aminoluciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and widely adopted non-invasive technique for visualizing and monitoring biological processes in living animals.[1][2][3] The sensitivity and convenience of BLI have made it an indispensable tool in various research areas, including oncology, immunology, and neuroscience, for tracking cell proliferation, gene expression, and drug efficacy.[1][3][4] The most common BLI system utilizes firefly luciferase (FLuc) and its substrate, D-luciferin.[2][5] However, a significant limitation of the D-luciferin-based system for in vivo imaging is the suboptimal penetration of the emitted light (typically around 560 nm) through biological tissues, which absorb and scatter light, particularly at shorter wavelengths.[1][6] This attenuation of signal restricts the sensitivity of imaging, especially for deep-seated tissues and organs.[1]
To overcome this challenge, aminoluciferin and its derivatives have emerged as superior substrates for deep tissue imaging.[7][8] Replacing the 6'-hydroxyl group of D-luciferin with an amino group results in a red-shifted light emission, typically around 590 nm, and a higher affinity for firefly luciferase.[1][8] Further modifications, such as the development of cyclic alkylaminoluciferins like CycLuc1 and N-cyclobutylthis compound (cybLuc), have demonstrated dramatically improved performance for in vivo imaging.[2][3][7] These synthetic analogs offer significantly higher photon flux, even at much lower concentrations compared to D-luciferin, and their red-shifted emission allows for enhanced light penetration through tissues.[5][7][9][10] This enables more sensitive detection of luciferase-expressing cells deep within animal models, such as in the brain and lungs.[3][6][7][11]
These application notes provide a comprehensive guide for utilizing this compound and its derivatives for deep tissue bioluminescence imaging in animal models. They include comparative data, detailed experimental protocols, and visual workflows to facilitate the successful implementation of this advanced imaging modality.
Data Presentation: Comparative Performance of Luciferin Substrates
The choice of luciferin substrate is critical for achieving optimal sensitivity in deep tissue imaging. The following tables summarize the quantitative advantages of this compound derivatives over the traditional D-luciferin.
| Substrate | Relative Photon Flux (in vivo) | Required Dose for Equivalent Signal to D-luciferin | Emission Wavelength (in vivo) | Key Advantages for Deep Tissue Imaging |
| D-luciferin | Baseline | 150 mg/kg (standard dose) | ~612 nm | Well-established, widely available.[9] |
| This compound | ~25% greater than D-luciferin at low doses[9] | Lower than D-luciferin | ~590 nm | Increased affinity for FLuc, red-shifted emission.[1][8] |
| CycLuc1 | 3 to 4-fold greater than D-luciferin[5] | 10 to 20-fold lower than D-luciferin[5] | Not significantly red-shifted compared to D-luciferin in vivo[9] | Dramatically improved signal intensity, excellent for brain imaging.[5][7][10] |
| cybLuc | 20-fold greater than D-luciferin at the same low concentration[1][3] | 0.01% of the standard D-luciferin dose[1][3] | Red-shifted | High light emission and long duration, effective for deep tissue and brain tumor imaging.[2][3] |
| AkaLumine | Significantly increased target-detection sensitivity from deep tissues[6][12] | Very low concentrations[6][12] | Near-infrared (~677 nm)[6][12] | Greatly improved tissue penetration due to near-infrared emission.[6][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Solution
This protocol describes the preparation of this compound derivatives for in vivo administration. Due to the lipophilic nature of some synthetic analogs, proper solubilization is crucial.[13]
Materials:
-
This compound derivative (e.g., CycLuc1, cybLuc)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile 0.2 µm syringe filter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Determine the required concentration and volume: Based on the specific this compound derivative and experimental design, calculate the required concentration. For instance, CycLuc1 can be used at concentrations of 7.5-15 mg/kg.[5]
-
Reconstitution: Aseptically weigh the required amount of the this compound derivative powder. Reconstitute the powder in sterile DPBS to the desired stock concentration. For some derivatives that are less soluble, the use of a solubilizing agent may be necessary, however, for many applications, direct reconstitution in DPBS is sufficient.
-
Dissolution: Vortex the solution gently until the substrate is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilization: Filter the reconstituted solution through a sterile 0.2 µm syringe filter into a sterile tube.
-
Storage: Use the solution immediately for best results. If necessary, aliquots can be stored at -20°C for future use, though fresh preparation is recommended.[14]
Protocol 2: In Vivo Bioluminescence Imaging with this compound in a Mouse Model
This protocol outlines the procedure for administering the this compound substrate and acquiring bioluminescent images from a mouse model.
Materials:
-
Luciferase-expressing mouse model
-
Prepared this compound solution
-
1 ml syringe with a 27.5G needle[14]
-
Anesthesia system (e.g., isoflurane vaporizer)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Animal restrainer
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetization by lack of pedal reflex.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[15]
-
-
Substrate Administration:
-
The preferred route of administration for many studies is intraperitoneal (i.p.) injection.[1][5]
-
For an i.p. injection, gently restrain the mouse and tilt its head downwards to allow the organs to shift cranially.
-
Inject the prepared this compound solution into the lower right quadrant of the abdomen. The typical injection volume for a mouse is around 100-200 µl.[1]
-
Record the exact time of injection to correlate with imaging time points.
-
-
Image Acquisition:
-
The optimal time for imaging after substrate injection can vary depending on the specific this compound derivative and the animal model. It is highly recommended to perform a kinetic study for each new model and substrate to determine the peak signal time.[14]
-
For CycLuc1, strong signals are evident as early as 6-10 minutes post-injection and can persist for up to an hour.[5] For D-luciferin, the peak signal is typically observed around 10-20 minutes post-i.p. injection.[16]
-
Place the animal in the imaging system.
-
Acquire bioluminescent images using the imaging system's software. Typical exposure times can range from a few seconds to several minutes, depending on the signal intensity.[15] For very bright signals from this compound derivatives, shorter exposure times may be sufficient.[5]
-
Acquire a series of images at different time points (e.g., 5, 10, 15, 20, 30, 60 minutes) to capture the peak of the bioluminescent signal.
-
-
Data Analysis:
-
Use the imaging software to quantify the bioluminescent signal from the region of interest (ROI). The signal is typically expressed as radiance (photons/second/cm²/steradian).
-
Compare the signal intensity between different treatment groups or time points.
-
Visualizations
Bioluminescence Imaging Workflow
Caption: General workflow for in vivo bioluminescence imaging.
Firefly Luciferase Reaction Pathway
Caption: Simplified enzymatic reaction of firefly luciferase.
Conclusion
The use of this compound and its advanced derivatives represents a significant step forward for in vivo bioluminescence imaging, particularly for studies requiring high sensitivity in deep tissues. By offering increased photon flux and red-shifted emission, these substrates enable researchers to overcome some of the inherent limitations of D-luciferin. The protocols and comparative data provided in these application notes are intended to equip researchers with the necessary information to effectively implement this powerful imaging technology in their preclinical animal models, ultimately leading to more accurate and insightful data in drug development and biomedical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of a cybLuc this compound for Deep Tissue Bioluminescence Imaging in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bcf.technion.ac.il [bcf.technion.ac.il]
- 15. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 16. sites.duke.edu [sites.duke.edu]
Application Notes and Protocols for Cell-Based Assay Development Using Aminoluciferin Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescent assays, particularly those employing firefly luciferase and its substrates, are a cornerstone of modern cell-based assay development due to their exceptional sensitivity, broad dynamic range, and low background signal.[1] While D-luciferin has traditionally been the primary substrate, the development of aminoluciferin and its derivatives has opened new avenues for creating novel and more robust cell-based assays.[2] Aminoluciferins, where the 6'-hydroxyl group of D-luciferin is replaced by an amino group, can offer distinct advantages, including altered substrate specificity, red-shifted light emission for improved in vivo imaging, and the ability to create "pro-luminogenic" substrates for measuring specific enzymatic activities.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound substrates in various cell-based assays, including reporter gene assays for studying G protein-coupled receptor (GPCR) signaling and assays for monitoring protease activity.
Advantages of this compound Substrates
The unique chemical properties of this compound substrates provide several benefits over the traditional D-luciferin:
-
Enhanced Sensitivity and Signal in vivo: Certain this compound analogs, such as N-cyclobutylthis compound (cybLuc), have demonstrated the ability to produce significantly higher bioluminescent signals at lower concentrations compared to D-luciferin in animal models.[4] This increased sensitivity is advantageous for deep-tissue imaging and applications where the target cell population is small.[4][5]
-
Red-Shifted Emission: Many this compound derivatives exhibit bioluminescence at longer wavelengths (red-shifted) compared to D-luciferin.[2][6] This is particularly beneficial for in vivo imaging, as red light penetrates tissues more effectively, leading to improved signal detection from deep within the organism.[5]
-
Development of Pro-Luminogenic Substrates: The amino group on the this compound scaffold can be chemically modified to create "caged" or pro-luminogenic substrates.[3] These substrates are initially inactive but release this compound upon cleavage by a specific enzyme, such as a protease. This "add-mix-measure" format allows for the direct and sensitive measurement of enzymatic activity within living cells.[7][8]
-
Orthogonal Assays: The development of mutant firefly luciferases that show high selectivity for specific this compound analogs over D-luciferin paves the way for orthogonal and multiplexed assays.[2][6] This allows for the simultaneous measurement of multiple cellular events in the same sample.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing different this compound substrates to D-luciferin and their performance in various assays.
Table 1: Comparison of Bioluminescent Properties of D-luciferin and this compound Analogs
| Substrate | Luciferase | Relative Peak Intensity (vs. D-luciferin) | Sustained Emission (1 min post-injection) | Emission Wavelength (nm) | Reference |
| D-luciferin | Wild-Type Firefly | 1.0 | 1.0 | ~560 | [6] |
| 6'-aminoluciferin | Wild-Type Firefly | Lower | Lower | 517 | [6] |
| CycLuc1 | Wild-Type Firefly | Higher in vivo | - | ~600 | [5][10] |
| cybLuc | Wild-Type Firefly | ~20-fold higher in vivo at 10 µM | Longer duration in vivo | - | [4] |
| Z-DEVD-aminoluciferin | Firefly (in apoptotic cells) | Signal correlates with caspase-3 activity | - | - | [11] |
Table 2: Performance of this compound-Based Protease Assays
| Assay | Substrate | Target Enzyme | Cell Line | EC50 of Inhibitor (Bortezomib) | Reference |
| Proteasome-Glo (Chymotrypsin-Like) | Suc-LLVY-aminoluciferin | Proteasome (β5 subunit) | HCT-116 | 7.9 nM | [7][12] |
| Proteasome-Glo (Trypsin-Like) | Z-LRR-aminoluciferin | Proteasome (β2 subunit) | HCT-116 | 2100 nM | [7][12] |
| Proteasome-Glo (Caspase-Like) | Z-nLPnLD-aminoluciferin | Proteasome (β1 subunit) | HCT-116 | 360 nM | [7][12] |
| Caspase-Glo 3/7 | Z-DEVD-aminoluciferin | Caspase-3/7 | Jurkat | - | [13] |
Application 1: Reporter Gene Assays for GPCR Signaling
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery.[14] Luciferase reporter gene assays are a powerful tool for studying GPCR activation and downstream signaling pathways.[15][16] In these assays, cells are engineered to express a luciferase gene under the control of a response element that is activated by a specific signaling pathway.[17] Upon GPCR activation, the signaling cascade leads to the expression of luciferase, and the resulting luminescence can be quantified after the addition of a luciferase substrate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for a Gs-coupled GPCR leading to CRE-mediated gene expression and the corresponding experimental workflow for a luciferase reporter assay.
Caption: GPCR signaling pathway leading to luciferase expression.
Caption: Experimental workflow for a GPCR reporter gene assay.
Protocol: GPCR Activation Assay Using an this compound Substrate
This protocol is a general guideline and may require optimization for specific cell types and GPCRs.
Materials:
-
Mammalian cells stably or transiently co-transfected with a GPCR of interest and a luciferase reporter plasmid (e.g., CRE-luciferase).
-
Cell culture medium appropriate for the cell line.
-
White, opaque 96-well or 384-well assay plates.
-
Test compounds (agonists, antagonists) dissolved in an appropriate solvent (e.g., DMSO).
-
This compound substrate (e.g., CycLuc1 or other commercially available this compound).
-
Assay buffer/lysis reagent (commercial kits such as Promega's Luciferase Assay System are recommended).[1]
-
Luminometer.
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque multi-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
For antagonist assays, pre-incubate the cells with the antagonist for a specified time before adding the agonist.
-
Carefully remove the medium from the wells and add the medium containing the test compounds.
-
Incubate the plate at 37°C for a period sufficient to allow for gene expression (typically 3-6 hours).
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Prepare the this compound substrate solution according to the manufacturer's instructions.
-
Add a volume of the luciferase assay reagent equal to the volume of the culture medium in each well.
-
Incubate the plate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis.
-
Measure the luminescence in a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
For agonist dose-response curves, plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
For antagonist assays, determine the IC50 from the dose-response curve.
-
Application 2: Protease Activity Assays Using Pro-Luminogenic this compound Substrates
Introduction
Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, including apoptosis, inflammation, and cancer.[11] The development of pro-luminogenic this compound substrates has enabled the creation of highly sensitive and specific assays to measure protease activity directly in living cells.[7] These substrates consist of a peptide sequence recognized by a specific protease, which is attached to this compound.[13] In its "caged" form, the substrate cannot be utilized by luciferase. However, upon cleavage by the target protease, this compound is released and can be consumed by luciferase to produce light.[8][11]
Mechanism of Pro-Luminogenic Substrate Activation
The diagram below illustrates the principle of a protease assay using a pro-luminogenic this compound substrate.
Caption: Mechanism of a pro-luminogenic protease assay.
Protocol: Caspase-3/7 Activity Assay in Apoptotic Cells
This protocol describes the measurement of caspase-3 and -7 activity, key mediators of apoptosis, using a pro-luminogenic this compound substrate.
Materials:
-
Cells cultured in multi-well plates.
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, or an anti-Fas antibody).
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or a similar kit containing the Z-DEVD-aminoluciferin substrate and luciferase.[13]
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Induction of Apoptosis:
-
Seed cells in a white, opaque multi-well plate and incubate overnight.
-
Treat the cells with an apoptosis-inducing agent at various concentrations or for different time points. Include untreated cells as a negative control.
-
Incubate the plate at 37°C for a period sufficient to induce apoptosis (e.g., 3-24 hours).
-
-
Assay Procedure:
-
Equilibrate the assay plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to proceed.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental readings.
-
Plot the luminescence signal against the concentration of the apoptosis-inducing agent or the time of treatment to determine the induction of caspase-3/7 activity.
-
Conclusion
This compound substrates represent a versatile and powerful tool in the development of cell-based assays. Their unique properties enable the creation of highly sensitive reporter gene assays for studying complex signaling pathways like those initiated by GPCRs, as well as innovative pro-luminogenic assays for the direct measurement of enzymatic activity in living cells. The detailed protocols and data presented here provide a solid foundation for researchers to implement and optimize this compound-based assays in their own drug discovery and basic research endeavors. As new this compound derivatives and corresponding mutant luciferases continue to be developed, the scope and power of bioluminescent cell-based assays are set to expand even further.[18]
References
- 1. Luciferase Assay System Protocol [worldwide.promega.com]
- 2. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoluciferins as functional bioluminogenic substrates of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based bioluminescent assays for all three proteasome activities in a homogeneous format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Proteasome-Glo™ Assays [promega.jp]
- 9. Multiplex Hextuple Luciferase Assaying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noninvasive molecular imaging of apoptosis in vivo using a modified firefly luciferase substrate, Z-DEVD-aminoluciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.de [promega.de]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 15. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Gene Expression with Aminoluciferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The firefly luciferase-luciferin system is a cornerstone of reporter gene assays, prized for its high sensitivity and wide dynamic range in quantifying gene expression.[1] Traditional assays utilize D-luciferin as the substrate. However, the emergence of aminoluciferin analogs offers significant advantages, particularly for in vivo and deep-tissue imaging, due to their enhanced brightness and red-shifted light emission.[2][3] These synthetic substrates can overcome some of the limitations of D-luciferin, such as poor brain penetrance and light attenuation by tissues.[4][5] This document provides detailed application notes and protocols for utilizing this compound in monitoring gene expression.
Advantages of this compound-Based Assays
This compound and its derivatives, such as CycLuc1 and cybLuc, present several key benefits over the conventional D-luciferin substrate:
-
Enhanced Brightness and Sensitivity: Aminoluciferins can produce a significantly higher photon flux, allowing for the detection of lower levels of gene expression.[3][6] For instance, N-cyclobutylthis compound (cybLuc) has been shown to radiate 20-fold more bioluminescent light than D-luciferin at the same concentration in animal studies.[3]
-
Red-Shifted Emission: The light emitted from the this compound-luciferase reaction is shifted towards the near-infrared spectrum.[2][7] This is crucial for in vivo imaging as longer wavelength light penetrates tissues more effectively, enabling the visualization of gene expression in deep tissues like the brain.[4][8][9]
-
Improved Pharmacokinetics: Certain this compound analogs exhibit better biodistribution and can be used at much lower concentrations than D-luciferin while still achieving a brighter signal.[4][8] CycLuc1, for example, has been shown to provide a three- to four-fold greater bioluminescent emission in the brain at 10- to 20-fold lower concentrations than D-luciferin.[4][5]
-
Compatibility with Engineered Luciferases: Mutant firefly luciferases have been developed that show high selectivity for aminoluciferins over D-luciferin, enabling the development of orthogonal reporter systems.[2][7][10]
Quantitative Data Summary
The following tables summarize the quantitative comparison between D-luciferin and various this compound analogs based on data from published studies.
Table 1: In Vivo Performance of this compound Analogs Compared to D-luciferin
| Substrate | Animal Model | Target Tissue | Relative Photon Flux/Signal Enhancement (vs. D-luciferin) | Substrate Concentration | Citation(s) |
| CycLuc1 | Mouse | Brain (SFO & PVN) | 3-4 fold greater | 10-20 fold lower (7.5-15 mg/kg) | [4][5][8] |
| CycLuc1 | Mouse | Brain | Detectable signal where D-luciferin was not | 20-200 fold lower | [2] |
| cybLuc | Mouse | Brain Tumor | ~20 fold greater | 10,000 fold lower (10 µM) | [3] |
Table 2: In Vitro/In Cellulo Performance of this compound Analogs
| Substrate | Luciferase Type | Assay Condition | Relative Photon Flux/Signal Enhancement (vs. D-luciferin) | Substrate Concentration | Citation(s) |
| Alkylated Aminoluciferins | Wild-Type | Live CHO cells | Higher flux | <30 µM | [8] |
| CycLuc2 | Wild-Type | Live CHO cells | Highest signal among tested aminoluciferins | 250 µM | [2] |
| 6'-aminoluciferin | F247L Mutant | Cell lysate | ~5 fold greater | Not specified | [10] |
| Various Aminoluciferins | Wild-Type | Live CHO cells | >10-fold increase in near-infrared photon flux | Not specified | [7] |
Experimental Protocols
Protocol 1: In Vitro Luciferase Reporter Assay for Gene Expression in Mammalian Cells
This protocol describes a general procedure for measuring the activity of a promoter or regulatory element of interest linked to a firefly luciferase reporter gene in cultured mammalian cells using an this compound substrate.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Plasmid vector containing the firefly luciferase gene under the control of the promoter of interest
-
Control plasmid (e.g., a plasmid expressing Renilla luciferase for dual-luciferase assays)
-
Transfection reagent (e.g., Lipofectamine®, FuGENE®)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton® X-100)
-
This compound (e.g., CycLuc1, cybLuc)
-
Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT)
-
ATP solution
-
Luminometer or plate reader with luminescence detection capabilities
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the experimental firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
Include appropriate controls, such as cells transfected with an empty vector.
-
Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
-
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
-
Luciferase Assay:
-
Prepare the Luciferase Assay Reagent by adding ATP and the this compound substrate to the Luciferase Assay Buffer. The optimal concentration of this compound may need to be determined empirically but a starting point of 20-50 µM is recommended for cellular assays.
-
Add 20-100 µL of the cell lysate to a new white, opaque 96-well plate.
-
Add 50-100 µL of the prepared Luciferase Assay Reagent to each well containing cell lysate.
-
Immediately measure the luminescence using a luminometer. The integration time will depend on the signal intensity and the instrument used.
-
-
Data Analysis (for Dual-Luciferase Assay):
-
If a Renilla luciferase control was used, add a reagent to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase (e.g., Stop & Glo® Reagent).
-
Measure the Renilla luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Protocol 2: In Vivo Bioluminescence Imaging of Gene Expression in Mice
This protocol provides a general guideline for non-invasive imaging of reporter gene expression in living mice using an this compound substrate.
Materials:
-
Mice expressing firefly luciferase in the tissue of interest (e.g., transgenic mice or mice injected with a viral vector encoding luciferase).
-
This compound (e.g., CycLuc1).
-
Sterile, pyrogen-free PBS or saline for injection.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (IVIS) or similar CCD camera-based instrument.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Bioluminescence Imaging:
-
Acquire bioluminescent images at various time points after substrate injection to determine the peak signal. For CycLuc1, a strong signal is often observed within 6-10 minutes and can persist for up to an hour.[4][5]
-
Set the exposure time based on the signal intensity (e.g., 1 second to 5 minutes).
-
Use appropriate filters if spectral separation of signals is required.
-
-
Image Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal from the region of interest (ROI).
-
The signal is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
-
Normalize the signal to a background ROI.
-
Visualizations
References
- 1. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 2. assaygenie.com [assaygenie.com]
- 3. med.emory.edu [med.emory.edu]
- 4. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Transient transfection and luciferase assay [protocols.io]
- 7. bumc.bu.edu [bumc.bu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ohsu.edu [ohsu.edu]
- 10. researchgate.net [researchgate.net]
Illuminating Apoptosis: A Guide to Noninvasive In Vivo Imaging with Z-DEVD-Aminoluciferin
Application Note
The real-time, noninvasive imaging of apoptosis in living subjects provides an invaluable tool for assessing therapeutic efficacy and understanding disease progression in preclinical research. Z-DEVD-aminoluciferin, a pro-substrate for firefly luciferase, offers a highly sensitive and specific method for detecting caspase-3 and caspase-7 activity, key executioners of the apoptotic cascade. This document provides detailed application notes and protocols for utilizing Z-DEVD-aminoluciferin for the in vivo imaging of apoptosis in animal models.
Principle of Detection
Z-DEVD-aminoluciferin is a luminogenic substrate that contains the tetrapeptide sequence DEVD (aspartic acid-glutamic acid-valine-aspartic acid), which is a specific recognition site for caspase-3 and caspase-7.[1][2][3] In its intact form, the aminoluciferin is caged and cannot be utilized by luciferase. Upon the induction of apoptosis, activated caspase-3/7 cleaves the DEVD sequence, liberating this compound.[1][4][5][6] This released this compound can then be oxidized by firefly luciferase, an enzyme expressed by the engineered cells, in an ATP-dependent reaction that generates a measurable bioluminescent signal.[1][4] The intensity of this light emission is directly proportional to the activity of caspase-3 and -7, providing a quantitative measure of apoptosis.[1]
This technology is particularly advantageous in drug development as it allows for the dynamic and longitudinal screening of compounds, offering an earlier and more sensitive readout of therapeutic efficacy compared to traditional methods like caliper measurements of tumor size.[5][6]
Key Applications
-
Oncology Research: Monitor the early response of tumors to anti-cancer therapies that induce apoptosis.[4][5]
-
Neurodegenerative Disease Studies: Investigate the role of apoptosis in neuronal cell death.
-
Cardiovascular Research: Assess apoptosis in models of heart failure and ischemia.[5]
-
Transplantation Biology: Monitor graft rejection and survival.
-
Toxicology: Evaluate the apoptotic effects of novel compounds.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing Z-DEVD-aminoluciferin for in vivo apoptosis imaging.
Table 1: In Vivo Bioluminescence Signal Fold Induction
| Animal Model | Cell Line | Treatment | Time Point | Fold Induction of Bioluminescent Signal (Treated vs. Vehicle) | Statistical Significance |
| Xenograft Mouse Model (Colon Cancer) | Luciferase-expressing colon cancer cells | Camptothecin | Not Specified | > 2-fold | Not Specified |
| Xenograft Mouse Model (Glioblastoma) | Luciferase-expressing glioblastoma cells | Temozolomide | Not Specified | > 2-fold | Not Specified |
| Xenograft Mouse Model (Ovarian Cancer) | SKOV3-luc | Docetaxel | 24 h | Significant | P < 0.05 |
| 48 h | Significant | P < 0.01 | |||
| 72 h | Significant | P < 0.01 | |||
| Xenograft Mouse Model (Breast Cancer) | MDA-MB-231-luc-LN | Docetaxel | 24 h | Significant | P < 0.05 |
| 48 h | Significant | P < 0.01 | |||
| 72 h | Significant | P < 0.01 |
Table 2: Pharmacokinetic Properties of Z-DEVD-Aminoluciferin
| Parameter | Value | Animal Model |
| Route of Administration | Intravenous (IV) or Intraperitoneal (IP) | SCID Mice |
| Cmax (IP) | 149 µM | SCID Mice |
| Plasma Half-life (t1/2) | 7.2 minutes | SCID Mice |
| Volume of Distribution (Vd) | Equates to total body water | SCID Mice |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the general experimental workflow for in vivo apoptosis imaging with Z-DEVD-aminoluciferin.
Caption: Caspase-3 activation pathway leading to light production.
Caption: General workflow for in vivo apoptosis imaging.
Experimental Protocols
Materials
-
Z-DEVD-aminoluciferin sodium salt (e.g., VivoGlo™ Caspase-3/7 Substrate)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or saline
-
Animal model with luciferase-expressing cells (e.g., tumor xenograft)
-
Therapeutic agent of interest and vehicle control
-
In vivo imaging system (e.g., IVIS, Lago, or similar)
-
Anesthesia system (e.g., isoflurane)
Reagent Preparation
-
Z-DEVD-Aminoluciferin Reconstitution:
-
Aseptically reconstitute the lyophilized Z-DEVD-aminoluciferin sodium salt in sterile PBS.
-
The sodium salt has a minimum solubility of 500 mg/mL in PBS.[2][3]
-
Prepare fresh solutions daily for optimal performance.[2] The resulting solution is stable for at least 3 days at room temperature.[2][3]
-
Protect the solution from light.
-
In Vivo Imaging Procedure
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Administer the reconstituted Z-DEVD-aminoluciferin solution.
-
Dosage: A dose-response study is recommended. Doses can range from 1.5 mg per mouse (50 mg/kg) to 10 mg per mouse.[2][3] A maximum dose of 500 mg/kg has been suggested for dose-response studies.[2][3]
-
Route of Administration: Intraperitoneal (i.p.) injection is common.[2][3] For pharmacokinetic studies, intravenous (i.v.) injection has also been used.[7]
-
-
Bioluminescence Imaging:
-
Begin image acquisition approximately 10 minutes after substrate injection.[2][3]
-
Acquire images at multiple time points (e.g., every minute for up to an hour) to determine the peak signal.[6]
-
Typical imaging parameters include:
-
Exposure time: 1-5 minutes (adjust based on signal intensity)
-
Binning: Medium to high
-
F/stop: 1-2
-
Emission filter: Open
-
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor or target tissue.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian) within the ROI.
-
Normalize the signal from treated animals to that of vehicle-treated controls to determine the fold-induction of apoptosis.
-
For longitudinal studies, the same animal can be imaged over time to monitor the induction and resolution of apoptosis.[4]
-
Confirmation of Apoptosis
To validate the bioluminescence imaging results, it is recommended to perform confirmatory assays on excised tissues at the end of the study. These may include:
-
Immunohistochemistry (IHC): Staining for cleaved caspase-3.[5]
-
TUNEL Assay: To detect DNA fragmentation.
-
Western Blotting: To measure levels of cleaved caspase-3 and other apoptotic markers.
By following these guidelines, researchers can effectively utilize Z-DEVD-aminoluciferin for the sensitive and quantitative noninvasive imaging of apoptosis in vivo, accelerating the evaluation of novel therapeutics and enhancing our understanding of diseases characterized by aberrant apoptosis.
References
- 1. Z-DEVD-aminoluciferin | AAT Bioquest [aatbio.com]
- 2. pipettespisser.no [pipettespisser.no]
- 3. indolabutama.com [indolabutama.com]
- 4. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive molecular imaging of apoptosis in vivo using a modified firefly luciferase substrate, Z-DEVD-aminoluciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Immunoproteasome Activity Using Caged Aminoluciferin Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome (iCP) is a specialized form of the proteasome that is expressed in response to inflammatory signals, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][2][3] Unlike the standard proteasome (sCP), the iCP contains distinct catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) that alter its cleavage preferences.[2][4] This functional difference makes the iCP a critical player in generating antigenic peptides for MHC class I presentation and regulating inflammatory signaling pathways.[5][6] Dysregulation of iCP activity is implicated in various diseases, including autoimmune disorders, cancer, and viral infections, making it a promising therapeutic target.[2][7]
Caged aminoluciferin probes offer a highly sensitive and specific method for measuring iCP activity in real-time, both in cell-based assays and potentially in vivo.[1][8] These probes consist of a peptide sequence recognized by the iCP, which is attached to this compound, effectively "caging" it.[1][8] Upon cleavage by the iCP, the uncaged this compound is released and can be consumed by luciferase to produce a quantifiable bioluminescent signal.[8][9] This "add and read" format is amenable to high-throughput screening and overcomes limitations of traditional fluorescent probes, such as spectral overlap and low tissue penetration.[8][10]
These application notes provide detailed protocols for the synthesis and application of a caged this compound probe for measuring immunoproteasome activity, along with relevant signaling pathway diagrams and quantitative data for probe performance.
Data Presentation
Table 1: Performance Characteristics of Immunoproteasome Probes
| Probe Name | Target Subunit(s) | Reporter | Application | Selectivity (iCP vs. sCP) | Key Findings & References |
| TBZ-1 | β5i | Rhodamine 110 | Live Cell Imaging | High | Peptide-peptoid hybrid probe with good cell permeability.[11] |
| Ac-ANW-AMC | β5i | Aminomethylcoumarin (AMC) | Cell Lysate Assays | Moderate | Used in combination with a specific inhibitor (ONX-0914) for accurate iCP activity measurement.[12] |
| Caged this compound Probe | β5i | This compound | Cell-based Assays, Potential for in vivo | High | Offers high sensitivity and is suitable for bioluminescence imaging, overcoming limitations of fluorescent probes.[1][8] |
| Suc-LLVY-Aminoluciferin | Chymotrypsin-like (β5c, β5i) | This compound | Cell Lysate Assays | Low (Non-selective) | A general proteasome substrate.[13] |
| UK101-Fluor | β1i | Fluorescein | Live Cell Imaging | High | First fluorescent, β1i-selective activity-based probe.[14] |
Signaling Pathways and Experimental Workflows
Immunoproteasome Signaling in Inflammation
The immunoproteasome plays a crucial role in the NF-κB signaling pathway, a central regulator of inflammation. Upon stimulation by pathogens or inflammatory cytokines, IκBα, an inhibitor of NF-κB, is phosphorylated and subsequently targeted for degradation by the immunoproteasome.[4][6] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][6]
Experimental Workflow for Measuring iCP Activity
The general workflow for measuring immunoproteasome activity using a caged this compound probe involves inducing iCP expression in cells, introducing the probe, and then measuring the resulting bioluminescence.
Experimental Protocols
Basic Protocol 1: Synthesis of a Caged Bioluminescent Immunoproteasome Probe
This protocol outlines the solid-phase peptide synthesis (SPPS) of a caged this compound probe.[7][15][16]
Materials:
-
2-Chlorotrityl resin
-
Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dry DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
TFA (Trifluoroacetic acid)
-
TIPS (Triisopropylsilane)
-
D-aminoluciferin
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Loading: Swell 2-chlorotrityl resin in dry DCM. Add Fmoc-Trp(Boc)-OH and DIPEA, and react for 2 hours at room temperature. Cap any unreacted sites.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash again with DMF.
-
Peptide Coupling: Sequentially couple the remaining Fmoc-protected amino acids using HBTU and DIPEA in DMF. Monitor coupling completion with a Kaiser test.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
This compound Coupling: Dissolve D-aminoluciferin and a coupling agent (e.g., HBTU) in DMF and add to the resin. React overnight.
-
Cleavage and Deprotection: Wash the resin and dry. Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold ether. Purify the caged probe by reverse-phase HPLC and confirm its identity by mass spectrometry.
Basic Protocol 2: Expression of the Immunoproteasome in Cells
This protocol describes the induction of iCP expression in a cell line (e.g., HeLa or 4T1).[1][12]
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human or murine IFN-γ
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Western blot reagents and antibodies against iCP subunits (e.g., LMP7/β5i)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) and allow them to adhere overnight.
-
IFN-γ Treatment: Treat the cells with IFN-γ at a final concentration of 100-500 U/mL in complete medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for maximal expression of iCP subunits.
-
Confirmation of Induction (Optional but Recommended):
-
Harvest a subset of the cells.
-
Lyse the cells and determine the protein concentration.
-
Perform a Western blot analysis using antibodies specific for iCP subunits (e.g., β5i/LMP7) to confirm successful induction.
-
Basic Protocol 3: Immunoproteasome Probe Application in Live Cells
This protocol details the use of the synthesized caged this compound probe to measure iCP activity in live cells using a luminescent plate reader.[7]
Materials:
-
Cells with induced iCP expression (from Protocol 2)
-
Control cells (without IFN-γ treatment)
-
White, clear-bottom 96-well plates
-
Caged this compound probe stock solution (in DMSO)
-
Luciferase detection reagent
-
Luminescent plate reader
Procedure:
-
Cell Plating: Seed both IFN-γ treated and untreated cells into a white, clear-bottom 96-well plate at a suitable density and allow them to adhere.
-
Probe Addition: Dilute the caged this compound probe stock solution in cell culture medium to the desired final concentration (e.g., 10-50 µM). Add the probe solution to the wells. Include wells with medium and probe only as a background control.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1-4 hours).
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with probe and media only) from the cell-containing wells.
-
Compare the luminescence signal from IFN-γ treated cells to untreated cells to determine the iCP-specific activity. The signal should be significantly higher in the iCP-expressing cells.
-
Conclusion
Caged this compound probes represent a powerful tool for the sensitive and specific measurement of immunoproteasome activity. The protocols and information provided herein offer a comprehensive guide for researchers to synthesize and apply these probes in their studies, facilitating a deeper understanding of the iCP's role in health and disease and aiding in the discovery of novel therapeutic modulators.
References
- 1. Caged this compound probe for bioluminescent immunoproteasome activity analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of a selective immunoproteasome-luciferin probe for <i>in vivo</i> monitoring [morressier.com]
- 4. Frontiers | Immunoproteasomes control activation of innate immune signaling and microglial function [frontiersin.org]
- 5. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]
- 6. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Application of a Caged Bioluminescent Probe for the Immunoproteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caged this compound probe for bioluminescent immunoproteasome activity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Homogeneous, bioluminescent proteasome assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suc-LLVY-Aminoluciferin | AAT Bioquest [aatbio.com]
- 14. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Caged this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
CycLuc1: Advanced Application Notes and Protocols for Enhanced Central Nervous System Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CycLuc1, a synthetic luciferin, to achieve enhanced bioluminescence imaging (BLI) of the central nervous system (CNS). CycLuc1 offers significant advantages over the traditional substrate, D-luciferin, particularly for applications requiring high sensitivity and visualization of deep brain structures.[1][2][3] This document outlines the unique properties of CycLuc1, presents comparative data, and provides detailed protocols for its effective use in preclinical CNS research.
Introduction to CycLuc1 for CNS Imaging
Bioluminescence imaging is a powerful and widely used technique for non-invasively monitoring biological processes in living animals.[1][3][4] The most common system employs firefly luciferase and its substrate, D-luciferin. However, CNS imaging with D-luciferin is often challenging due to its limited ability to cross the blood-brain barrier (BBB) and the attenuating properties of the skull.[1][5]
CycLuc1, a synthetic cyclic alkylaminoluciferin, has emerged as a superior alternative for CNS applications.[1][3] Its key advantages include:
-
Enhanced Blood-Brain Barrier Permeability: CycLuc1 exhibits greater lipophilicity compared to D-luciferin, facilitating its passage across the BBB.[1][5][6] This property allows for more efficient delivery to luciferase-expressing cells within the brain.[2]
-
Increased Photon Emission: CycLuc1 generates a significantly higher photon flux compared to D-luciferin, even at substantially lower concentrations.[1][3][7] This leads to a brighter signal and improved sensitivity, enabling the detection of low-level luciferase expression in deep brain regions that may be undetectable with D-luciferin.[2]
-
Longer Signal Kinetics: The bioluminescent signal produced by CycLuc1 is more sustained than that of D-luciferin, providing a wider window for image acquisition.[1][2]
-
Red-Shifted Emission: CycLuc1 has a peak luminescence wavelength of 599 nm, which is red-shifted compared to D-luciferin.[8] This longer wavelength light is less scattered by tissues, further enhancing signal detection from deep sources.
These properties make CycLuc1 an invaluable tool for a range of CNS studies, including monitoring gene expression, tracking cancer cell growth, and observing neuronal activity.[1][2][7]
Data Presentation: CycLuc1 vs. D-luciferin in CNS Imaging
The following tables summarize the quantitative advantages of CycLuc1 over D-luciferin for in vivo CNS bioluminescence imaging, as reported in peer-reviewed studies.
Table 1: Comparative Efficacy in Imaging Cardiovascular Brain Regions (Subfornical Organ - SFO)
| Parameter | D-luciferin | CycLuc1 (7.5 mg/kg) | CycLuc1 (15 mg/kg) |
| Substrate Dose | 150 mg/kg | 7.5 mg/kg (20-fold lower) | 15 mg/kg (10-fold lower) |
| Peak Bioluminescent Emission (AUC) | 2.78 x 10⁶ | 4.03 x 10⁶ | 4.95 x 10⁶ |
| Fold Enhancement vs. D-luciferin (AUC) | 1 | ~1.45 | ~1.78 |
Data extracted from a study on gene expression in the subfornical organ of mice.[1]
Table 2: Comparative Efficacy in Imaging Cardiovascular Brain Regions (Paraventricular Nucleus - PVN)
| Parameter | D-luciferin | CycLuc1 (7.5 mg/kg) |
| Substrate Dose | 150 mg/kg | 7.5 mg/kg (20-fold lower) |
| Peak Bioluminescent Emission (AUC) | 2.44 x 10⁶ | 3.03 x 10⁶ |
| Fold Enhancement vs. D-luciferin (AUC) | 1 | ~1.24 |
Data extracted from a study on gene expression in the paraventricular nucleus of the hypothalamus in mice.[1]
Table 3: Comparative Efficacy in Imaging Intracranial Glioblastoma Xenografts (Early Stage)
| Parameter | D-luciferin | CycLuc1 |
| Substrate Dose | 150 mg/kg | 25 mg/kg (6-fold lower) |
| Photon Flux (photons/sec/cm²) | 3.3 x 10⁵ ± 2.8 x 10⁵ | 2.9 x 10⁶ ± 0.6 x 10⁶ |
| Fold Enhancement vs. D-luciferin | 1 | ~8.8 |
Data from a study on early-stage intracranial glioblastoma xenografts in mice.[7]
Table 4: Imaging Deep Brain Structures (Striatum)
| Parameter | D-luciferin | CycLuc1 |
| Substrate Dose | 150 mg/kg | 7.5 mg/kg (20-fold lower) |
| Fold Signal Enhancement vs. D-luciferin | 1 | 8.1 ± 1.5 |
Data from a study involving AAV9-mediated luciferase expression in the mouse striatum.[2]
Experimental Protocols
The following are detailed protocols for the use of CycLuc1 in CNS imaging applications. These protocols are based on methodologies reported in the cited literature.
General Workflow for In Vivo CNS Bioluminescence Imaging
This workflow outlines the key steps for performing in vivo bioluminescence imaging of the CNS using CycLuc1.
Protocol for In Vivo Imaging of Gene Expression in Deep Brain Nuclei
This protocol is adapted from studies imaging luciferase expression in the subfornical organ (SFO) and paraventricular nucleus (PVN) of the hypothalamus.[1][3]
Materials:
-
Mice with targeted luciferase expression in the brain region of interest (e.g., via viral vector delivery).
-
CycLuc1
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle.
-
Isoflurane anesthesia system.
-
In vivo imaging system (e.g., IVIS Spectrum or Lumina).
-
Animal clippers.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Remove hair from the head and dorsal surface of the animal to minimize light attenuation.
-
-
CycLuc1 Preparation and Administration:
-
Prepare a stock solution of CycLuc1 in a suitable solvent and dilute to the final working concentration in sterile PBS. A typical dose range is 5-15 mg/kg.[1]
-
Administer the CycLuc1 solution via intraperitoneal (i.p.) injection.
-
-
Image Acquisition:
-
Immediately after injection, place the anesthetized mouse in the imaging chamber.
-
Acquire a series of images over time to capture the peak signal. Bioluminescent emission with CycLuc1 is typically evident within 6-10 minutes and can persist for up to an hour.[1][3]
-
Set the exposure time based on the signal intensity. With CycLuc1, shorter exposure times (e.g., 1.5 seconds) may be sufficient, in contrast to the longer times (e.g., 60 seconds) often required for D-luciferin.[1][3]
-
-
Data Analysis:
-
Define a region of interest (ROI) over the anatomical location of the targeted brain structure.
-
Quantify the bioluminescent signal as total photon flux or radiance (photons/sec/cm²/steradian).
-
Analyze the data to determine the time course of signal intensity and compare different experimental groups.
-
Protocol for In Vivo Imaging of Intracranial Tumors
This protocol is based on studies of glioblastoma xenografts in mice.[7]
Materials:
-
Mice with orthotopically implanted luciferase-expressing tumor cells.
-
CycLuc1.
-
Sterile vehicle for injection.
-
Anesthesia and imaging equipment as described in Protocol 3.2.
Procedure:
-
Animal Preparation:
-
Follow the same anesthesia and hair removal steps as in Protocol 3.2.
-
-
CycLuc1 Administration:
-
Administer CycLuc1 via i.p. injection. A dose of 5 mg/kg has been shown to provide robust and reproducible imaging, with higher doses (up to 25 mg/kg) yielding increased photon flux in some models.[7]
-
-
Image Acquisition:
-
Data Analysis:
-
Draw an ROI over the head to encompass the intracranial tumor.
-
Quantify the photon flux to monitor tumor growth or response to therapy over time.
-
Signaling Pathway and Mechanism of Action
The mechanism of CycLuc1 in bioluminescence imaging is a direct enzymatic reaction with firefly luciferase. It does not, by itself, elucidate a specific signaling pathway but rather acts as a reporter for processes that are engineered to drive luciferase expression (e.g., gene expression under a specific promoter).
Conclusion
CycLuc1 represents a significant advancement for bioluminescence imaging of the CNS. Its superior ability to cross the blood-brain barrier and its enhanced light-emitting properties enable more sensitive and reliable detection of biological processes within the brain compared to D-luciferin. By following the protocols outlined in these application notes, researchers can leverage the power of CycLuc1 to gain deeper insights into CNS biology and disease.
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Health Sciences Research Commons - GW Research Days 2016 - 2020: A Synthetic Luciferin Improves In Vivo Bioluminescence Imaging of Gene Expression in Cardiovascular Brain Regions of Mice [hsrc.himmelfarb.gwu.edu]
- 5. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayo.edu [mayo.edu]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-cycloalkylaminoluciferins (cyaLucs) in Bioluminescent Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cycloalkylaminoluciferins (cyaLucs) represent a novel class of synthetic luciferin analogs designed to enhance bioluminescence imaging (BLI). These substrates for firefly luciferase (FLuc) offer significant advantages over the traditional D-luciferin, including markedly elevated and sustained light output, red-shifted emission spectra for improved tissue penetration, and enhanced cell permeability. These properties make cyaLucs particularly valuable for sensitive in vitro, in cellulo, and deep-tissue in vivo imaging applications, enabling researchers to monitor biological processes with greater precision and for extended durations. This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of cyaLucs.
Data Presentation
The following tables summarize the quantitative data comparing the performance of various N-cycloalkylaminoluciferins to the standard D-luciferin.
Table 1: Comparative Bioluminescence of cyaLuc Analogs and D-luciferin
| Compound | Emission Peak (nm) | In Vivo Bioluminescence Enhancement (fold increase vs. D-luciferin) | Optimal Concentration for In Vivo Imaging | Key Advantages |
| D-luciferin | 560[1] | 1 (baseline) | 150 mg/kg | Well-established standard |
| Aminoluciferin (aLuc) | 591[1] | - | - | Red-shifted emission compared to D-luciferin |
| N-cyclobutylthis compound (cybLuc) | 603[1] | ~20-fold at 0.01% of the standard D-luciferin dose[1] | 10 µM (0.1 mL) | High sensitivity, prolonged signal, excellent for deep tissue imaging[1] |
| N-cyclopentylthis compound (cypLuc) | 603[1] | Data not as extensively reported as cybLuc | Not specified | Red-shifted emission |
| N-cyclohexylthis compound (cyhLuc) | 607[1] | Data not as extensively reported as cybLuc | Not specified | Furthest red-shifted emission among listed cyaLucs |
| Cyclic alkylthis compound 1 (CycLuc1) | Red-shifted (specific nm not provided) | 3 to 4-fold greater in brain tissue at 10-20 fold lower concentrations[2] | 7.5 - 15 mg/kg | Enhanced brain imaging, enables millisecond image acquisition |
Table 2: In Vivo Performance of CycLuc1 in Brain Imaging
| Substrate | Dose | Relative Bioluminescent Emission (Total Flux) | Exposure Time for Reliable Imaging |
| D-luciferin | 150 mg/kg | Baseline | 60 seconds |
| CycLuc1 | 7.5 - 15 mg/kg | 3 to 4-fold higher than D-luciferin[2] | As low as 1,500 milliseconds |
Signaling Pathway and Mechanism of Action
The enhanced performance of cyaLucs is attributed to their increased lipophilicity, which facilitates better penetration across cell membranes and the blood-brain barrier. This allows for more efficient access to intracellular firefly luciferase. The fundamental bioluminescent reaction mechanism remains the same as with D-luciferin, involving oxidative decarboxylation catalyzed by firefly luciferase in the presence of ATP and Mg2+. The cycloalkyl substitution on the amino group of the luciferin core structure is key to its improved properties.
Caption: Mechanism of cyaLucs for enhanced bioluminescence.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging in Mice
This protocol outlines the procedure for performing in vivo bioluminescence imaging in mice using cyaLucs.
Caption: Workflow for in vivo bioluminescent imaging with cyaLucs.
Materials:
-
Luciferase-expressing mice (e.g., transgenic or bearing luciferase-expressing cells)
-
N-cycloalkylthis compound (e.g., cybLuc or CycLuc1)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or equivalent with a sensitive CCD camera
Procedure:
-
Animal Preparation: Acclimatize luciferase-expressing mice to the imaging facility.
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane (typically 2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetization by lack of pedal reflex.
-
Substrate Preparation: Prepare the cyaLuc solution. For example, for cybLuc, a 10 µM solution in 0.1 mL of sterile PBS can be used. For CycLuc1, a dose of 7.5-15 mg/kg is recommended.
-
Substrate Administration: Inject the prepared cyaLuc solution intraperitoneally (i.p.). Other routes such as intravenous (i.v.) or subcutaneous (s.c.) may be used depending on the experimental design.
-
Imaging: Place the anesthetized mouse in the light-tight chamber of the in vivo imaging system. Allow for substrate distribution, which is typically 5-10 minutes post-injection. Acquire bioluminescent images. For cyaLucs like CycLuc1, rapid imaging with exposure times in the millisecond range is possible. For other cyaLucs, an initial exposure of 1-5 minutes is a good starting point, which can be adjusted based on signal intensity.
-
Data Analysis: Use the imaging system's software to define regions of interest (ROIs) over the areas of expected signal. Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
Protocol 2: In Vitro Bioluminescence Assay
This protocol is for quantifying luciferase activity in cell lysates or with purified enzyme using cyaLucs.
Caption: Workflow for in vitro bioluminescence assay with cyaLucs.
Materials:
-
Luciferase-expressing cell lysate or purified firefly luciferase
-
White or black opaque 96-well plates
-
Luminometer or plate reader with luminescence detection capabilities
-
cyaLuc substrate
-
Assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT)
-
ATP solution (e.g., 10 mM)
Procedure:
-
Reagent Preparation: Prepare the assay buffer and allow it to come to room temperature. Prepare a stock solution of the cyaLuc substrate in an appropriate solvent (e.g., DMSO or PBS).
-
Sample Preparation: If using cell culture, lyse the cells expressing luciferase using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the luciferase.
-
Assay Setup: Pipette 20-50 µL of cell lysate or purified luciferase solution into the wells of the 96-well plate.
-
Reaction Initiation: Prepare a working solution of the cyaLuc and ATP in the assay buffer. The final concentration of cyaLuc can be titrated, but a starting point of 10-100 µM is recommended. The final ATP concentration should be around 1 mM.
-
Luminescence Measurement: Place the plate in the luminometer. Program the instrument to inject the cyaLuc/ATP working solution (e.g., 100 µL) into each well and immediately measure the luminescence. A 2-second delay and a 10-second integration time are typical starting parameters.
-
Data Analysis: Record the relative light units (RLU) for each sample. Subtract the background luminescence from wells containing no luciferase.
Protocol 3: Cytotoxicity Assay using Luciferase Activity
This protocol is adapted from luciferase-based cytotoxicity assays and can be used to assess the potential cytotoxic effects of cyaLucs or other compounds on luciferase-expressing cells. The principle is that a decrease in viable cells will lead to a proportional decrease in the bioluminescent signal.
Materials:
-
Luciferase-expressing cells
-
Cell culture medium
-
White or black opaque 96-well plates
-
cyaLuc substrate
-
Test compound(s) for cytotoxicity assessment
-
Positive control for cytotoxicity (e.g., digitonin or a known cytotoxic drug)
-
Luminometer
Procedure:
-
Cell Seeding: Seed luciferase-expressing cells into a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the cyaLuc or other test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Bioluminescence Measurement: At the end of the incubation period, add the cyaLuc substrate to each well to a final concentration of 10-100 µM.
-
Luminescence Reading: Immediately measure the bioluminescence in a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells:
-
% Viability = (RLU of treated cells / RLU of untreated cells) x 100
-
Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion
N-cycloalkylaminoluciferins offer a powerful tool for enhancing bioluminescence imaging studies. Their superior brightness, red-shifted emission, and improved pharmacokinetics enable more sensitive and longer-term visualization of biological processes in a variety of research and drug development applications. The protocols provided herein offer a starting point for the successful implementation of cyaLucs in your experimental workflows. As with any new reagent, optimization of concentrations and incubation times for specific cell types and animal models is recommended to achieve the best results.
References
Application Notes and Protocols: Aminoluciferin Conjugates for Targeted Bioluminescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) is a powerful and highly sensitive technique for non-invasive monitoring of biological processes in living subjects.[1][2] The technology relies on the enzymatic reaction between a luciferase enzyme and its substrate, a luciferin, to produce light.[2][3] Standard D-luciferin has been widely used, but its applications can be limited by factors such as suboptimal tissue penetration and lack of target specificity.[3][4] Aminoluciferin, a derivative of D-luciferin, offers a versatile platform for the development of targeted probes.[5] By conjugating a "caging" group to the amino moiety of this compound, the substrate becomes inactive and unable to be recognized by luciferase.[1] This cage can be designed to be cleaved by a specific enzyme of interest, thereby releasing the active this compound and generating a bioluminescent signal only in the presence of the target enzyme.[1][6] This "activity-based sensing" approach allows for the highly specific imaging of enzyme activity in real-time within a cellular or whole-animal context.[1]
This document provides detailed application notes and protocols for the use of this compound conjugates in targeted bioluminescence imaging, along with a summary of their performance characteristics.
Principle of Targeted Bioluminescence Imaging with this compound Conjugates
The fundamental principle behind targeted bioluminescence imaging with this compound conjugates is the conditional activation of the luciferin substrate by a specific biological trigger, typically an enzyme.
Caption: General workflow of targeted bioluminescence imaging.
Performance of this compound Conjugates and Derivatives
The development of novel this compound conjugates has led to probes with enhanced properties, including improved brightness, red-shifted emission for deeper tissue imaging, and high specificity for various enzymatic targets.
| Probe/Substrate | Target | Key Features | Reported Signal Enhancement | Emission Max (λmax) | Reference |
| D-Luciferin | None (Control) | Standard firefly luciferase substrate. | Baseline | ~560 nm | [4] |
| This compound (aLuc) | None | Parent compound for caged probes. | Similar to D-luciferin | Not specified | [7] |
| CycLuc1 | None | Synthetic luciferin with improved brain uptake. | Enables imaging in the brain where D-luciferin fails. | Not specified | [4] |
| N-cyclobutylthis compound (cybLuc) | None | High light emission and long duration. | 20-fold more light than D-luciferin at 0.01% of the standard dose. | Not specified | [7][8] |
| AkaLumine-HCl | None | Red-shifted emission for deep tissue imaging. | Significantly increased target-detection sensitivity from deep tissues. | ~677 nm | [9] |
| β-Luc | β-Galactosidase | High selectivity for β-galactosidase. | Limit of detection of 8.5 mU/mL. | Not specified | [10] |
| m-ATMW-aLuc | Immunoproteasome (iCP) | Selective for the Beta-5i subunit of the iCP. | Similar sensitivity to non-selective probes but with high selectivity. | Not specified | [6] |
| D-luciferin-O-phosphate | Alkaline Phosphatase | High turnover number. | kcat = 1010 s-1 | Not specified | [11][12] |
Experimental Protocols
In Vitro Enzyme Activity Assay
This protocol describes the use of a caged this compound conjugate to measure the activity of a purified target enzyme.
Caption: Workflow for in vitro enzyme activity assay.
Materials:
-
Purified target enzyme
-
Caged this compound conjugate
-
Firefly luciferase
-
ATP
-
MgSO4
-
Assay buffer (e.g., PBS, HEPES)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the caged this compound conjugate in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the purified target enzyme in assay buffer.
-
Prepare a luciferase detection reagent containing firefly luciferase, ATP, and MgSO4 in assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the purified target enzyme to the assay buffer.
-
To initiate the reaction, add the caged this compound conjugate to the wells containing the enzyme.
-
Include control wells with no enzyme to measure background signal.
-
Incubate the plate at the optimal temperature for the target enzyme for a predetermined time.
-
-
Bioluminescence Measurement:
-
Add the luciferase detection reagent to each well.
-
Immediately measure the bioluminescence signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from the signal of the enzyme-containing wells.
-
The resulting bioluminescence intensity is proportional to the activity of the target enzyme.
-
In Vivo Bioluminescence Imaging in Rodent Models
This protocol outlines the general procedure for using an this compound conjugate for targeted imaging in live mice.[13]
Caption: General workflow for in vivo bioluminescence imaging.
Materials:
-
Mice (e.g., tumor-bearing, transgenic expressing a target enzyme)
-
This compound conjugate
-
Sterile vehicle (e.g., PBS, saline)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse in the light-tight chamber of the in vivo imaging system.
-
-
Substrate Administration:
-
Prepare a sterile solution of the this compound conjugate in the appropriate vehicle. The optimal dose should be determined empirically, but a starting point can be based on published data for similar compounds.[14][15]
-
Administer the substrate to the mouse via the desired route (e.g., intraperitoneal, intravenous).[4][15]
-
-
Image Acquisition:
-
Acquire a baseline image before substrate administration if necessary.
-
Begin acquiring a series of bioluminescent images at set time intervals after substrate administration to capture the peak signal.[4] Exposure times will vary depending on the signal intensity.
-
-
Data Analysis:
-
Use the imaging system's software to define regions of interest (ROIs) over the target area (e.g., tumor, specific organ).
-
Quantify the bioluminescent signal within the ROIs as photon flux (photons/second/cm²/steradian).
-
Plot the signal intensity over time to determine the peak signal and analyze the kinetics of the probe.
-
Signaling Pathway Example: Caspase-3 Mediated Probe Activation
Many this compound conjugates are designed to detect apoptosis by targeting caspase-3, a key executioner caspase. The conjugate typically includes a peptide sequence recognized and cleaved by caspase-3.
Caption: Caspase-3 activation pathway leading to probe cleavage.
Conclusion
This compound conjugates represent a significant advancement in bioluminescence imaging, enabling the targeted and sensitive detection of specific enzyme activities in vitro and in vivo.[1] The ability to design probes for a wide range of enzymatic targets opens up new avenues for studying disease progression, evaluating therapeutic efficacy, and understanding fundamental biological processes. The protocols and data presented here provide a foundation for researchers to incorporate these powerful tools into their experimental workflows.
References
- 1. Activity-based bioluminescence probes for in vivo sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com.au]
- 3. Bioluminescent probes for imaging biology beyond the culture dish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caged this compound probe for bioluminescent immunoproteasome activity analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00148F [pubs.rsc.org]
- 7. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a cybLuc this compound for Deep Tissue Bioluminescence Imaging in Rodent Models [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Galactosidase-activated bioluminescent probe for in vivo tumor imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scilit.com [scilit.com]
- 12. Synthesis and characterization of luciferin derivatives for use in bioluminescence enhanced enzyme immunoassays. New ultrasensitive detection systems for enzyme immunoassays, I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohsu.edu [ohsu.edu]
Application Notes and Protocols for Long-Term and Real-Time Imaging with cybLuc Aminoluciferin
Audience: Researchers, scientists, and drug development professionals.
Introduction
CybLuc, an N-cyclobutylaminoluciferin, is a synthetic this compound derivative that serves as a substrate for firefly luciferase (Fluc) and offers significant advantages for in vivo bioluminescence imaging (BLI).[1][2][3][4] Its chemical structure enhances lipophilicity, leading to improved cell permeability and bioavailability compared to the traditional D-luciferin substrate.[2][3][4] Notably, CybLuc exhibits a red-shifted light emission, which allows for deeper tissue penetration and greater sensitivity in living animals.[2][5] These characteristics make CybLuc a powerful tool for long-term and real-time imaging of biological processes, such as tumor growth, gene expression, and cellular trafficking, particularly in deep tissues like the brain.[1][2][4][6]
Key Advantages of cybLuc
-
Enhanced Signal Intensity: In animal models, CybLuc can produce a bioluminescent signal that is up to 20-fold higher than that of D-luciferin or this compound (aLuc) at the same concentration.[2][3][4]
-
Long-Lasting Signal: CybLuc provides a sustained and stable signal, with detectable bioluminescence for as long as 13 hours in vivo, making it ideal for longitudinal studies.[2]
-
Deep Tissue Imaging: The red-shifted emission spectrum of CybLuc (peak emission around 603 nm) minimizes tissue absorption and scattering, enabling more sensitive detection of luciferase-expressing cells deep within the body, including the brain.[2][5]
-
Low Dosage Requirement: Effective imaging can be achieved with significantly lower concentrations of CybLuc compared to D-luciferin, which is both cost-effective and reduces the potential for substrate-related toxicity.[2][3][4]
Data Presentation
Table 1: Comparative Properties of Luciferin Substrates
| Property | D-luciferin (dLuc) | This compound (aLuc) | cybLuc |
| Peak Emission Wavelength | ~560 nm | ~591 nm | ~603 nm |
| Relative In Vivo Signal | 1x | ~1x | ~20x (at 10 µM) |
| Signal Duration In Vivo | Short (peaks around 10-15 min) | Short | Long (detectable up to 13 hours) |
| Blood-Brain Barrier Penetration | Limited | Moderate | Enhanced |
| Standard In Vivo Dose | 150 mg/kg | N/A | 5-25 mg/kg |
Table 2: Recommended cybLuc Concentrations for Various Applications
| Application | Recommended Starting Concentration | Notes |
| In Vitro Bioluminescence Assay | 0.01 - 1 µM | Titration is recommended to determine the optimal concentration for your specific luciferase and ATP levels. |
| Cell-Based Assays (in culture) | 20 µM | Prepare a working solution by diluting a stock solution in pre-warmed cell culture medium. |
| In Vivo Imaging (mouse) | 10 µM (0.1 mL of 10mM solution) to 25 mg/kg | Lower doses can provide robust signals. Dose can be optimized based on the model and desired signal intensity. |
Signaling Pathway and Experimental Workflow
The fundamental principle of bioluminescence imaging with CybLuc involves the enzymatic reaction catalyzed by firefly luciferase.
Caption: Luciferase catalyzes the oxidation of cybLuc.
The general workflow for in vivo imaging with CybLuc is a multi-step process.
Caption: A typical workflow for in vivo imaging.
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Measurement
This protocol is for quantifying the light output from the luciferase-CybLuc reaction in a plate reader.
Materials:
-
Firefly luciferase enzyme
-
ATP solution (2 mM)
-
Tris-HCl buffer (pH 7.8)
-
CybLuc this compound
-
96-well white-walled, clear-bottom plates
-
Luminometer or plate reader with luminescence detection
Procedure:
-
Prepare Substrate Solutions: Dissolve CybLuc in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.01 µM to 1 µM).
-
Prepare Luciferase-ATP Solution: In a separate tube, prepare a solution containing firefly luciferase (e.g., 20 µg/mL) and ATP (2 mM) in Tris-HCl buffer.
-
Perform the Assay: a. Pipette 50 µL of the CybLuc substrate solution into the wells of the 96-well plate. b. Add 50 µL of the luciferase-ATP solution to each well. c. Immediately place the plate in the luminometer.
-
Data Acquisition: Measure the bioluminescent signal with an acquisition time of 0.5 to 2 seconds.
Protocol 2: Real-Time Imaging of Cultured Cells
This protocol describes how to image luciferase-expressing cells in culture using CybLuc.
Materials:
-
Luciferase-expressing cells
-
Cell culture medium (pre-warmed to 37°C)
-
CybLuc this compound
-
Phosphate-buffered saline (PBS)
-
Culture plates (e.g., 24- or 96-well)
-
Bioluminescence imaging system equipped with a heated stage
Procedure:
-
Cell Seeding: Seed the luciferase-expressing cells in the culture plates and allow them to adhere and grow to the desired confluency.
-
Prepare CybLuc Working Solution: Prepare a 2X working solution of CybLuc in pre-warmed cell culture medium. A final concentration of 20 µM is a good starting point.
-
Imaging: a. Place the cell culture plate on the heated stage of the imaging system. b. Add an equal volume of the 2X CybLuc working solution to each well. c. Immediately begin acquiring images. For real-time imaging, a kinetic program can be set up to acquire images at regular intervals (e.g., every 1-5 minutes).
Protocol 3: Long-Term In Vivo Imaging in a Mouse Model
This protocol details the procedure for non-invasive imaging of luciferase-expressing cells in a living mouse.
Materials:
-
Mouse model with luciferase-expressing cells (e.g., tumor xenograft)
-
CybLuc this compound
-
Sterile PBS or saline
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Prepare CybLuc Solution: Dissolve CybLuc in sterile PBS or saline to the desired concentration (e.g., 10 mM for a 10 µL/g injection). Ensure the solution is sterile-filtered.
-
Animal Preparation: a. Anesthetize the mouse using isoflurane. b. Place the anesthetized mouse in the imaging chamber.
-
Substrate Administration: a. Inject the CybLuc solution intraperitoneally (i.p.) or intravenously (i.v.). A typical i.p. injection volume for a 25g mouse is 100-150 µL.
-
Image Acquisition: a. Acquire images at various time points post-injection. For CybLuc, the signal is typically robust within 5-10 minutes and can be monitored for several hours.[5] b. For long-term studies, repeat the imaging procedure at desired intervals (e.g., daily, weekly).
-
Data Analysis: Use the imaging system's software to define regions of interest (ROIs) and quantify the bioluminescent signal (photon flux).
Troubleshooting
-
Low Signal:
-
Increase the CybLuc concentration.
-
Ensure the luciferase-expressing cells are viable and expressing high levels of the enzyme.
-
Optimize the imaging time post-injection.
-
-
High Background:
-
Use an appropriate emission filter to reduce background noise.
-
Ensure the imaging chamber is light-tight.
-
-
Signal Variability:
-
Ensure consistent injection technique and volume.
-
Normalize the signal to a control group or an internal control if possible.
-
Conclusion
CybLuc this compound is a superior substrate for firefly luciferase that enables highly sensitive, long-term, and real-time bioluminescence imaging. Its enhanced properties, particularly its red-shifted emission and prolonged signal duration, make it an invaluable tool for a wide range of in vivo research applications, from oncology to neuroscience. By following the detailed protocols provided, researchers can effectively leverage the advantages of CybLuc to gain deeper insights into complex biological processes.
References
- 1. Application of a cybLuc this compound for Deep Tissue Bioluminescence Imaging in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CybLuc | this compound analogue | CAS# 1649470-26-7 | InvivoChem [invivochem.com]
- 6. mayo.edu [mayo.edu]
Troubleshooting & Optimization
How to improve sustained light emission from aminoluciferin assays
Welcome to the technical support center for aminoluciferin-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and answer frequently asked questions to achieve robust and sustained light emission.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays in a question-and-answer format, providing specific solutions to improve your experimental outcomes.
Question 1: My this compound assay shows a bright initial flash of light, but the signal quickly decays. How can I achieve a more sustained glow?
Answer: This "flash" kinetic profile followed by a rapid decay is a known characteristic of many this compound assays and is often attributed to product inhibition.[1][2] Here are several strategies to achieve a more stable, sustained light output:
-
Enzyme Selection: The choice of luciferase enzyme is critical. Standard wild-type firefly luciferase can exhibit significant product inhibition with aminoluciferins.[1][2] Consider using a mutant luciferase engineered for improved performance with this compound analogs. For instance, specific mutations can reduce product inhibition and enhance sustained light emission.[2]
-
Substrate Choice: Not all aminoluciferins behave the same. Cyclic alkylaminoluciferins, such as CycLuc1, have been shown to provide superior performance, including higher and more sustained light output compared to their acyclic counterparts.[2][3]
-
Reagent Formulation: Commercial "glow" formulations often contain proprietary components that stabilize the luciferase enzyme and modulate the reaction kinetics to produce a longer-lasting signal. If you are preparing your own reagents, consider including components like coenzyme A to help remove the inhibitory oxyluciferin product.
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the initial signal, it may also accelerate product inhibition. Titrate your this compound concentration to find a balance between signal intensity and duration. In some cellular models, lower concentrations of synthetic aminoluciferins have been shown to be more effective than higher doses of D-luciferin.[4]
Question 2: The overall signal intensity from my this compound assay is weak. What are the potential causes and solutions?
Answer: Weak or no signal can stem from several factors, ranging from reagent quality to cellular conditions.[5][6]
-
Reagent Integrity:
-
Luciferase Activity: Ensure your luciferase enzyme has not been subjected to multiple freeze-thaw cycles or improper storage, which can lead to loss of activity.[7]
-
This compound Quality: this compound substrates can degrade, especially when in solution and exposed to light. Prepare fresh working solutions from powder stocks and protect them from light.[5]
-
ATP Availability: The luciferase reaction is ATP-dependent.[8][9] Ensure your cell lysates are prepared in a manner that preserves ATP or that your in vitro assay buffer contains a sufficient, non-limiting concentration of ATP.
-
-
For Cell-Based Assays:
-
Transfection Efficiency: In reporter gene assays, low transfection efficiency will result in low luciferase expression and consequently a weak signal. Optimize your transfection protocol for the specific cell line you are using.[5][6]
-
Promoter Strength: The activity of the promoter driving luciferase expression directly impacts the amount of enzyme produced. If you are using a weak promoter, the resulting signal may be low.[5][6]
-
Cell Viability: A decrease in cell viability will lead to reduced ATP levels and lower luciferase expression, resulting in a weaker signal. Ensure your experimental conditions are not cytotoxic.
-
Substrate Permeability: Aminoluciferins need to cross the cell membrane to reach intracellular luciferase. Some this compound analogs have better cell permeability than others.[1][10] For instance, CycLuc1 demonstrates improved ability to access intracellular luciferase compared to D-luciferin.[1]
-
-
Assay Conditions:
-
pH and Temperature: Firefly luciferase has optimal pH and temperature ranges for its activity. Deviations from these optima can significantly reduce light output.[11] Some mutant luciferases have been developed with improved stability at physiological temperatures (37°C).[11]
-
Assay Plate Choice: For luminescence assays, use white, opaque plates to maximize light reflection and minimize well-to-well crosstalk.[6][7]
-
Question 3: I am observing high variability between my replicate wells. What can I do to improve the consistency of my this compound assay?
Answer: High variability can compromise the reliability of your results. Here are common causes and solutions:[5]
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, reagents, or compounds is a major source of variability.
-
Cell Plating and Health:
-
Ensure a uniform distribution of cells when plating. Mix the cell suspension thoroughly before and during plating.
-
Avoid edge effects by not using the outer wells of the plate or by filling them with media to maintain a more uniform temperature and humidity across the plate.
-
-
Reagent Stability: As mentioned previously, use freshly prepared reagents to avoid degradation that can occur over time, leading to inconsistent results across a large batch of plates.[5]
-
Normalization: In reporter gene assays, co-transfecting a second reporter, such as Renilla luciferase, can be used to normalize for differences in transfection efficiency and cell number.[6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound-luciferase reaction?
A1: The reaction is analogous to that of D-luciferin. In the presence of ATP and magnesium, firefly luciferase catalyzes the adenylation of the this compound substrate to form an aminoluciferyl-AMP intermediate.[8][9][12] This intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[8][12] Decarboxylation of this intermediate produces an excited-state oxyluciferin analog, which emits light as it returns to its ground state.[8][12]
Q2: How do aminoluciferins differ from the standard D-luciferin?
A2: The primary structural difference is the substitution of the hydroxyl group at the 6' position of D-luciferin with an amino group.[2] This modification results in several key changes:
-
Red-Shifted Emission: Aminoluciferins typically produce light at longer wavelengths (red-shifted) compared to D-luciferin.[2] This is advantageous for in vivo imaging as red light penetrates tissues more effectively.
-
Increased Affinity: Aminoluciferins can exhibit a higher affinity for luciferase.[2]
-
Kinetic Profile: As discussed in the troubleshooting guide, aminoluciferins often lead to a more pronounced "flash" kinetic profile due to product inhibition.[1][2]
Q3: Can I use the same luciferase enzyme for both D-luciferin and this compound?
A3: Yes, wild-type firefly luciferase can utilize both D-luciferin and aminoluciferins as substrates.[1][10] However, for optimal performance with aminoluciferins, especially to achieve sustained light emission, mutant luciferases are often preferred.[2] Some mutant enzymes have been specifically engineered to have high activity with certain aminoluciferins while showing very low activity with D-luciferin, creating orthogonal reporter systems.[1][10]
Q4: What are the advantages of using a mutant luciferase with aminoluciferins?
A4: Mutant luciferases can be engineered to:
-
Improve Sustained Light Emission: By reducing product inhibition, certain mutations can significantly enhance the stability of the light signal.[2]
-
Increase Light Output: Some mutations can increase the catalytic efficiency of the enzyme with specific this compound analogs.[2]
-
Enhance Substrate Specificity: Mutations can be introduced to create luciferases that are highly selective for a particular this compound, enabling multiplexed assays with different luciferin/luciferase pairs.[1][10]
Q5: Are there specific experimental conditions I should be aware of when working with aminoluciferins?
A5: Yes, beyond the general considerations for luciferase assays, pay attention to:
-
Solubility: Some synthetic aminoluciferins may have different solubility properties compared to D-luciferin. Ensure your chosen substrate is fully dissolved in the assay buffer. For in vivo studies, some aminoluciferins may require a co-solvent like DMSO.[4]
-
In Vivo Biodistribution: Different this compound analogs can have varied pharmacokinetic and biodistribution profiles, which can impact their effectiveness in animal models.[4] For example, some aminoluciferins show better brain penetration than D-luciferin.[3][13]
Data Presentation
Table 1: Comparison of Relative Photon Flux for D-luciferin vs. This compound Analogs in Live Cells
| Substrate | Luciferase Type | Relative Photon Flux (Compared to D-luciferin with WT Luciferase) |
| D-luciferin | Wild-Type (WT) | 1.0 |
| CycLuc1 | Wild-Type (WT) | ~1.5x |
| CycLuc2 | R218K Mutant | >10x |
| CycLuc7 | Triple Mutant | High, with negligible signal from D-luciferin |
Note: Data is compiled and generalized from multiple studies for illustrative purposes. Actual values can vary based on experimental conditions.[1][10]
Table 2: Key Kinetic Parameters for Selected Luciferin-Luciferase Pairs
| Substrate | Luciferase Type | Km (µM) | Emission Peak (nm) |
| D-luciferin | Wild-Type (WT) | ~6.76 | ~560 |
| CycLuc1 | Wild-Type (WT) | ~0.1 | ~600 |
| 6'-aminoluciferin | Wild-Type (WT) | Lower than D-luciferin | Red-shifted |
Note: This table presents approximate values to highlight relative differences.[2][13]
Experimental Protocols
Protocol 1: General In Vitro this compound Assay for Sustained Glow
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 20 mM Tris (pH 7.6), 2 mM EDTA, 1.0 M MgSO4, and 0.1 M DTT.
-
ATP Solution: Prepare a 10 mM ATP solution in the assay buffer.
-
Luciferase Stock: Reconstitute purified mutant luciferase (e.g., F247L) in an appropriate storage buffer containing a stabilizing agent like BSA.
-
This compound Stock: Prepare a 10 mM stock solution of the desired this compound (e.g., CycLuc1) in DMSO. Store protected from light.
-
-
Assay Procedure:
-
Prepare a reaction mix containing the assay buffer, 2 mM ATP, and the desired final concentration of this compound (e.g., 10 µM).
-
Add 50 µL of the reaction mix to the wells of a white, opaque 96-well plate.
-
Initiate the reaction by adding 50 µL of the luciferase solution to each well.
-
Immediately place the plate in a luminometer and measure the light output. For a sustained glow profile, take readings kinetically over a period of 30-60 minutes.
-
Protocol 2: Cell-Based Reporter Assay Using Aminoluciferins
-
Cell Culture and Transfection:
-
Plate your cells of interest (e.g., HEK293T) in a 96-well white, clear-bottom plate at an appropriate density.
-
Co-transfect the cells with your reporter plasmid (containing the luciferase gene driven by your promoter of interest) and a control plasmid (e.g., expressing Renilla luciferase for normalization). Optimize the DNA-to-transfection reagent ratio for your cell line.[5][6]
-
Incubate for 24-48 hours to allow for gene expression.
-
-
Cell Lysis (if required):
-
Remove the culture medium and wash the cells with PBS.
-
Add a passive lysis buffer and incubate according to the manufacturer's instructions to release the intracellular luciferase.
-
-
Luminescence Measurement:
-
Prepare the this compound assay reagent as described in Protocol 1.
-
Add the reagent to the cell lysate (or directly to the live cells for some assays).
-
Measure the luminescence immediately and over time to assess the signal stability.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the second signal.
-
Normalize the this compound signal to the Renilla signal to account for variations in transfection efficiency and cell number.
-
Visualizations
Caption: The this compound-luciferase reaction pathway.
Caption: A logical workflow for troubleshooting common this compound assay issues.
Caption: Comparison of different luciferase assay configurations.
References
- 1. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 9. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Luciferase Mutant with Improved Brightness and Stability for Whole-Cell Bioluminescent Biosensors and In Vitro Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 13. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminoluciferin for In Vivo Imaging
Welcome to the technical support center for optimizing aminoluciferin concentration in your in vivo bioluminescence imaging experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using aminoluciferins over D-luciferin for in vivo imaging?
Aminoluciferins, such as CycLuc1, offer several advantages over the traditional D-luciferin substrate.[1][2][3] They typically exhibit enhanced cell permeability and biodistribution, particularly into tissues like the brain.[1][4] This results in a significantly brighter signal at much lower concentrations, often 10 to 20-fold lower than that required for D-luciferin.[1] Furthermore, many this compound analogs produce red-shifted light, which penetrates tissue more effectively, leading to improved sensitivity for deep-tissue imaging.[2][5]
Q2: What is the recommended starting concentration for this compound (e.g., CycLuc1) in mice?
For synthetic aminoluciferins like CycLuc1, a starting dose of 7.5–15 mg/kg (intraperitoneal injection) is often effective and can produce a signal three to four times greater than a standard 150 mg/kg dose of D-luciferin.[1] In some cases, a CycLuc1 dose as low as 5 mg/kg can produce a bioluminescent signal comparable to a 30-fold higher dose of D-luciferin.[1] It is always recommended to perform a dose-response curve for your specific animal model and luciferase-expressing cells to determine the optimal concentration.
Q3: How should I prepare and store my this compound solution?
For in vivo use, aminoluciferins are typically dissolved in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to a desired stock concentration.[6] For example, a 15 mg/mL stock solution can be prepared and filter-sterilized using a 0.22 µm filter.[6][7] It is best to prepare the solution fresh on the day of the experiment.[8] If storage is necessary, aliquot the solution and store it at -20°C or -70°C, protected from light.[6][9] Avoid repeated freeze-thaw cycles.[9]
Q4: When is the optimal time to image after this compound injection?
The peak signal time can vary depending on the specific this compound analog, the injection route, and the animal model. For intraperitoneally injected CycLuc1, enhanced bioluminescence is often observed as early as 6-10 minutes post-injection and can persist for up to an hour.[1] For D-luciferin, the peak signal in the central nervous system is typically around 10 minutes after injection.[1] It is crucial to perform a kinetic curve for each new animal model to determine the precise time of peak signal intensity.[8][9]
Q5: Can I use aminoluciferins with any firefly luciferase variant?
While aminoluciferins are substrates for firefly luciferase, some mutant luciferases can exhibit preferential or enhanced activity with specific synthetic analogs.[2] For instance, certain luciferase mutations can significantly increase light output with aminoluciferins while reducing the signal from D-luciferin.[2] It is advisable to consult the literature for compatibility between your specific luciferase variant and the chosen this compound.
Troubleshooting Guide
Issue 1: Weak or No Bioluminescent Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Substrate Concentration | Perform a dose-response study to determine the optimal this compound concentration for your model. Start with a range of 5-15 mg/kg for CycLuc1.[1] |
| Incorrect Imaging Time | Conduct a kinetic study by imaging at multiple time points after substrate injection (e.g., 5, 10, 15, 30, 60 minutes) to identify the peak signal time.[8][10] |
| Poor Substrate Bioavailability | Consider the route of administration. Intravenous (IV) injection can lead to a faster and higher peak signal compared to intraperitoneal (IP) or subcutaneous (SC) injections, although the signal may be shorter-lived.[11][12] Ensure proper injection technique. |
| Low Luciferase Expression | Confirm the expression of the luciferase reporter gene in your cells or tissue of interest using methods like qPCR or western blotting.[13] |
| Substrate Degradation | Prepare fresh this compound solution for each experiment.[8] Protect the solution from light and avoid multiple freeze-thaw cycles.[7][14] |
| Improper Imaging Settings | Optimize camera settings such as exposure time, binning, and f-stop.[8][13] Start with a longer exposure time if the signal is weak. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Use appropriate emission filters to minimize background from sources like animal chow or tissue autofluorescence.[13] Consider using a red-shifted this compound, as longer wavelengths have less background interference.[2][5] |
| Non-specific Substrate Accumulation | The biodistribution of the substrate can influence background signal.[15][16] Allow sufficient time for the substrate to clear from non-target tissues before imaging. |
| Contamination | Ensure the imaging chamber and all equipment are clean and free of any residual luminescent material.[13] |
Issue 3: High Variability Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Substrate Dosing | Carefully calculate and administer the this compound dose based on the individual animal's body weight.[10] |
| Variable Injection Technique | Standardize the injection procedure (e.g., location for IP injection) to ensure consistent substrate delivery.[13] |
| Differences in Animal Physiology | Ensure animals are of a similar age, sex, and health status. Anesthesia can also affect substrate kinetics, so maintain consistent anesthesia protocols.[17] |
| Imaging at Different Times Post-Injection | Strictly adhere to the optimal imaging time determined from your kinetic studies for all animals in the cohort.[10] |
Quantitative Data Summary
Table 1: Comparison of D-luciferin and CycLuc1 for In Vivo Imaging in the Brain
| Parameter | D-luciferin | CycLuc1 | Reference |
| Typical Dose (mg/kg) | 150 | 7.5 - 15 | [1] |
| Relative Photon Emission | 1x | 3-4x higher | [1] |
| Time to Peak Signal (CNS) | ~10 min | 6 - 10 min | [1] |
| Signal Duration | Declines after peak | Can persist for up to 1 hour | [1] |
Table 2: Recommended this compound (CycLuc1) Doses and Expected Outcomes
| Dose (mg/kg) | Expected Outcome | Reference |
| 5 | Comparable signal to 150 mg/kg D-luciferin | [1] |
| 7.5 | ~2.7x higher signal than 150 mg/kg D-luciferin | [1] |
| 15 | ~3-4x higher signal than 150 mg/kg D-luciferin | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
-
Materials:
-
This compound (e.g., CycLuc1) powder
-
Sterile, endotoxin-free Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for storage
-
-
Procedure:
-
On the day of the experiment, allow the this compound powder to equilibrate to room temperature.
-
Calculate the required amount of this compound to prepare a stock solution (e.g., 15 mg/mL).
-
Under sterile conditions, dissolve the this compound powder in the appropriate volume of DPBS.
-
Vortex gently until the powder is completely dissolved. Protect the solution from light.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a new sterile tube.
-
If not for immediate use, aliquot the sterile solution into smaller volumes and store at -20°C or -70°C, protected from light. Avoid repeated freeze-thaw cycles.[6][9]
-
Protocol 2: In Vivo Bioluminescence Imaging with this compound
-
Animal Preparation:
-
Anesthetize the mouse using a consistent method (e.g., isoflurane inhalation).
-
Weigh the animal to accurately calculate the injection volume.
-
-
Substrate Administration:
-
Calculate the required volume of this compound solution based on the desired dose (e.g., 15 mg/kg) and the stock solution concentration. For a 15 mg/mL stock, this corresponds to 10 µL per gram of body weight.[6]
-
Administer the this compound via the desired route (e.g., intraperitoneal injection). Record the time of injection.
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber of the bioluminescence imaging system.
-
Based on your predetermined kinetic curve, wait for the optimal time post-injection to begin imaging.
-
Acquire images using optimized settings for exposure time, binning, and f-stop.
-
Acquire a sequence of images if you wish to capture the kinetic profile of the signal.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target area.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Normalize the signal to a background ROI.
-
Visualizations
Caption: Standard workflow for in vivo bioluminescence imaging with this compound.
Caption: Troubleshooting logic for weak or no bioluminescent signal.
Caption: Bioluminescence reaction pathway for this compound in vivo.
References
- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.duke.edu [sites.duke.edu]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. berthold.com [berthold.com]
- 11. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 12. Noninvasive Bioluminescence Imaging in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectralinvivo.com [spectralinvivo.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Aminoluciferin Performance with Mutant Luciferases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mutant luciferases with aminoluciferin substrates. The information is tailored for scientists in drug development and related fields to optimize their bioluminescent assays.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving mutant luciferases and aminoluciferins.
FAQs
| Question | Answer |
| 1. Why am I observing a weak or no signal with my mutant luciferase and this compound? | Several factors can contribute to a weak signal. First, ensure your reagents are functional and that the plasmid DNA quality for transfection is high. Low transfection efficiency is a common culprit; optimize the DNA to transfection reagent ratio. The promoter driving your luciferase expression might also be weak. Consider if the specific mutant luciferase has a high Michaelis constant (Km) for the this compound analog you are using, which would require higher substrate concentrations for optimal activity.[1][2] Additionally, some mutant luciferases may have inherently lower catalytic efficiency (kcat) with certain substrates. |
| 2. My signal is initially bright but then rapidly decays. What is causing this "flash" kinetics? | This phenomenon is often due to product inhibition, where the oxidized luciferin product (oxyluciferin) binds tightly to the luciferase and prevents further substrate turnover.[3] While some aminoluciferins have a high affinity for luciferase, this can also lead to more pronounced product inhibition compared to D-luciferin.[3] Certain luciferase mutations can mitigate this effect. For example, the R218K/L342A double mutant has been shown to reduce product inhibition.[4] |
| 3. I am seeing high background luminescence in my assay. What are the possible causes and solutions? | High background can obscure your signal. Using white or opaque-walled plates can help reduce crosstalk between wells.[2][5] If contamination is suspected, prepare fresh reagents and use new samples. Some this compound analogs may also have a higher rate of auto-oxidation (light emission in the absence of luciferase), contributing to background. Ensure your this compound stock is properly stored and protected from light to minimize degradation. |
| 4. There is high variability between my replicate wells. How can I improve the consistency of my results? | High variability often stems from technical inconsistencies. Pipetting errors can have a significant impact, so using a master mix for your reagents and a calibrated multichannel pipette is recommended.[2][5] Ensure even cell seeding and confluency, as this can affect transfection efficiency and subsequent luciferase expression.[5] Variations in cell lysis efficiency can also contribute; ensure complete lysis before measuring luminescence. |
| 5. How do I choose the best mutant luciferase for my specific this compound analog? | The optimal mutant luciferase depends on the this compound and the experimental context (in vitro, live cells, or in vivo). For example, the F247L mutant significantly improves light output from 6'-aminoluciferin.[3] The R218K mutant generally enhances performance with a wide range of aminoluciferins.[3] For applications requiring substrate selectivity, a triple mutant (R218K/L286M/S347A) shows high activity with aminoluciferins but very low activity with D-luciferin.[6][7] Consult the literature for kinetic data (Km and relative brightness) to make an informed decision (see data tables below). |
| 6. Can the emission wavelength of my this compound change with different mutant luciferases? | Yes, the emission spectrum of an this compound can be influenced by the luciferase active site. For instance, the R218K mutation can cause a slight red-shift in the emission of various luciferins, while the L286M mutant can lead to a blue-shift for aminoluciferins.[3] It is advisable to measure the emission spectrum for your specific mutant luciferase-aminoluciferin pair if wavelength is a critical parameter in your experiment. |
Quantitative Data Summary
The following tables summarize key kinetic parameters and performance characteristics of various mutant luciferases with different this compound substrates. This data is compiled from multiple research articles to facilitate comparison and selection of appropriate enzyme-substrate pairs.
Table 1: Michaelis-Menten Constants (Km) of Mutant Luciferases for Aminoluciferins (in µM)
| Mutant Luciferase | D-luciferin | 6'-aminoluciferin | CycLuc1 | CycLuc2 |
| Wild-Type | ~1.21 | - | - | - |
| R218K | - | - | 1.8 | 0.3 |
| L342A | High | - | Low | Low |
| R218K/L342A | High | - | - | - |
| F247L | - | - | - | - |
| S347A | - | - | Low | - |
Table 2: Relative Light Output and Specific Activity of Mutant Luciferases with Aminoluciferins
| Mutant Luciferase | Substrate | Relative Light Output (vs. WT with D-luciferin) | Key Observations |
| F247L | 6'-aminoluciferin | ~5-fold increase | Recommended for imaging with 6'-aminoluciferin.[3] |
| R218K | CycLuc1 | ~14-fold increase | Broadly improves light output for various aminoluciferins.[3] |
| R218K | CycLuc2 | ~20-fold increase | Significantly enhances sustained emission.[3] |
| S347A | CycLuc1 | - | CycLuc1 is a better substrate than D-luciferin for this mutant.[3] |
| R218K/L286M/S347A | Aminoluciferins | High | >10,000-fold selectivity for aminoluciferins over D-luciferin.[6][7] |
| L342A | Aminoluciferins | High in vivo | No detectable signal with D-luciferin in vivo.[4] |
Note: Relative light output can vary significantly depending on assay conditions (in vitro, lysed cells, live cells).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the selection and characterization of mutant luciferases for enhanced this compound performance.
1. Screening a Mutant Luciferase Library for Improved this compound Performance
This protocol outlines a general workflow for screening a library of mutant luciferases expressed in bacteria.
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the mutant luciferase library
-
96-well culture plates
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Bacterial cell lysis buffer (e.g., Passive Lysis Buffer)
-
This compound of interest
-
Assay buffer (e.g., 20 mM Tris pH 7.6, 0.1 mM EDTA, 8 mM MgSO₄, 4 mM ATP, 6 mg/mL BSA, 33 mM DTT)[3]
-
96-well white, opaque assay plates
-
Luminometer
-
-
Procedure:
-
Transform the mutant luciferase library into the E. coli expression strain.
-
Inoculate individual colonies into separate wells of a 96-well culture plate containing appropriate growth medium and antibiotic.
-
Grow the cultures at 37°C with shaking until they reach an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to each well (final concentration typically 0.1-1 mM) and incubate for a further 3-4 hours at a lower temperature (e.g., 25-30°C) to improve protein folding.
-
Harvest the bacterial cells by centrifugation of the 96-well plates.
-
Resuspend the cell pellets in bacterial cell lysis buffer and incubate according to the manufacturer's instructions to ensure complete lysis.
-
In a 96-well white, opaque assay plate, add a specific volume of the bacterial lysate to each well.
-
Prepare the assay solution by diluting the this compound of interest to the desired final concentration in the assay buffer.
-
Initiate the luminescence reaction by adding the this compound-containing assay buffer to each well.
-
Immediately measure the luminescence in a plate-reading luminometer.
-
Identify "hits" as wells exhibiting significantly higher luminescence compared to the wild-type luciferase control.
-
Isolate the plasmid DNA from the hit wells and sequence the luciferase gene to identify the beneficial mutation(s).[3]
-
2. Determining Kinetic Parameters (Km and kcat) of a Mutant Luciferase
This protocol describes how to determine the Michaelis-Menten constant (Km) and the catalytic rate (kcat) for a purified mutant luciferase with a specific this compound.
-
Materials:
-
Purified mutant luciferase of known concentration
-
This compound of interest
-
Assay buffer (as described above)
-
Cuvettes or 96-well white, opaque assay plates
-
Luminometer with kinetic measurement capabilities
-
-
Procedure:
-
Prepare a series of dilutions of the this compound substrate in assay buffer. The concentration range should typically span from 0.1 x Km to 10 x Km (an initial pilot experiment may be needed to estimate the Km).
-
Add a fixed, known concentration of the purified mutant luciferase to each well of a 96-well plate or to a cuvette.
-
Initiate the reaction by adding the different concentrations of the this compound substrate to the enzyme.
-
Immediately measure the initial velocity (rate of light production) of the reaction for each substrate concentration. This is typically done by measuring the luminescence signal over a short period where the rate is linear.
-
Plot the initial velocity (luminescence units per second) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Vmax (maximum velocity) and Km.
-
Calculate the kcat by dividing the Vmax by the enzyme concentration ([E]): kcat = Vmax / [E].[8][9]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GPCR signaling pathway leading to luciferase reporter expression.
Experimental Workflow Diagram
References
- 1. biotech.ufl.edu [biotech.ufl.edu]
- 2. goldbio.com [goldbio.com]
- 3. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Firefly Luciferase Mutants Allow Substrate-Selective Bioluminescence Imaging in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting low signal intensity in aminoluciferin-based assays
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aminoluciferin-based assays. Our goal is to help you diagnose and resolve issues related to low signal intensity to ensure the reliability and accuracy of your experimental results.
Troubleshooting Guide: Low or No Signal Intensity
A weak or absent luminescent signal is one of the most common challenges encountered in this compound-based assays. This issue can arise from various factors throughout the experimental workflow. The following section provides a systematic approach to identifying and resolving the root cause of low signal intensity.
Initial Checks & Quick Fixes
| Potential Cause | Recommended Action |
| Incorrect Instrument Settings | Ensure the luminometer is set to the correct parameters for luminescence detection (e.g., appropriate integration time, sensitivity/gain settings). A common setting is a 2-second measurement delay followed by a 10-second measurement read.[1] |
| Reagent Temperature | Confirm that all assay reagents, including the reconstituted this compound substrate and cell lysates, have been equilibrated to room temperature before use.[1][2] Temperature fluctuations can significantly impact enzyme kinetics. |
| Pipetting Errors | Inconsistent pipetting can lead to variability and low signal. Prepare a master mix of reagents for all samples to minimize pipetting errors and ensure uniformity across wells.[3][4] |
Diagram: Troubleshooting Workflow for Low Signal
The following flowchart provides a logical sequence of steps to diagnose the cause of low signal intensity in your assay.
Caption: Troubleshooting workflow for low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is my luminescent signal weak or completely absent?
A1: Weak or no signal can stem from several issues.[3] Begin by checking your luminometer settings and ensuring that your reagents are functional and have been prepared correctly.[3] Other common causes include low transfection efficiency of the reporter plasmid, a weak promoter driving luciferase expression, or compromised cell health.[3][5][6]
Q2: How can I improve my transfection efficiency?
A2: To optimize transfection, first ensure you are using high-quality, endotoxin-free plasmid DNA.[5] Experiment with different ratios of plasmid DNA to transfection reagent to find the optimal conditions for your specific cell line.[3] Cell confluency at the time of transfection is also critical; overly confluent cells may transfect with lower efficiency.[5]
Q3: Could my reagents have degraded? How should they be stored?
A3: Yes, reagent degradation is a frequent cause of low signal.[7] The this compound substrate is particularly sensitive to light and multiple freeze-thaw cycles.[8][9] It is best to prepare fresh working solutions before each experiment.[7][10] Reconstituted luciferase assay reagent should be stored in aliquots at -20°C for up to one month or at -70°C for up to a year.[1]
Q4: What is the optimal way to lyse cells for a luciferase assay?
A4: The optimal lysis procedure can vary between cell types. However, a common protocol involves washing the cells with PBS, then adding a lysis buffer and incubating at room temperature for about 15 minutes with gentle rocking to ensure complete lysis.[10][11] It is important to use a lysis buffer that is compatible with the luciferase assay system.[12] If you suspect incomplete lysis, you can try a freeze-thaw cycle after adding the lysis buffer.[11]
Diagram: this compound Bioluminescent Reaction
This diagram illustrates the chemical reaction catalyzed by firefly luciferase that produces light.
Caption: The firefly luciferase-catalyzed reaction.
Q5: Can components of my experimental system inhibit the luciferase reaction?
A5: Yes, various compounds can inhibit luciferase activity. Some small molecules, like resveratrol and certain flavonoids, are known inhibitors.[3][13] Additionally, components in some types of serum can have an inhibitory effect on the assay.[14][15] If you suspect inhibition, it may be necessary to perform a control experiment with purified luciferase to test for inhibitory effects of your sample matrix.
Q6: My signal is very high and seems saturated. What should I do?
A6: A saturating signal can occur with very high levels of luciferase expression, often due to a strong promoter like CMV or SV40.[5] To address this, you can dilute your cell lysate with lysis buffer.[3][14] Reducing the amount of transfected DNA or decreasing the integration time on the luminometer can also help bring the signal within the dynamic range of the instrument.[5][14]
Experimental Protocols
Protocol 1: Standard Cell Lysis for Adherent Cells
-
Carefully remove the growth medium from the cultured cells.
-
Gently rinse the cell monolayer once or twice with Phosphate-Buffered Saline (PBS), being careful not to dislodge the cells.[1][2][12]
-
Add the appropriate volume of 1X lysis buffer to each well to completely cover the cell monolayer (see table below for suggested volumes).[2]
-
Place the culture plate on an orbital shaker or rocking platform and agitate gently for 15 minutes at room temperature.[10]
-
Transfer the resulting cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 2 minutes to pellet cell debris.[2][11]
-
Transfer the clear supernatant to a new tube. This lysate is now ready for the assay or can be stored at -80°C.[11]
Table: Suggested Lysis Buffer Volumes
| Culture Plate Format | Recommended 1X Lysis Buffer Volume per Well |
| 96-well | 20 µL[2] |
| 48-well | 50 µL[2] |
| 24-well | 100 µL[2] |
| 12-well | 200 µL[2] |
| 6-well | 500 µL[2] |
Protocol 2: Luminescence Measurement (Manual Luminometer)
-
Equilibrate the Luciferase Assay Reagent and cell lysates to room temperature.[1]
-
Dispense 100 µL of the Luciferase Assay Reagent into each luminometer tube.[1]
-
Program the luminometer for a 2-second pre-read delay followed by a 10-second measurement integration.[1]
-
Carefully add 20 µL of cell lysate to the luminometer tube containing the assay reagent.[1]
-
Mix by gently pipetting 2-3 times or vortexing briefly.[1]
-
Immediately place the tube in the luminometer and initiate the reading.[1][10]
-
Record the relative light units (RLU).
Diagram: Logical Relationships of Low Signal Causes
This diagram illustrates the interconnected factors that can lead to a low signal in this compound-based assays.
Caption: Common causes of low signal intensity.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. assaygenie.com [assaygenie.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. [PDF] Firefly luciferase inhibition: a widely neglected problem | Semantic Scholar [semanticscholar.org]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Aminoluciferin Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of aminoluciferin stock solutions. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity and performance of your reagents in bioluminescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for reconstituting solid this compound.[1][2] It provides good solubility and is suitable for long-term storage when handled correctly.
Q2: How should I store this compound powder?
A2: Solid this compound is relatively stable. For optimal long-term stability, it should be stored in a tightly sealed container, protected from light, and kept at low temperatures.[1][3] Refer to the table below for specific temperature guidelines.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved in a solvent like DMSO, this compound stock solutions should be stored frozen. Storage at -80°C is highly recommended for long-term stability.[2] It is crucial to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[4]
Q4: How long can I store my this compound stock solution?
A4: The stability of your stock solution is highly dependent on the storage temperature. Solutions stored at -80°C can be stable for up to six months, whereas storage at -20°C is recommended for shorter periods, typically around one month.[2]
Q5: Is this compound sensitive to light?
A5: Yes. Like its parent compound D-luciferin, this compound is sensitive to light, both in its solid form and in solution.[1][3] It is critical to minimize light exposure during handling, storage, and experimental procedures. Use amber vials or wrap tubes in foil to protect the solutions from phot-degradation.
Q6: How does pH affect the stability of this compound?
A6: While some synthetic this compound analogs have been developed for improved pH insensitivity, the stability of the core this compound molecule can be pH-dependent.[5][6] For comparison, D-luciferin is known to be unstable at pH levels below 6.5 or above 7.5.[3] At alkaline pH, it can undergo base-catalyzed degradation.[4] Therefore, it is advisable to maintain a near-neutral pH in your final assay buffers.
Data Presentation: Storage Condition Summary
This table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Solvent | Temperature | Duration | Key Considerations |
| Powder | N/A | -20°C | Up to 3 years[2] | Keep desiccated and protected from light.[1][3] |
| N/A | 4°C | Up to 2 years[2] | For shorter-term storage; keep desiccated. | |
| Stock Solution | DMSO | -80°C | Up to 6 months[2] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month[2] | Suitable for short-term storage. Avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol outlines the standard procedure for reconstituting and storing this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in foil
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening. This prevents condensation of moisture, which can compromise the stability of the powder.
-
Solvent Addition: Under subdued light, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in light-protected tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Place the aliquots in a freezer box for storage at -80°C for long-term stability or -20°C for short-term use.[2]
Troubleshooting Guides
Problem: My bioluminescence signal is lower than expected.
Low signal can be a result of several factors related to your this compound stock solution. Use the following guide to troubleshoot the issue.
Caption: Troubleshooting decision tree for low bioluminescence signal.
Visualized Workflow
The following diagram illustrates the recommended workflow from receiving the solid compound to using it in an assay.
Caption: Workflow for this compound stock preparation and use.
References
Technical Support: Minimizing Background Signal in Aminoluciferin Experiments
Welcome to the technical support center for aminoluciferin-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal in this compound assays?
High background signal, or autoluminescence, can originate from several sources. One primary cause is the enzyme-independent oxidation of the luciferin substrate, which can be enhanced by components in the cell culture medium or the cells themselves. Other significant factors include:
-
Reagent Contamination: Impurities in reagents or contamination of stock solutions can lead to non-specific light emission.
-
Cellular Factors: Endogenous cellular components, such as superoxide anions and peroxynitrite, can increase the auto-oxidation of this compound.
-
Assay Plates: The type of microplate used can influence background readings. White or opaque plates are generally recommended to reduce crosstalk between wells and enhance the signal-to-noise ratio.[1][2]
-
Incomplete Cell Lysis: For intracellular luciferase assays, incomplete lysis can result in inconsistent and elevated background signals.[3]
Q2: How can I differentiate between reagent-related and cell-related background?
To identify the source of the high background, it is essential to include proper controls in your experiment.[4] A key control is a set of wells that contain all assay components (medium, lysis buffer, this compound) but no cells.
-
High signal in "no-cell" control wells points to a problem with the reagents, such as substrate auto-oxidation or contamination.
-
Low signal in "no-cell" control wells but high signal in negative control cells (cells not expressing luciferase) suggests that cellular components are contributing to the background.
Q3: What is the ideal type of microplate to use for my luciferase assay?
For luminescence assays, it is recommended to use white-walled or opaque plates.[2] These plates maximize the reflection of the luminescent signal towards the detector and prevent signal bleed-through between adjacent wells, which can be a source of background noise.[1][2] While more expensive, white-walled plates with clear bottoms allow for cell visualization prior to the assay.[2]
Q4: Can the choice of this compound analogue affect the signal-to-background ratio?
Yes, synthetic this compound analogues can significantly improve the signal-to-background ratio. For instance, some analogues have been shown to increase the near-infrared photon flux by more than 10-fold compared to D-luciferin in live cells.[5] Certain analogues, like CycLuc1, can produce a three- to four-fold greater bioluminescent emission at 10- to 20-fold lower concentrations than D-luciferin.[6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting high background signals in your this compound experiments.
High Background Signal Detected
If you are experiencing high background luminescence, follow this troubleshooting workflow to diagnose and resolve the issue.
Quantitative Data Summary
Optimizing assay parameters can significantly improve the signal-to-noise ratio. The table below summarizes the impact of different this compound substrates on bioluminescent signal.
| Substrate | Concentration | Relative Signal Enhancement (vs. D-luciferin) | Key Findings |
| D-luciferin | 150 mg/kg | 1x (Baseline) | Standard substrate, but can have lower signal intensity.[6] |
| CycLuc1 | 7.5 - 15 mg/kg | 3-4x | Enhanced signal at lower concentrations, ideal for in vivo imaging.[6] |
| AkaLumine | Varies | - | Can produce liver-specific signals in vivo, even without luciferase.[7] |
| This compound Analogues | Varies | >10x (Near-IR) | Can significantly increase near-infrared photon flux in live cells.[5] |
Key Experimental Protocols
Adhering to optimized protocols is crucial for minimizing background signal.
Protocol 1: Preparation of Cell Lysates for Intracellular Luciferase Assays
This protocol ensures efficient cell lysis, which is critical for reproducible results and low background.
-
Prepare 1X Lysis Buffer: Dilute a 5X stock of Firefly Luciferase Lysis Buffer with deionized water.[3] This buffer can be stored at 4°C for up to one month.[3]
-
Cell Lysis:
-
Remove the growth medium from the cultured cells.
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Add a sufficient volume of 1X lysis buffer to cover the cell monolayer.
-
Place the culture plates on a rocking platform or orbital shaker for 15 minutes at room temperature to ensure complete lysis.[3]
-
-
Collect Lysate: Transfer the cell lysate to a microcentrifuge tube.
-
Clarify Lysate (Optional): Centrifuge the lysate at high speed for 30 seconds to pellet cell debris. Transfer the supernatant to a new tube.[3]
-
Storage: Use the lysate immediately or store it at -80°C for later use.[3]
Protocol 2: General Luciferase Assay Workflow
A generalized workflow for performing a firefly luciferase assay.
Protocol 3: Preparing D-Luciferin Stock Solution
Proper preparation and storage of the luciferin substrate are essential to prevent degradation and auto-oxidation.
-
Reconstitution: Add 1 mL of high-purity water to a 10 mg vial of D-luciferin to create a 10 mg/mL stock solution.[3] Mix gently to dissolve.
-
Storage: Store the stock solution at -20°C or lower.[3] The solution is stable for at least six months and can withstand up to five freeze-thaw cycles.[3]
-
Working Solution: On the day of the experiment, thaw the required amount of stock solution and dilute it in the appropriate assay buffer to the final working concentration. Protect the solution from light.[1]
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize background signals, leading to more accurate and reliable data in their this compound-based experiments.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Aminoluciferin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with aminoluciferin derivatives for bioluminescence imaging and assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome challenges related to cell permeability and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound derivatives, focusing on problems arising from suboptimal cell permeability.
| Problem | Possible Causes | Recommended Solutions |
| Weak or No Bioluminescent Signal | Poor Substrate Permeability: The this compound derivative is not efficiently crossing the cell membrane to reach the intracellular luciferase.[1][2] | 1. Optimize Substrate Concentration: Increase the concentration of the this compound derivative in a stepwise manner to find the optimal concentration that yields a robust signal without causing cellular toxicity.[1] 2. Increase Incubation Time: Allow for a longer incubation period to facilitate greater substrate uptake. 3. Use a More Permeable Derivative: Consider synthesizing or purchasing an this compound analog with enhanced lipophilicity. For example, the addition of N-cycloalkyl groups can improve cell permeability.[1][3] 4. Employ "Caged" Luciferins: Use derivatives like DMNPE-caged luciferin, which are more permeable and release the active luciferin intracellularly upon enzymatic cleavage or photoactivation.[4] |
| Low Transfection Efficiency: Insufficient expression of the luciferase reporter gene within the cells.[5][6] | 1. Optimize Transfection Protocol: Re-evaluate and optimize the ratio of plasmid DNA to transfection reagent.[5] 2. Verify Plasmid Quality: Ensure the use of high-quality, endotoxin-free plasmid DNA.[6] 3. Select a Stronger Promoter: If possible, use a stronger promoter to drive luciferase expression.[5] | |
| Poor Cell Health: Compromised cell viability can lead to reduced metabolic activity and lower ATP levels, which are essential for the luciferase reaction.[7] | 1. Assess Cell Viability: Perform a cell viability assay (e.g., resazurin or ATP-based assay) to ensure cells are healthy.[8][9] 2. Avoid Over-confluency: Do not let cells become overly confluent, as this can negatively impact transfection efficiency and overall cell health.[6] | |
| Reagent Instability: Luciferin and its derivatives can lose efficiency over time.[5] | 1. Use Freshly Prepared Reagents: Prepare luciferin solutions immediately before use and protect them from light.[5] 2. Proper Storage: Store stock solutions at -20°C or below and minimize freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent Pipetting: Small variations in the volume of cells or reagents can lead to significant differences in signal output.[6][10] | 1. Use a Master Mix: Prepare a master mix of reagents for all replicate wells to ensure consistency.[5][10] 2. Calibrated Pipettes: Ensure that all pipettes are properly calibrated.[5] |
| Edge Effects: Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, leading to variability.[10] | 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with buffer or media.[10] | |
| Cell Clumping: Uneven distribution of cells in the wells can affect transfection efficiency and signal consistency.[6] | 1. Ensure Single-Cell Suspension: Gently triturate the cell suspension before plating to break up clumps. | |
| Signal Saturating the Detector | Excessively Strong Promoter: Promoters like CMV or SV40 can drive very high levels of luciferase expression, leading to signal saturation.[6] | 1. Use a Weaker Promoter: Consider using a weaker promoter, such as the TK promoter, for the reporter construct.[6] 2. Dilute Cell Lysate: If performing a lysed cell assay, dilute the cell lysate before adding the substrate.[5] |
| High Substrate Concentration: While aiming to improve permeability, excessively high concentrations of a highly permeable derivative can lead to a burst of light that saturates the detector.[1] | 1. Titrate Substrate Concentration: Perform a dose-response experiment to find a substrate concentration that gives a strong but non-saturating signal.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I chemically modify an this compound to improve its cell permeability?
A1: Increasing the lipophilicity of the molecule is a key strategy. This can be achieved by introducing lipophilic groups, such as N-cycloalkyl substitutions, onto the amino group of the this compound.[1][3] Another approach is to reduce the polarity of the molecule.[1] These modifications can enhance the ability of the derivative to cross the lipid bilayer of the cell membrane.
Q2: What is a "caged" luciferin, and how does it improve signal in living cells?
A2: A "caged" luciferin is a chemically modified, inactive form of luciferin that has enhanced cell permeability due to its neutral charge at physiological pH.[4] Once inside the cell, the "caging" group is removed by intracellular enzymes or by light (photoactivation), releasing the active luciferin to be used by luciferase.[4] This strategy effectively bypasses the permeability barrier of the cell membrane.
Q3: Can the choice of luciferase enzyme affect the signal from this compound derivatives?
A3: Yes, the choice of luciferase is crucial. Some mutant luciferases have been engineered to be more efficient with specific this compound analogs.[2][11] For example, certain mutations can lead to improved sustained light emission with aminoluciferins.[11] It is beneficial to screen different luciferase mutants to find the best pairing for your specific this compound derivative.
Q4: What is a dual-luciferase assay, and why is it useful?
A4: A dual-luciferase assay uses two different luciferases, typically Firefly and Renilla, expressed in the same cells.[10] The experimental reporter is coupled to the Firefly luciferase, while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control.[6][10] This allows for normalization of the experimental data, accounting for variations in transfection efficiency, cell number, and overall cell health, thus increasing the reliability of the results.[10]
Q5: How do I choose the right microplate for my bioluminescence assay?
A5: For luminescence assays, opaque white plates are generally recommended as they maximize the light signal.[12] If you need to visualize the cells, white-walled plates with clear bottoms are a good but more expensive option.[6] Black plates can reduce the signal but are useful for minimizing crosstalk in multiplexing assays that also involve fluorescence.[10]
Quantitative Data Summary
Table 1: Comparison of Bioluminescent Properties of Luciferin Derivatives
| Derivative | Relative Permeability Enhancement (Compared to D-Luciferin) | Emission Wavelength (nm) | Key Feature |
| D-Luciferin | Baseline | ~560 | Standard substrate, modest cell permeability.[1][3] |
| This compound (aLuc) | Lower than D-luciferin | ~590 | Red-shifted emission, but lower cell permeability.[2] |
| Cyclic Alkylaminoluciferins (e.g., CycLuc1) | 3 to 4-fold greater bioluminescent emission at 10 to 20-fold lower concentrations | Red-shifted | Improved cell permeability and brighter signal in vivo.[13] |
| N-cycloalkylaminoluciferins (cyaLucs) | Significantly Increased | Red-shifted | Enhanced cell permeability and bioluminescence sensitivity.[3] |
| DMNPE-caged luciferin | Increased | - | More permeable due to neutral charge; requires intracellular activation.[4] |
Note: The exact permeability enhancement can vary depending on the specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Cell Permeability using a TRANSIL Beads Assay
This protocol provides a method to compare the membrane permeability of different luciferin derivatives in a cell-free system.
Materials:
-
TRANSIL beads (phosphatidylcholine membrane beads)
-
Luciferin derivatives (e.g., this compound derivative, D-luciferin as a control)
-
Appropriate luciferase enzyme for each substrate
-
Assay buffer (e.g., 0.2 M phosphate buffer, pH 5.5)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare solutions of your this compound derivative and D-luciferin at a known concentration (e.g., 2 µM) in the assay buffer.
-
Incubate 200 µL of the TRANSIL beads with the luciferin solutions for 5 minutes at room temperature.
-
Pellet the beads by centrifugation.
-
Carefully collect the supernatant, which contains the unbound luciferin.
-
In a 96-well white plate, add a specific volume of the supernatant.
-
Initiate the luminescence reaction by adding the corresponding luciferase enzyme.
-
Immediately measure the luminescence using a luminometer.
-
The amount of unbound substrate is inversely proportional to its membrane permeability. A lower signal in the supernatant indicates higher binding to the beads and thus, higher predicted membrane permeability.[14]
Protocol 2: Live-Cell Bioluminescence Assay to Evaluate Derivative Performance
This protocol details the steps to measure the light output from live cells expressing luciferase upon treatment with an this compound derivative.
Materials:
-
Cells stably or transiently expressing firefly luciferase
-
Complete cell culture medium
-
This compound derivative stock solution
-
D-luciferin stock solution (for comparison)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer with temperature control
Procedure:
-
Seed the luciferase-expressing cells into a 96-well white, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
On the day of the assay, prepare a serial dilution of the this compound derivative and D-luciferin in pre-warmed cell culture medium.
-
Carefully remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of the luciferin derivatives to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).[15]
-
Measure the bioluminescence signal using a plate-reading luminometer. The integration time should be optimized for your specific instrument and signal strength (e.g., 1-10 seconds).[12]
-
Plot the luminescence intensity against the substrate concentration to determine the optimal concentration and compare the performance of different derivatives.
Visualizations
Caption: Workflow for live-cell permeability assessment of this compound derivatives.
Caption: Troubleshooting flowchart for low bioluminescent signal.
References
- 1. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence Assay for Detecting Cell Surface Membrane Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.co.jp [abcam.co.jp]
Addressing variability in bioluminescence readings with aminoluciferin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aminoluciferin substrates in bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using aminoluciferins over D-luciferin?
Aminoluciferins are synthetic analogs of D-luciferin that offer several key advantages in bioluminescence imaging.[1][2][3] Their chemical structures result in red-shifted light emission, which allows for deeper tissue penetration and reduced signal attenuation in in vivo studies.[2][4] Many alkylated aminoluciferins also exhibit higher photon flux than D-luciferin, particularly at lower concentrations in live cells, which can be attributed to factors like improved cell permeability.[1][2]
Q2: How do I choose the right this compound analog for my experiment?
The choice of this compound depends on the specific requirements of your assay. For instance, analogs like CycLuc1 have shown significantly greater bioluminescent signals from deep brain nuclei compared to D-luciferin, even at much lower concentrations.[5] The selection should consider factors such as the expression level of the luciferase reporter, the target tissue or cell type, and the desired signal intensity. It is often recommended to perform a pilot experiment to compare the performance of different aminoluciferins in your specific model system.
Q3: What is the mechanism behind the red-shifted light emission of aminoluciferins?
The replacement of the 6'-hydroxyl group of D-luciferin with an amino group in aminoluciferins alters the electronic properties of the molecule.[3] This modification leads to the formation of an oxyluciferin emitter with an extended π-conjugated system upon enzymatic reaction with luciferase, resulting in the emission of lower-energy, longer-wavelength (red-shifted) light.[2]
Q4: Can I use the same luciferase enzyme for both D-luciferin and this compound?
Yes, wild-type firefly luciferase can utilize both D-luciferin and this compound as substrates.[1][2] However, research has shown that certain mutations in the luciferase enzyme can enhance its activity and selectivity for specific this compound analogs, leading to improved signal intensity and reduced background from any residual D-luciferin.[1][6]
Troubleshooting Guide
Issue 1: Weak or No Bioluminescent Signal
| Potential Cause | Recommended Solution |
| Sub-optimal Substrate Concentration | The optimal concentration for aminoluciferins can differ significantly from that of D-luciferin. In live cells, many aminoluciferins perform better at lower concentrations (<30 µM) compared to D-luciferin.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific this compound and experimental setup. |
| Poor Substrate Permeability | While many aminoluciferins have improved cell permeability, this can still be a limiting factor.[1] Ensure cells are healthy and consider optimizing incubation time to allow for sufficient substrate uptake. For in vivo studies, the route of administration (e.g., intraperitoneal vs. intravenous) can affect biodistribution and signal.[5][7] |
| Low Luciferase Expression | Transfect cells with a vector containing a strong promoter to drive high levels of luciferase expression. Confirm luciferase expression levels using a positive control or an alternative method like Western blotting. |
| Incorrect Assay Buffer Conditions | Ensure the assay buffer is at the optimal pH and temperature for luciferase activity. The buffer should be at room temperature before use.[8] |
| Degraded Substrate | This compound solutions should be freshly prepared and protected from light to prevent degradation.[9] Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.[10] |
Issue 2: High Variability in Readings Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into replicate wells to minimize pipetting variability.[11] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and be consistent with the number of cells plated in each well. Uneven cell distribution can lead to significant variations in signal.[12] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[13] |
| Variable Incubation Times | Be precise with incubation times after substrate addition, as the kinetics of light emission can vary between different aminoluciferins. Using a luminometer with an automated injector can improve consistency.[11] |
Issue 3: Rapid Signal Decay (Flash Kinetics)
| Potential Cause | Recommended Solution |
| Product Inhibition | Aminoluciferins can exhibit more pronounced product inhibition compared to D-luciferin, leading to a rapid decrease in light output after an initial burst.[1] This is an inherent characteristic of the substrate-enzyme interaction. |
| Use of Mutant Luciferases | Certain mutant luciferases have been developed that show improved sustained light emission with aminoluciferins by reducing the effects of product inhibition.[6] Consider using a luciferase variant optimized for your chosen this compound. |
| Kinetic Measurement | For assays with flash-type kinetics, it is crucial to measure the signal immediately after substrate addition. A luminometer with an injector is highly recommended for reproducible measurements of the initial light burst. |
Quantitative Data Summary
Table 1: In Vivo Bioluminescence Comparison of D-luciferin and CycLuc1
| Substrate | Dose (mg/kg) | Relative Bioluminescence Signal (vs. D-luciferin) | Time to Peak Signal (post-injection) |
| D-luciferin | 150 | 1x | ~10 min |
| CycLuc1 | 15 | ~3x - 4x | ~10 min |
| CycLuc1 | 7.5 | ~3x | ~10 min |
| CycLuc1 | 5 | ~1x | ~10 min |
| Data summarized from studies in mice with luciferase expression in deep brain nuclei.[5] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with this compound
This protocol provides a general guideline for in vivo imaging in mice. Specific parameters should be optimized for each animal model and experimental setup.
Materials:
-
Luciferase-expressing mice
-
This compound (e.g., CycLuc1) or D-luciferin
-
Sterile DPBS (without Ca2+ or Mg2+)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the area of interest to minimize light scattering.
-
Substrate Preparation: Prepare a fresh solution of the luciferin substrate in sterile DPBS. For CycLuc1, a dose of 15 mg/kg has been shown to be effective.[5] For D-luciferin, a standard dose is 150 mg/kg.[5][10]
-
Substrate Administration: Inject the prepared substrate intraperitoneally (i.p.).
-
Imaging: Place the anesthetized animal in the imaging chamber. Begin image acquisition. The peak signal for both D-luciferin and CycLuc1 is typically observed around 10 minutes post-injection.[5]
-
Data Acquisition: Acquire images at various time points to capture the peak signal and monitor the signal decay. Use a consistent region of interest (ROI) for quantitative analysis.
Protocol 2: Cell-Based Bioluminescence Assay
Materials:
-
Luciferase-expressing cells
-
White, opaque 96-well plates
-
Cell culture medium
-
This compound stock solution
-
Luminometer
Procedure:
-
Cell Seeding: Plate luciferase-expressing cells in a white, opaque 96-well plate at an optimized density and allow them to adhere overnight.
-
Substrate Preparation: Prepare a working solution of the this compound in cell culture medium. The optimal concentration should be determined empirically but is often in the low micromolar range for live cells.[1][2]
-
Assay Initiation: Add the this compound working solution to the wells.
-
Signal Measurement: Immediately measure the bioluminescence signal using a luminometer. For kinetic studies, take readings at multiple time points to capture the signal profile.
Visualizations
Caption: Workflow for a cell-based this compound assay.
Caption: Bioluminescent reaction with this compound.
References
- 1. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.duke.edu [sites.duke.edu]
- 8. docs.abcam.com [docs.abcam.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. resources.revvity.com [resources.revvity.com]
- 11. goldbio.com [goldbio.com]
- 12. biocompare.com [biocompare.com]
- 13. marinbio.com [marinbio.com]
Technical Support Center: Enhancing Aminoluciferin Quantum Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quantum yield of aminoluciferin for a brighter bioluminescent signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: My bioluminescence signal with this compound is significantly weaker than with D-luciferin. What are the potential causes and solutions?
A1: A weaker signal with this compound compared to D-luciferin is a common observation and can be attributed to several factors:
-
Lower Quantum Yield: The inherent efficiency of light production (quantum yield) of standard 6'-aminoluciferin can be lower than that of D-luciferin.
-
Product Inhibition: The product of the this compound-luciferase reaction can be a more potent inhibitor of wild-type firefly luciferase than the oxyluciferin produced from D-luciferin. This leads to a rapid decrease in light output after an initial burst.[1][2]
-
Suboptimal Enzyme: Wild-type firefly luciferase is optimized for its natural substrate, D-luciferin. Its efficiency with this compound and its derivatives may be limited.
Solutions:
-
Utilize this compound Analogs: Consider using synthetic this compound analogs with improved properties. Cyclic alkylaminoluciferins, such as CycLuc1, have a more rigid structure which restricts bond rotation and can lead to a higher relative quantum yield.[1][3]
-
Employ Mutant Luciferases: Use a luciferase variant that has been engineered for improved activity with aminoluciferins. For instance, mutants like R218K have been shown to increase the rate of light emission from various this compound analogs.[4][5]
-
Optimize Substrate Concentration: While higher substrate concentrations can increase the initial signal, they can also exacerbate product inhibition. Perform a concentration titration to find the optimal balance for your specific assay.[1]
Q2: How can I structurally modify this compound to increase its quantum yield and signal brightness?
A2: Structural modifications to the this compound backbone can significantly enhance its light-emitting properties. Key strategies include:
-
Cyclization of the 6'-amino group: Introducing a cyclic structure at the 6'-amino position, as seen in CycLuc analogs, increases the rigidity of the molecule. This conformational restriction is hypothesized to improve the quantum yield.[1][3] For example, CycLuc1 has been reported to emit 5.7-fold more light than this compound.[1]
-
Alkylation of the 6'-amino group: Adding alkyl groups to the 6'-amino group can also modulate the electronic properties and steric interactions within the luciferase active site, potentially leading to brighter signals.[2]
-
Introduction of Alternative Cyclic Amines: For red-light-emitting analogs like AkaLumine, replacing the dimethylamino group with cyclic amino groups such as 1-pyrrolidinyl has been shown to improve the quantum yield and in vivo bioluminescence intensity.[6]
Q3: My signal decays very rapidly. How can I achieve a more sustained bioluminescent signal?
A3: Rapid signal decay is often due to product inhibition, where the oxidized this compound product binds tightly to the luciferase and prevents further reactions.
-
Use a Mutant Luciferase: Some mutant luciferases are less susceptible to product inhibition from this compound-derived products.[2][7] This can result in a more stable, "glow-type" signal.
-
Consider a "Pro-substrate" Approach: In some applications, such as protease assays, a non-luminescent this compound derivative (pro-substrate) is used. The enzyme of interest cleaves the pro-substrate to release this compound, which is then consumed by luciferase. The rate of this release can govern the kinetics of light production, leading to a more sustained signal.[8]
Q4: Can I shift the emission wavelength of this compound further into the red or near-infrared spectrum for better tissue penetration in in vivo imaging?
A4: Yes, extending the emission wavelength for in vivo applications is a key area of research.
-
Extended π-Conjugation: Synthesizing this compound analogs with extended π-conjugated systems can shift the emission to longer wavelengths. For example, AkaLumine, which has a modified benzothiazole moiety, emits light in the near-infrared region (around 675 nm).[9]
-
Specific Amino Group Modifications: The choice of the amino group at the 6' position influences the emission wavelength. For instance, CycLuc10 has been shown to produce a more red-shifted peak (642 nm) compared to other CycLuc analogs.[4][5] The bioluminescence emission wavelength is strongly correlated with the fluorescence properties of the luciferin analog itself.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Low quantum yield of the specific this compound analog. 2. Suboptimal luciferase for the chosen substrate. 3. Inefficient substrate delivery to the cells/enzyme (in vivo). | 1. Switch to a high-yield analog like CycLuc1 or a pyrrolidinyl-AkaLumine derivative.[1][6] 2. Use a mutant luciferase (e.g., R218K) known to be more efficient with aminoluciferins.[4][5] 3. For in vivo studies, consider the hydrophobicity and cell permeability of the analog. More lipophilic analogs may have better biodistribution.[2][9] |
| Rapid Signal Decay | 1. Strong product inhibition of wild-type luciferase. | 1. Use a mutant luciferase designed to reduce product inhibition.[2][7] 2. Optimize the substrate concentration to avoid saturating the enzyme and accelerating inhibition. |
| Inconsistent Results | 1. Variability in substrate purity or stability. 2. Inconsistent reaction conditions (pH, temperature, cofactors). 3. For in vivo imaging, variations in substrate administration or animal anesthesia.[10] | 1. Ensure high-purity, properly stored this compound analogs. 2. Maintain consistent buffer conditions, including ATP and Mg2+ concentrations. 3. Standardize in vivo protocols, including the route and timing of substrate injection relative to anesthesia.[10] |
| Unexpected Emission Wavelength | 1. pH sensitivity of the luciferase-oxyluciferin complex. 2. Use of a different luciferase variant with altered active site polarity. | 1. Ensure the reaction buffer pH is stable and appropriate for the desired emission color. 2. Verify the specific luciferase being used, as different mutants can influence the emission spectrum. |
Quantitative Data Summary
Table 1: Relative Light Output of this compound Analogs with Ultra-Glo Luciferase
| Substrate | Relative Light Output (vs. This compound) | Relative Light Output (vs. D-luciferin) |
| This compound | 1.0 | ~0.6 |
| D-luciferin | ~1.7 | 1.0 |
| CycLuc1 | 5.7 | 3.2 |
| CycLuc2 | 4.7 | 2.6 |
| 6'-MeNHLH2 | ~1.5 (at 1 µM) | ~0.9 (at 1 µM) |
| 6'-Me2NLH2 | < 1.0 | < 0.6 |
Data adapted from studies using 1 µM substrate concentration with Ultra-Glo luciferase.[1] The relative outputs can vary with substrate concentration and the specific luciferase used.
Table 2: Emission Maxima of Various this compound Analogs
| Luciferin Analog | Peak Bioluminescence Emission (nm) |
| D-luciferin | ~560 |
| 6'-aminoluciferin | ~594-605 |
| CycLuc6 | ~636 |
| CycLuc10 | ~642 |
| AkaLumine | ~675 |
Emission maxima can be influenced by the specific luciferase mutant and reaction conditions.[4][5][9]
Experimental Protocols
Protocol 1: General In Vitro Bioluminescence Assay for Comparing Substrates
This protocol provides a framework for comparing the light output of different this compound analogs.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 20 mM Tris pH 7.6, 8 mM MgSO4, 0.1 mM EDTA, and 1 mM TCEP.[7]
-
ATP Stock Solution: Prepare a 10 mM ATP stock solution in the assay buffer.
-
Luciferase Stock Solution: Prepare a 20 nM stock solution of purified luciferase (e.g., wild-type or a mutant) in assay buffer containing 0.4 mg/mL BSA.[7]
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of D-luciferin and various this compound analogs in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Work in an opaque, white 96-well plate for luminescence measurements.
-
Add 30 µL of the 20 nM luciferase solution to each well.
-
Prepare 2x substrate solutions by diluting the stock solutions in assay buffer containing 4 mM ATP.[7] This will give a final ATP concentration of 2 mM.
-
Initiate the reaction by adding 30 µL of the 2x substrate solution to the wells containing the luciferase. Final substrate concentrations can range from 0.1 µM to 100 µM to assess dose-response.[7]
-
Immediately place the plate in a luminometer and measure the light output. For kinetic analysis, take readings every 30-60 seconds for a desired period. To assess peak and sustained emission, measure immediately after injection and again after several minutes.[4][5]
-
-
Data Analysis:
-
Plot the relative light units (RLU) over time for each substrate.
-
Compare the peak signal intensity and the signal at a later time point (e.g., 5 minutes) to assess both brightness and signal stability.
-
Normalize the light output of this compound analogs to that of D-luciferin for a comparative analysis.
-
Protocol 2: Measuring Quantum Yield Using the Comparative Method
The relative bioluminescence quantum yield can be estimated by comparing the total integrated light emission of a test substrate to a standard with a known quantum yield under conditions where the substrate is the limiting reagent.
-
Principle: The total number of photons emitted is proportional to the quantum yield multiplied by the initial number of luciferin molecules. By ensuring the same initial concentration of different luciferin analogs and allowing the reaction to go to completion, the ratio of the integrated light signals will approximate the ratio of their quantum yields.
-
Reagent Preparation:
-
Prepare assay buffer, ATP, and luciferase solutions as described in Protocol 1. Ensure the luciferase concentration is high enough to consume the substrate in a reasonable time frame.
-
Prepare equimolar solutions of your reference substrate (e.g., D-luciferin) and the test this compound analog(s) at a concentration that will be the limiting reagent (e.g., 1 µM).
-
-
Assay Procedure:
-
Set up the reaction as described in Protocol 1, using the equimolar substrate solutions.
-
Use a luminometer capable of integrating the signal over time. Measure the total light emission from the start of the reaction until the signal returns to baseline, indicating that the substrate has been fully consumed.
-
-
Data Analysis:
-
Calculate the total integrated light signal (area under the curve) for both the reference and test substrates.
-
The relative quantum yield (Φtest / Φref) is approximately equal to the ratio of the integrated signals (Signaltest / Signalref).
-
Visualizations
References
- 1. Robust light emission from cyclic alkylthis compound substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons learned from luminous luciferins and latent luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Aminoluciferin vs. D-luciferin for In Vivo Bioluminescence Imaging
For researchers leveraging bioluminescence imaging (BLI) to track cellular processes, monitor disease progression, or assess therapeutic efficacy in vivo, the choice of substrate is paramount. The traditional firefly luciferase (FLuc) system relies on D-luciferin, a robust and well-characterized substrate. However, the development of synthetic aminoluciferin analogs has introduced powerful alternatives that promise to overcome some of the fundamental limitations of D-luciferin, particularly for deep-tissue imaging.
This guide provides an objective, data-driven comparison of this compound and D-luciferin, designed to help researchers, scientists, and drug development professionals select the optimal substrate for their in vivo imaging needs.
Fundamentals: Mechanism of Action
Both D-luciferin and its this compound derivatives share the same fundamental two-step enzymatic reaction catalyzed by firefly luciferase. The process begins with the adenylation of the luciferin's carboxyl group by ATP, forming a luciferyl-AMP intermediate. This intermediate is then oxidized by molecular oxygen, creating an unstable dioxetanone ring. The subsequent decarboxylation releases energy in the form of light, generating the excited-state emitter, oxyluciferin, which relaxes to its ground state.[1][2][3][4] The primary distinction lies in the chemical structure of the luciferin, which dictates the properties of the emitted light.
References
A Comparative Guide to Aminoluciferin Analogs for Advanced Near-Infrared Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
The quest for clearer, deeper, and more sensitive in vivo imaging has led to the development of a new generation of aminoluciferin analogs that push the boundaries of bioluminescence imaging into the near-infrared (NIR) spectrum. These synthetic substrates for firefly luciferase offer significant advantages over the traditional D-luciferin, primarily through red-shifted light emission that minimizes tissue absorption and scattering. This guide provides a comprehensive comparative analysis of key this compound analogs, supported by experimental data, to aid researchers in selecting the optimal substrate for their preclinical imaging needs.
Key Performance Metrics of this compound Analogs
The ideal luciferin analog for in vivo NIR imaging should exhibit several key characteristics: a high quantum yield, a significantly red-shifted emission spectrum (ideally >650 nm), excellent bioavailability and tissue penetration, and favorable pharmacokinetics. This section compares prominent this compound analogs—CycLuc1 and AkaLumine (often available as the more soluble hydrochloride salt, TokeOni)—against the gold standard, D-luciferin.
Table 1: Quantitative Comparison of Physicochemical and Bioluminescent Properties
| Property | D-luciferin | CycLuc1 | AkaLumine/TokeOni |
| Peak Emission Wavelength (λmax) | ~562 nm[1] | ~599-604 nm[2][3] | ~675-677 nm[1][2][4] |
| In Vitro Brightness vs. D-luciferin | 1x | Variable, can show initial burst but lower sustained output[5] | ~10x brighter than D-luciferin[6] |
| In Vivo Brightness vs. D-luciferin | 1x | >10-fold higher signal at equivalent low doses[3] | Up to 40-100x brighter, especially in deep tissues[1][6] |
| Tissue Penetration Enhancement | Baseline | Improved over D-luciferin | 5 to 8.3-fold higher than D-luciferin[1] |
| Blood-Brain Barrier Permeability | Low[7] | Yes, enhanced brain imaging[3][5] | Yes, brain penetrant[4] |
| Water Solubility | High | Moderate | Low (AkaLumine), High (AkaLumine-HCl/TokeOni)[1] |
In-Depth Experimental Analysis
The superior performance of this compound analogs, particularly AkaLumine/TokeOni, in deep-tissue imaging is a recurring theme in the literature. For instance, studies have shown that AkaLumine-HCl can produce a bioluminescent signal over 40-fold higher than that of D-luciferin in subcutaneous tumor models when administered at the same concentration.[1] This enhancement is even more pronounced in deep-tissue models, such as lung metastases, where AkaLumine-HCl exhibited a 3.3-fold greater detection sensitivity compared to CycLuc1.[1] The enhanced brightness of the AkaLumine/Akaluc system can be over 100-fold higher than the standard D-luciferin/Fluc system for in vivo glioma tracking.[6]
CycLuc1 has also demonstrated significant advantages, particularly in brain imaging, where its enhanced blood-brain barrier permeability allows for visualization of neural activity that is not achievable with D-luciferin.[3][5] While its emission is not as red-shifted as AkaLumine, the improvement in signal intensity in specific applications makes it a valuable tool.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for typical in vitro and in vivo bioluminescence imaging experiments using this compound analogs.
In Vitro Bioluminescence Assay
-
Cell Preparation: Plate luciferase-expressing cells in a 96-well white, clear-bottom plate and culture overnight.
-
Substrate Preparation: Prepare stock solutions of D-luciferin, CycLuc1, or AkaLumine-HCl in sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (DPBS). A typical stock concentration for D-luciferin is 15 mg/mL.[8][9] For this compound analogs, concentrations may be lower due to their higher potency.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the prepared luciferin solution to the wells.
-
Immediately measure the bioluminescence using a plate reader or an imaging system with a cooled CCD camera.
-
-
Data Analysis: Quantify the light output as relative light units (RLU) or photons per second.
In Vivo Bioluminescence Imaging in a Murine Model
-
Animal Preparation: Anesthetize mice bearing luciferase-expressing cells or tissues using isoflurane.
-
Substrate Administration:
-
D-luciferin: Inject intraperitoneally (i.p.) at a standard dose of 150 mg/kg body weight.[8][10]
-
CycLuc1: Administer i.p. at a lower dose, typically around 15 mg/kg, due to its higher in vivo efficacy.[10]
-
AkaLumine-HCl (TokeOni): Inject i.p. at a concentration determined by the specific experimental needs, often significantly lower than D-luciferin for comparable or superior signal.
-
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of a system like an IVIS Spectrum.
-
Acquire images at various time points post-injection to determine the peak signal. For D-luciferin, this is typically 10-15 minutes post-i.p. injection.[8] this compound analogs may have different kinetics.
-
Use appropriate emission filters to specifically capture the near-infrared signal.
-
-
Data Analysis: Quantify the bioluminescent signal in regions of interest (ROIs) and express it as radiance (photons/second/cm²/steradian).[5]
Visualizing the Process: From Reaction to Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams, generated using Graphviz, illustrate the bioluminescence signaling pathway and a typical in vivo experimental workflow.
Caption: The enzymatic reaction of firefly luciferase with an this compound analog.
Caption: A standard workflow for an in vivo bioluminescence imaging experiment.
Conclusion and Future Directions
The development of this compound analogs has significantly advanced the field of in vivo bioluminescence imaging. Analogs like CycLuc1 and particularly AkaLumine/TokeOni offer researchers the ability to probe biological processes deeper and with greater sensitivity than ever before. The choice of substrate will ultimately depend on the specific requirements of the study, including the location of the target tissue and the desired signal intensity. As research continues, we can anticipate the development of even more potent and red-shifted luciferin analogs, further expanding the capabilities of non-invasive, real-time biological imaging.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Select Firefly Luciferin Analogues for In Vivo Imaging [mdpi.com]
- 8. bcf.technion.ac.il [bcf.technion.ac.il]
- 9. ohsu.edu [ohsu.edu]
- 10. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New Aminoluciferin-Based Assay for High-Throughput Screening: A Comparative Guide
For researchers and drug development professionals, the selection of an appropriate assay technology is a critical determinant of success in high-throughput screening (HTS) campaigns. Aminoluciferin-based assays have emerged as a powerful tool, offering distinct advantages in sensitivity and suitability for in vivo imaging. This guide provides an objective comparison of this compound-based assays with other common HTS alternatives, supported by experimental data and detailed validation protocols.
Performance Comparison of HTS Assay Technologies
The choice of an HTS assay technology depends on a variety of factors, including the biological target, the screening environment, and the desired endpoint. Below is a summary of key performance metrics for this compound-based assays compared to other widely used methods.
| Assay Technology | Principle | Z'-factor | Signal-to-Background (S/B) Ratio | Throughput | Key Advantages | Key Disadvantages |
| This compound-based | Bioluminescence | Typically > 0.6[1][2] | High to Very High | High | High sensitivity, low background, suitable for in vivo imaging due to red-shifted emission.[3] | Can require cell lysis, potential for luciferase inhibition by library compounds.[2] |
| D-Luciferin-based (Firefly) | Bioluminescence | > 0.5 (application dependent) | High | High | Well-established, high sensitivity, broad dynamic range.[4] | Susceptible to compound interference, shorter wavelength emission than some aminoluciferins. |
| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent molecule upon binding | Typically 0.7 - 0.9[5] | Moderate | High | Homogeneous (no-wash) format, robust and less prone to some interferences.[5] | Requires a suitable fluorescent probe, sensitive to light scattering compounds.[5] |
| Time-Resolved FRET (TR-FRET) | Energy transfer between donor and acceptor fluorophores | > 0.7 (application dependent)[6] | High | High | Homogeneous format, reduced background from scattered light and autofluorescence.[5] | Requires careful selection of FRET pairs, potential for compound interference with fluorophores.[7] |
| Enzyme-Coupled Luciferase | ATP depletion/generation measured by luciferase | Z' values of 0.84 +/- 0.03 have been reported.[8] | High | High | Universal for ATP-dependent enzymes (e.g., kinases).[8] | Indirect measurement, susceptible to compounds that interfere with the coupling enzyme or luciferase. |
Experimental Protocols
Rigorous validation is essential before embarking on a full-scale HTS campaign. The following protocols provide a framework for validating a new this compound-based assay.
Protocol 1: Determination of Optimal Reagent Concentrations
Objective: To determine the optimal concentrations of this compound substrate and luciferase enzyme (or cell density for cell-based assays) that provide a robust and stable signal.
Materials:
-
This compound substrate
-
Recombinant luciferase or cells expressing luciferase
-
Assay buffer
-
White, opaque microplates (e.g., 384-well)
-
Luminometer
Procedure:
-
Substrate Titration:
-
Prepare a serial dilution of the this compound substrate in assay buffer.
-
In a microplate, add a fixed, excess concentration of luciferase (or a constant number of cells).
-
Add the serially diluted this compound substrate to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Plot luminescence versus substrate concentration to determine the concentration at or near the Michaelis-Menten constant (Km) for subsequent experiments. This provides a good balance between signal intensity and substrate consumption.
-
-
Enzyme/Cell Titration:
-
Prepare a serial dilution of the luciferase enzyme or a serial dilution of cells.
-
In a microplate, add a fixed, saturating concentration of this compound substrate (determined from the previous step).
-
Add the serially diluted enzyme or cells to the wells.
-
Incubate and measure luminescence as described above.
-
Plot luminescence versus enzyme concentration or cell number to determine the optimal concentration that gives a strong signal without being wasteful of reagents.
-
Protocol 2: Assay Robustness and HTS Validation
Objective: To assess the suitability of the this compound-based assay for HTS by determining the Z'-factor, signal-to-background ratio, and coefficient of variation.
Materials:
-
Optimized concentrations of this compound and luciferase/cells
-
Positive control (known activator or inhibitor)
-
Negative control (vehicle, e.g., DMSO)
-
Assay buffer
-
White, opaque 384-well plates
-
Automated liquid handling system (recommended)
-
Luminometer
Procedure:
-
Plate Layout:
-
Design a plate map with dedicated wells for positive and negative controls. Typically, multiple columns are used for each control to assess plate uniformity. For example, in a 384-well plate, columns 1-2 and 23-24 could be used for controls.
-
-
Assay Execution:
-
Dispense cells or enzyme into all wells of the microplate.
-
Add the positive control to the designated wells and the negative control (vehicle) to the remaining wells.
-
Add the this compound substrate solution to all wells.
-
Incubate for the optimized time at a controlled temperature.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Signal-to-Background (S/B) ratio: S/B = μp / μn
-
Calculate the Z'-factor: [3] Z' = 1 - (3σp + 3σn) / |μp - μn|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[3]
-
-
Calculate the Coefficient of Variation (%CV): %CV = (σ / μ) * 100
-
A %CV of less than 15% is generally considered acceptable.
-
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: GPCR Gs signaling pathway leading to gene expression.
Caption: Caspase-3/7 apoptosis pathway with this compound assay.
Experimental Workflow Diagram
Caption: General workflow for an this compound-based HTS assay.
References
- 1. Bioluminescence assay platform for selective and sensitive detection of Ub/Ubl proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioluminescence Assay Platform for Selective and Sensitive Detection of Ub/Ubl Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays to discover inhibitors of Rho-kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Aminoluciferin Bioluminescence vs. Fluorescence Imaging
A comprehensive guide for researchers navigating the choice between two powerful in vivo imaging modalities.
In the realm of preclinical research and drug development, the ability to non-invasively visualize and quantify biological processes within a living organism is paramount. Among the leading optical imaging techniques, bioluminescence imaging (BLI) using aminoluciferins and fluorescence imaging (FI) with probes like Green Fluorescent Protein (GFP) are mainstays. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal modality for their specific experimental needs.
At a Glance: Key Performance Metrics
Bioluminescence and fluorescence imaging operate on fundamentally different principles. BLI is an emission-only technique where light is produced through an enzymatic reaction, whereas FI relies on the excitation of a fluorophore by an external light source and the subsequent detection of emitted light at a longer wavelength.[1] This core difference dictates their respective strengths and weaknesses.
| Feature | Aminoluciferin Bioluminescence Imaging (BLI) | Fluorescence Imaging (FI) |
| Signal-to-Noise Ratio | High, due to minimal background signal.[2] | Lower, susceptible to tissue autofluorescence.[2][3] |
| Sensitivity | Generally higher; can detect smaller numbers of cells.[2][4][5][6] | Generally lower, may require larger cell populations for detection.[4][5] |
| Earliest Detection | Capable of earlier detection of biological processes, such as tumor growth.[2][4] | Later detection compared to BLI.[4] |
| Signal Stability | Signal intensity can decrease over time due to substrate clearance.[7][8] | Signal can be more stable over short imaging periods, though photobleaching can be a concern.[7][8] |
| Substrate Requirement | Requires systemic administration of a luciferin substrate.[1][9] | No substrate required, but needs an external excitation light source.[2][4] |
| Image Acquisition Time | Typically in the range of seconds to minutes.[2][7] | Can be faster, in the millisecond range.[2][7] |
| Tissue Penetration | Emission wavelength of some aminoluciferins allows for deep tissue imaging.[10][11][12] | Generally limited by light scattering and absorption, though near-infrared (NIR) probes improve depth.[9] |
| Cost-Effectiveness | Substrate costs can be a consideration.[2] | Can be more cost-effective as no substrate is needed.[2] |
Quantitative Comparison of In Vivo Imaging Performance
The following tables summarize key quantitative data from comparative studies.
Tumor Detection and Signal Intensity
A study comparing GFP- and luciferase-expressing mouse tumor models yielded the following results:
| Parameter | Luciferase (BLI) | GFP (FI) | Reference |
| Earliest Tumor Detection | Day 1 post-inoculation | Day 7 post-inoculation | [2][4] |
| Correlation with Tumor Volume | r = 0.97 | r = 0.99 | [2] |
| Correlation with Tumor Biomass | r = 0.93 | r = 0.81 | [2] |
In another head-to-head comparison using Lewis lung carcinoma cells:
| Time Point | Luciferase Signal Intensity (arbitrary units) | GFP Signal Intensity (arbitrary units) | Reference |
| 10 min post-injection | 28,065 | 56,186 | [7][8] |
| 20 min post-injection | 5,199 (approx. 80% decrease) | 57,085 | [7][8] |
| Exposure Time | 30 seconds | 100 milliseconds | [7][8] |
These data highlight the high sensitivity of BLI for early tumor detection, while also illustrating the potential for signal instability of standard luciferin compared to the more constant signal from GFP over the observed timeframe.[2][7][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for in vivo bioluminescence and fluorescence imaging.
Bioluminescence Imaging (BLI) Protocol
-
Animal Preparation: Anesthetize the mouse using isoflurane or other approved anesthetic. To minimize signal attenuation from fur, it is recommended to use albino or nude mice; if using dark-furred animals, shaving the imaging area is advisable.[13]
-
Substrate Administration: Prepare a sterile solution of D-luciferin or a synthetic this compound analog (e.g., CycLuc1, cybLuc) in PBS.[9][13] Inject the substrate intraperitoneally (i.p.). A typical dose for D-luciferin is 150 mg/kg body weight.[9] Synthetic aminoluciferins may be effective at much lower doses.[12][13]
-
Imaging: Wait for the substrate to distribute, typically 10-20 minutes post-injection.[9] Place the animal in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS). Acquire images with an exposure time ranging from 1 second to 5 minutes, depending on signal intensity.[9]
-
Data Analysis: Quantify the light emission from a region of interest (ROI) drawn around the signal source. Data is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
Fluorescence Imaging (FI) Protocol
-
Animal Preparation: Anesthetize the animal as described for BLI. For fluorophores in the visible spectrum, autofluorescence from chow can be a concern; feeding the animals a low-chlorophyll diet can reduce background.[3]
-
Imaging: Place the animal in the in vivo imaging system. Select the appropriate excitation and emission filters for the fluorophore being used (e.g., GFP, iRFP). For optimal tissue penetration, fluorophores in the far-red and near-infrared range (600-1000 nm) are recommended.[9]
-
Image Acquisition: Illuminate the animal with the excitation light source and capture the emitted fluorescent signal. Exposure times are typically in the millisecond range.[2][7]
-
Data Analysis: Define an ROI and quantify the fluorescence intensity. It may be necessary to subtract background autofluorescence for accurate quantification.[3]
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the core signaling pathway of firefly luciferase and a typical in vivo imaging workflow.
Caption: Firefly luciferase catalyzes the oxidation of this compound in the presence of ATP and oxygen to produce light.
Caption: A generalized workflow for conducting in vivo bioluminescence and fluorescence imaging experiments.
Conclusion: Making an Informed Decision
The choice between this compound bioluminescence and fluorescence imaging is not a matter of one being definitively superior, but rather which is better suited for the experimental question at hand.
Choose this compound BLI when:
-
High sensitivity is critical: For detecting very small numbers of cells, such as in early-stage tumor models or tracking rare cell populations.[4][5][10]
-
Deep tissue imaging is required: The emission spectra of some aminoluciferins are favorable for penetrating tissue.[10][11][12]
-
Minimizing background is a priority: The lack of an excitation source results in a very high signal-to-noise ratio.[2]
Choose Fluorescence Imaging when:
-
Signal stability over time is important: For experiments requiring consistent signal intensity over the imaging session.[7][8]
-
Substrate administration is not feasible or desirable: FI avoids the potential confounding effects of substrate injection and biodistribution.[2][4]
-
Faster acquisition times are needed: Imaging in the millisecond range allows for dynamic studies.[2][7]
-
Multiplexing is required: The availability of fluorophores with distinct spectral properties allows for the simultaneous imaging of multiple targets.[9]
Ultimately, a thorough understanding of the principles and limitations of each technique, as outlined in this guide, will empower researchers to design more robust and insightful in vivo imaging studies.
References
- 1. When To Use Fluorescent Reporter, Luciferase Or LacZ? | VectorBuilder [en.vectorbuilder.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative comparison of the sensitivity of detection of fluorescent and bioluminescent reporters in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of noninvasive fluorescent and bioluminescent small animal optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging of luciferase and GFP-transfected human tumours in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of human optimized bacterial luciferase, firefly luciferase, and green fluorescent protein for continuous imaging of cell culture and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-head Comparison of Green Fluorescent Protein (GFP) Imaging With Luciferase-luciferin Imaging In Vivo Using Single-nanometer Laser-excitation Tuning and an Ultra-low-light-detection Camera and Optics Demonstrates the Superiority of GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of a cybLuc this compound for Deep Tissue Bioluminescence Imaging in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
CycLuc1 vs. D-luciferin: A Comparative Guide for Deep Tissue Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking to optimize in vivo bioluminescence imaging (BLI), the choice of substrate is critical for achieving high sensitivity, particularly in deep tissue applications. This guide provides an objective comparison of the synthetic luciferin, CycLuc1, and the traditional substrate, D-luciferin, supported by experimental data to inform substrate selection for preclinical imaging studies.
The synthetic luciferin analog CycLuc1 has emerged as a superior alternative to the commonly used D-luciferin for in vivo bioluminescence imaging, especially for monitoring cellular processes in deep tissues such as the brain and in tumor xenografts.[1][2] Experimental evidence consistently demonstrates that CycLuc1 produces a significantly higher photon flux at lower doses compared to D-luciferin, leading to enhanced sensitivity and the ability to detect luciferase expression that is undetectable with conventional methods.[1]
Quantitative Comparison of Photon Flux
The enhanced performance of CycLuc1 in deep tissue imaging is evident in the significantly greater photon emission observed in various preclinical models. The following table summarizes key quantitative data from comparative studies.
| Model System | CycLuc1 Dose | D-luciferin Dose | Photon Flux Increase with CycLuc1 | Reference |
| 4T1-luc2 Breast Cancer Xenografts | Equivalent to D-luciferin | Standard Dose | >10-fold | [1] |
| 4T1-luc2 Breast Cancer Xenografts | 20-200 fold lower than D-luciferin | 150 mg/kg | Equivalent | [1] |
| AAV9-luc2 in Brain Striatum | 20-fold lower than D-luciferin | 150 mg/kg | 8.1 ± 1.5-fold | [1][3] |
| Early-Stage Intracranial GBM Xenografts | 25 mg/kg | 150 mg/kg | ~8-fold | [2][4] |
| SFO and PVN Cardiovascular Brain Regions | 7.5–15 mg/kg (10- to 20-fold lower) | 150 mg/kg | 3- to 4-fold | [5] |
Enhanced Performance of CycLuc1 in Deep Tissue
The superiority of CycLuc1 stems from several key factors. It is a blood-brain barrier permeable substrate, which allows for enhanced imaging in the brain.[6] Furthermore, CycLuc1 exhibits more persistent light emission compared to D-luciferin.[1] This extended signal can be advantageous for longitudinal studies. The mechanism of action is rooted in its higher affinity for firefly luciferase (a lower Km value) and a red-shifted light emission spectrum, which allows for better penetration through biological tissues.[5]
Signaling Pathway and Experimental Workflow
The fundamental biochemical reaction for both CycLuc1 and D-luciferin is the luciferase-catalyzed oxidation that produces light.
A typical in vivo experiment to compare the photon flux of these two substrates follows a standardized workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are based on those reported in comparative studies of CycLuc1 and D-luciferin.
Animal Models and Cell Lines
-
Cell Culture: 4T1-luc2 breast cancer cells, GBM6 glioblastoma cells, or other luciferase-expressing cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]
-
Xenograft Implantation: For tumor models, cells (e.g., 1 x 10^6 cells in 100 µL PBS) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c or athymic nude mice).[1][2] For brain imaging studies, adeno-associated viruses (AAV) expressing luciferase can be stereotactically injected into specific brain regions.[1][5]
In Vivo Bioluminescence Imaging
-
Substrate Preparation:
-
D-luciferin: Prepared at a concentration of 15 mg/mL in sterile PBS.
-
CycLuc1: Prepared at various concentrations (e.g., 0.5 mg/mL to 5 mg/mL) in sterile PBS.
-
-
Animal Preparation: Mice are anesthetized using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Substrate Administration: The prepared substrate is administered via intraperitoneal (i.p.) injection.[1] The standard dose for D-luciferin is typically 150 mg/kg, while CycLuc1 is effective at much lower doses.
-
Image Acquisition:
-
Immediately after substrate injection, mice are placed in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Images are acquired continuously for a set period (e.g., 20-60 minutes) with exposure times ranging from seconds to minutes, depending on signal intensity.[5]
-
A kinetic curve study is often performed to determine the peak time of light emission for each substrate.[7]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the tumor or target tissue.
-
The total photon flux (photons/second/cm²/steradian) is quantified for each ROI using the accompanying software (e.g., Living Image®).[8]
-
Statistical analysis is performed to compare the photon flux between the CycLuc1 and D-luciferin groups.
-
Conclusion
References
- 1. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. laboratory-equipment.com [laboratory-equipment.com]
- 8. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available Aminoluciferins for Enhanced Bioluminescence Applications
For researchers, scientists, and drug development professionals seeking to optimize their bioluminescence assays, the choice of luciferin substrate is paramount. While D-luciferin has long been the standard for firefly luciferase-based systems, a growing family of commercially available aminoluciferin derivatives offers significant advantages in terms of brightness, spectral properties, and suitability for specific applications such as in vivo imaging and protease activity assays.
This guide provides a comprehensive, data-driven comparison of various commercially available aminoluciferins. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their evaluation.
Performance Comparison of this compound Analogs
Aminoluciferins, characterized by the substitution of the 6'-hydroxyl group of D-luciferin with an amino group, can exhibit enhanced properties such as increased quantum yield and red-shifted light emission.[1][2] These characteristics are particularly advantageous for in vivo imaging, where longer wavelength light penetrates tissues more effectively. Furthermore, the amino group provides a convenient handle for chemical modification, leading to the development of "pro-luciferins" that are initially inactive and only release this compound upon cleavage by a specific enzyme.[3][4][5] This strategy is widely employed for developing highly sensitive protease assays.
Below is a summary of the performance of several this compound analogs compared to the traditional D-luciferin. The data is synthesized from published research and manufacturer information.
| Substrate | Commercial Source(s) | Peak Emission Wavelength (nm) | Relative Photon Flux (in vitro, initial) vs. D-luciferin | Relative Photon Flux (live cells, <30 µM) vs. D-luciferin | Key Features & Applications |
| D-Luciferin | AAT Bioquest, Promega, Biosynth | ~560 | 100% | 100% | Standard substrate for firefly luciferase assays. |
| 6'-Aminoluciferin | AAT Bioquest, Abcam, Immunomart | ~594-600 | Variable, can be lower than D-luciferin initially | Generally lower than many alkylated aminoluciferins | Red-shifted emission compared to D-luciferin.[1][2] Precursor for proluminescent enzyme substrates.[6] |
| CycLuc1 (Cyclic Alkylthis compound) | - | ~599 | ~25% | > D-luciferin | Rigid structure leads to high affinity.[1] Excellent cell permeability and bright signal at low concentrations.[7][8] |
| CycLuc2 (Cyclic Alkylthis compound) | - | ~607 | ~30% | > D-luciferin | Similar to CycLuc1 with slightly red-shifted emission.[1] |
| Z-DEVD-aminoluciferin | AAT Bioquest, Promega | Dependent on released this compound | N/A | N/A | Proluminogenic substrate for Caspase-3/7 activity assays.[3][5] |
| Suc-LLVY-aminoluciferin | AAT Bioquest | Dependent on released this compound | N/A | N/A | Proluminogenic substrate for proteasome activity assays.[4] |
| Ac-D-Cha-GR-aminoluciferin | Biosynth | Dependent on released this compound | N/A | N/A | Modified substrate for protease assays, designed for longer light emission.[9][10] |
Note: The relative photon flux can vary depending on the specific luciferase mutant used, substrate concentration, and assay conditions. The data presented here is intended as a general guide. "CycLuc" analogs are examples of advanced derivatives described in scientific literature that may be available through custom synthesis or specialized vendors.
Experimental Protocols
To enable researchers to conduct their own head-to-head comparisons, we provide the following detailed experimental protocols for in vitro and live-cell luciferase assays.
In Vitro Luciferase Assay
This protocol is designed to measure the kinetic profile and light output of different aminoluciferins in a cell-free system.
Materials:
-
Purified recombinant firefly luciferase
-
D-luciferin and this compound analogs to be tested
-
Luciferase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 15 mM MgSO4, 0.1 mM EDTA, 2 mM ATP, 1 mM DTT)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Substrate Stock Solutions: Dissolve D-luciferin and each this compound analog in a suitable solvent (e.g., DMSO) to create concentrated stock solutions (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solutions in Luciferase Assay Buffer to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare Luciferase Solution: Dilute the purified luciferase in Luciferase Assay Buffer to a working concentration (e.g., 1 µg/mL).
-
Assay Plate Setup: Pipette 50 µL of each substrate working solution into triplicate wells of a 96-well plate. Include wells with Luciferase Assay Buffer only as a background control.
-
Initiate Reaction: Using the luminometer's injector, add 50 µL of the luciferase working solution to each well.
-
Measure Luminescence: Immediately measure the luminescence signal at regular intervals (e.g., every 2 seconds for the first minute, then every minute for 30 minutes) to capture both the initial flash and the sustained glow kinetics.
-
Data Analysis: Subtract the background reading from all measurements. Plot the relative light units (RLU) over time for each substrate. The initial peak intensity and the signal half-life are key parameters for comparison.
Live Cell Luciferase Assay
This protocol assesses the performance of aminoluciferins in a cellular context, taking into account factors like cell permeability and metabolism.
Materials:
-
Mammalian cells stably expressing firefly luciferase (e.g., HEK293-luc, HeLa-luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
D-luciferin and this compound analogs to be tested
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well cell culture plates
-
Luminometer with temperature control
Procedure:
-
Cell Seeding: Seed the luciferase-expressing cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Prepare Substrate Solutions: Dissolve the luciferin substrates in cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Equilibrate Plate: On the day of the assay, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Substrate Addition: Carefully remove the old medium from the cells and replace it with 100 µL of the pre-warmed substrate solutions.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes to allow for substrate uptake.
-
Measure Luminescence: Place the plate in the luminometer and measure the luminescence signal. For kinetic studies, measurements can be taken at various time points after substrate addition.
-
Data Analysis: Compare the RLU values generated by each substrate. It is also important to assess cell viability after the assay to ensure that the substrates are not cytotoxic at the tested concentrations.
Visualizing the Bioluminescence Pathway
The fundamental mechanism of light production by firefly luciferase involves a two-step reaction with its substrate. The following diagram illustrates this signaling pathway.
Caption: Bioluminescence reaction pathway of this compound.
Conclusion
The selection of an appropriate luciferin substrate is a critical step in designing sensitive and robust bioluminescence assays. While D-luciferin remains a workhorse in the field, the diverse family of commercially available aminoluciferins provides researchers with a powerful toolkit to enhance signal brightness, shift emission wavelengths for in vivo applications, and develop highly specific enzyme assays. By understanding the performance characteristics of these different substrates and employing standardized protocols for their evaluation, scientists can unlock the full potential of bioluminescence technology in their research and drug discovery endeavors.
References
- 1. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Red-shifted d-luciferin analogues and their bioluminescence characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. Suc-LLVY-Aminoluciferin | AAT Bioquest [aatbio.com]
- 5. Z-DEVD-aminoluciferin | AAT Bioquest [aatbio.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Luciferins & Proluciferins | Enzyme Substrates - Bioluminescence Products | Biosynth [biosynth.com]
- 10. Ac-D-Cha-GR-aminoluciferin | L-8283 | Biosynth [biosynth.com]
A Comparative Guide to Apoptosis Monitoring: Validation of Caged Z-DEVD-Aminoluciferin
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of apoptosis is crucial for advancing our understanding of cell death pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of caged Z-DEVD-aminoluciferin with other established methods for apoptosis monitoring, supported by experimental data and detailed protocols.
Caged Z-DEVD-aminoluciferin is a proluminescent substrate designed for the real-time, non-invasive monitoring of apoptosis. Its mechanism relies on the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade. In apoptotic cells, these caspases cleave the DEVD peptide sequence from the aminoluciferin molecule, "uncaging" it to become a substrate for luciferase. The subsequent enzymatic reaction produces a bioluminescent signal that is directly proportional to caspase-3/7 activity.[1] This method offers a highly sensitive and quantitative readout of apoptosis, particularly advantageous for in vivo imaging studies.[2][3]
Comparison of Apoptosis Detection Methods
The choice of an appropriate apoptosis assay depends on various factors, including the experimental model, the desired sensitivity, and the specific stage of apoptosis to be investigated. Below is a comparative overview of caged Z-DEVD-aminoluciferin and two widely used alternative methods: Annexin V staining and the TUNEL assay.
| Feature | Caged Z-DEVD-Aminoluciferin | Annexin V Staining | TUNEL Assay |
| Principle | Bioluminescent detection of caspase-3/7 activity.[1] | Fluorescent detection of phosphatidylserine (PS) externalization on the cell surface. | Fluorescent or colorimetric detection of DNA fragmentation. |
| Stage of Apoptosis Detected | Early to mid-stage (caspase execution phase). | Early stage (membrane alteration). | Late stage (nuclear fragmentation). |
| Assay Type | Functional enzyme activity assay. | Binding assay to an apoptotic marker. | Detection of a terminal event. |
| In Vivo Application | Well-suited for non-invasive, longitudinal imaging in animal models.[2][3] | Limited by probe delivery and high background. | Generally requires tissue fixation; not suitable for live imaging. |
| Sensitivity | Very high, with a superior signal-to-noise ratio compared to fluorescent methods. | High, but can be affected by background fluorescence. | High, but can also label necrotic cells. |
| Quantitative Analysis | Highly quantitative, providing a linear response to caspase activity. | Quantitative with flow cytometry, but can be subjective with microscopy. | Quantitative, but may require complex image analysis. |
| Throughput | Amenable to high-throughput screening in plate-based formats. | Can be high-throughput with flow cytometry. | Can be laborious and time-consuming for high-throughput applications. |
Performance Comparison: Quantitative Data
Experimental evidence highlights the superior sensitivity of bioluminescent caspase assays over their fluorescent and colorimetric counterparts. A study comparing a luminescent caspase-3/7 assay utilizing a Z-DEVD-aminoluciferin substrate with two fluorescent DEVD-based substrates demonstrated a significantly higher signal-to-noise ratio for the luminescent assay. At one hour post-reagent addition, the signal-to-noise ratio for the luminescent assay was approximately 80-fold greater than that of the (Z-DEVD)2-R110 fluorescent substrate and over 1,000-fold higher than the Z-DEVD-AMC fluorescent substrate.
| Assay Type | Substrate | Signal-to-Noise Ratio (1-hour) |
| Luminescent | Z-DEVD-aminoluciferin | ~800 |
| Fluorescent | (Z-DEVD)2-R110 | ~10 |
| Fluorescent | Z-DEVD-AMC | <1 |
Data synthesized from a comparative study of caspase assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the validation and application of these apoptosis detection methods.
In Vitro Caged Z-DEVD-Aminoluciferin Apoptosis Assay (Cell-Based)
This protocol is adapted from commercially available luminescent caspase-3/7 assays.
Materials:
-
White-walled, clear-bottom 96-well plates
-
Cell culture medium
-
Test compound/apoptosis-inducing agent
-
Caged Z-DEVD-aminoluciferin reagent (e.g., Caspase-Glo® 3/7 Assay Reagent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with the desired concentrations of the test compound or apoptosis-inducing agent. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis (typically 6-24 hours).
-
Reagent Preparation: Prepare the caged Z-DEVD-aminoluciferin reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay: Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control.
Annexin V Apoptosis Assay
Materials:
-
Flow cytometer
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
FACS tubes
Procedure:
-
Cell Treatment: Induce apoptosis in your cell population using the desired method.
-
Cell Harvesting: Harvest the cells and wash them once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
TUNEL Assay
Materials:
-
Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)
-
TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.
-
TUNEL Reaction: Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the samples to remove unincorporated nucleotides.
-
Counterstaining (optional): Counterstain with a nuclear dye such as DAPI.
-
Analysis: Visualize the fluorescent signal using a fluorescence microscope or quantify the percentage of TUNEL-positive cells by flow cytometry.
Visualizing the Pathways and Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
A Comparative Guide to Aminoluciferin and Other Near-Infrared (NIR) Probes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
The advent of near-infrared (NIR) probes has revolutionized in vivo imaging, offering researchers unprecedented opportunities to visualize biological processes in real-time within living organisms. Among the array of available tools, aminoluciferins have emerged as a powerful class of bioluminescent substrates, providing enhanced sensitivity and deeper tissue penetration compared to traditional luciferins. This guide provides an objective comparison of aminoluciferin performance against other commonly used NIR probes, including the fluorescent dyes Indocyanine Green (ICG) and Cyanine 5.5 (Cy5.5), supported by experimental data to aid in the selection of the most appropriate probe for your research needs.
Key Performance Indicators: A Quantitative Comparison
The selection of an NIR probe is dictated by several key performance indicators that influence signal strength, tissue penetration, and specificity. The following tables summarize the critical optical and pharmacokinetic properties of this compound derivatives (AkaLumine and CycLuc1), D-luciferin, Indocyanine Green (ICG), and Cy5.5.
| Probe | Type | Peak Emission (λmax) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) |
| D-luciferin | Bioluminescent | ~560 nm[1] | ~0.41[2] | N/A |
| AkaLumine | Bioluminescent | ~677 nm[3][4] | 0.04 | N/A |
| CycLuc1 | Bioluminescent | ~599 nm[5] | Not explicitly stated, but noted to have increased relative quantum yield compared to D-luciferin[6] | N/A |
| Indocyanine Green (ICG) | Fluorescent | ~820-830 nm[7][8] | ~0.012-0.14 | ~223,000 M⁻¹cm⁻¹ |
| Cy5.5 | Fluorescent | ~694 nm[9] | Not consistently reported | ~250,000 M⁻¹cm⁻¹ |
Table 1: Optical Properties of Selected NIR Probes. Quantum yield for bioluminescent probes refers to the efficiency of converting chemical energy into light, while for fluorescent probes, it is the efficiency of converting absorbed light into emitted light. The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength and is not applicable to bioluminescent probes.
| Probe | Administration Route | Typical Dose | Serum Half-life | Primary Clearance Route |
| D-luciferin | Intraperitoneal (IP), Intravenous (IV) | 150 mg/kg (IP)[1][10] | ~9-10 minutes[6] | Renal |
| AkaLumine-HCl | Intraperitoneal (IP) | 1 mM (in vivo)[3] | Not explicitly stated | Not explicitly stated |
| CycLuc1 | Intraperitoneal (IP) | 5-15 mg/kg (IP)[10] | More sustained systemic circulation than D-luciferin[6] | Not explicitly stated |
| Indocyanine Green (ICG) | Intravenous (IV) | 10 mg/kg[11] | ~3-4 minutes[7] | Hepatic (biliary excretion)[12] |
| Cy5.5 | Intravenous (IV) | 1-2 nmol per mouse[13] | ~2.2 hours (unconjugated), 19.6 hours (conjugated to HSA)[14][15] | Renal (unconjugated) |
Table 2: Pharmacokinetic Properties of Selected NIR Probes. Dosing and pharmacokinetic parameters can vary depending on the specific experimental model and formulation.
Signaling and Detection Mechanisms
The fundamental mechanisms by which these probes generate a detectable signal differ significantly, influencing their applications and experimental design.
Bioluminescence: The Luciferase-Luciferin Reaction
Bioluminescent imaging relies on the enzymatic reaction between a luciferase enzyme and its substrate, a luciferin.[16] In the presence of oxygen and ATP, firefly luciferase catalyzes the oxidation of luciferin to produce an electronically excited oxyluciferin molecule.[17] As this molecule returns to its ground state, it releases energy in the form of light.[17] Aminoluciferins are synthetic analogs of D-luciferin designed to produce red-shifted light, enabling deeper tissue penetration.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cy5.5-Human serum albumin-tissue inhibitor of matrix metalloproteinase 2 fusion protein - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Firefly luciferase - Wikipedia [en.wikipedia.org]
Mutant Luciferases: A Comparative Guide to Substrate Selectivity for Aminoluciferins Over D-luciferin
For researchers, scientists, and drug development professionals, the burgeoning field of bioluminescence imaging hinges on the specificity of luciferase enzymes for their luciferin substrates. The development of mutant luciferases with enhanced selectivity for synthetic aminoluciferins over the natural substrate, D-luciferin, has opened new avenues for multiplexed imaging and targeted assays. This guide provides a comparative analysis of key mutant luciferases, supported by experimental data and detailed protocols to aid in the selection of the optimal enzyme-substrate pair for your research needs.
The engineering of firefly luciferase has yielded enzymes that not only exhibit preferential activity for aminoluciferins but in some cases, are virtually inactive with D-luciferin. This orthogonality is crucial for developing robust, multi-component biological assays and imaging modalities.[1][2] Mutations in the active site of the luciferase can dramatically alter substrate affinity and catalytic efficiency, leading to significant improvements in light emission from aminoluciferins.[3]
Comparative Analysis of Mutant Luciferase Selectivity
The following table summarizes the quantitative data on the selectivity of various mutant luciferases for aminoluciferins compared to D-luciferin. The data highlights the fold-selectivity, a measure of the enzyme's preference for the aminoluciferin substrate.
| Mutant Luciferase | This compound Substrate | Fold Selectivity over D-luciferin | Key Findings |
| Triple Mutant (R218K, L286M, S347A) | CycLuc2, CycLuc7, CycLuc11 | >10,000 | This mutant demonstrates remarkable selectivity, rendering D-luciferin essentially inactive while maintaining high light output with specific aminoluciferins.[4][5] The photon flux from some aminoluciferins even increased compared to the wild-type enzyme with D-luciferin.[5] |
| R218K | CycLuc1, CycLuc2 | 40-50 fold brighter with aminoluciferins in vivo | This single mutant significantly improves photon flux from synthetic luciferins compared to D-luciferin in both live cells and in vitro.[4][6] It generally enhances light output for most this compound substrates.[3] |
| L342A | CycLuc1, CycLuc2 | >50-fold over background with aminoluciferins in vivo | This mutation confers substantial substrate selectivity, with D-luciferin giving no signal in vivo in some experiments.[6] |
| R218K/L342A (Double Mutant) | Aminoluciferins | Further selectivity over D-luciferin | The combination of these two mutations results in enhanced selectivity compared to the single mutants.[6] |
| S347A | CycLuc1 | Better substrate than D-luciferin | This mutation increases the Km for D-luciferin and lowers its emission rate.[3] |
| F247L | 6'-aminoluciferin | ~5-fold improvement in light output | Recommended for improved imaging with 6'-aminoluciferin, particularly relevant for bioluminescent protease assays.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of mutant luciferase selectivity.
In Vitro Luciferase Activity Assay
This protocol is used to determine the kinetic parameters (K_m and V_max) and overall light output of wild-type and mutant luciferases with D-luciferin and various aminoluciferins.
Materials:
-
Purified wild-type or mutant luciferase
-
D-luciferin stock solution
-
This compound analog stock solutions (e.g., CycLuc1, CycLuc2)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminometer
Procedure:
-
Prepare a dilution series of each luciferin substrate in the assay buffer.
-
In a white, opaque 96-well plate, add a fixed amount of purified luciferase to each well.
-
Initiate the reaction by adding the luciferin substrate dilutions to the wells, followed immediately by the addition of ATP to a final concentration of 1 mM.
-
Measure the light emission (luminescence) immediately using a luminometer, integrating the signal over a defined period (e.g., 1-10 seconds).
-
For kinetic analysis, measure the initial burst of light. For sustained emission, monitor the luminescence over a longer period.
-
Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate the selectivity by comparing the catalytic efficiencies (V_max/K_m) for the this compound versus D-luciferin.
Live Cell Bioluminescence Assay
This protocol assesses the performance of mutant luciferases with different luciferins in a cellular context, taking into account factors like cell permeability of the substrates.
Materials:
-
Mammalian cells (e.g., CHO, HEK293)
-
Plasmid DNA encoding wild-type or mutant luciferase
-
Transfection reagent
-
Cell culture medium
-
D-luciferin
-
This compound analogs
-
Luminometer or a bioluminescence imaging system
Procedure:
-
Seed the cells in a 96-well plate and grow to an appropriate confluency.
-
Transfect the cells with the plasmid DNA encoding the desired luciferase using a suitable transfection reagent.
-
Allow for protein expression for 24-48 hours post-transfection.
-
Replace the cell culture medium with a fresh medium containing the desired concentration of either D-luciferin or an this compound analog.
-
Immediately measure the bioluminescence signal using a luminometer or image the plate with a bioluminescence imaging system.
-
To compare the efficiency of different luciferins, normalize the light output to the amount of luciferase expressed, which can be determined by a parallel assay such as a Western blot or by using a co-transfected reporter.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for assessing the selectivity of mutant luciferases.
Conclusion
The development of mutant luciferases with high selectivity for aminoluciferins represents a significant advancement in bioluminescence technology.[5] The ability to create orthogonal enzyme-substrate pairs allows for more complex and informative biological studies, from tracking multiple cell types simultaneously to developing highly specific molecular probes.[1][7][8] The data and protocols presented in this guide offer a starting point for researchers to select and validate the most appropriate tools for their specific experimental needs, ultimately expanding the power and utility of bioluminescence imaging in drug discovery and biomedical research.
References
- 1. Orthogonal Luciferase-Luciferin Pairs for Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of mutant firefly luciferases that efficiently utilize aminoluciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Firefly Luciferase Mutants Allow Substrate-Selective Bioluminescence Imaging in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Orthogonal bioluminescent probes from disubstituted luciferins - PMC [pmc.ncbi.nlm.nih.gov]
Deeper Insights: Aminoluciferins Outshine D-luciferin for In Vivo Bioluminescence Imaging
A new class of synthetic luciferin analogs, known as aminoluciferins, demonstrates significantly enhanced signal penetration and intensity in deep-tissue bioluminescence imaging (BLI) compared to the traditional substrate, D-luciferin. These improvements are attributed to a combination of factors including red-shifted light emission, increased photon flux, and favorable pharmacokinetic properties. These enhanced characteristics make aminoluciferins powerful tools for researchers in drug development and various scientific fields requiring sensitive and non-invasive in vivo imaging.
Recent studies have highlighted several aminoluciferin derivatives, such as CycLuc1, AkaLumine-HCl, and cybLuc, which consistently outperform D-luciferin in preclinical models. The enhanced performance of these synthetic substrates opens new avenues for monitoring biological processes deep within living organisms with greater sensitivity and accuracy.
Quantitative Signal Enhancement
This compound substrates have been shown to produce a much stronger bioluminescent signal than D-luciferin at equivalent or even significantly lower concentrations. For instance, CycLuc1 has been reported to yield a signal more than 10-fold higher than D-luciferin at the same dose.[1][2] In some models, such as imaging tumor cells, this enhancement can be even more dramatic, with researchers able to use 20 to 200 times less CycLuc1 to achieve the same peak photon flux as the standard dose of D-luciferin.[1][3][4] Similarly, AkaLumine-HCl has demonstrated signals over 40-fold higher than those from D-luciferin when imaging subcutaneous tumors.[5][6] Another potent analog, cybLuc, can produce a 20-fold brighter signal than D-luciferin at just 0.01% of the standard dose.[7][8]
The following table summarizes the quantitative comparison of signal intensity between various aminoluciferins and D-luciferin.
| Substrate | Model System | Signal Enhancement vs. D-luciferin | Reference |
| CycLuc1 | Subcutaneous Tumor (4T1-luc2 cells) | >10-fold higher signal at equivalent doses | [1] |
| Deep Brain Imaging | Detectable signal where D-luciferin is not | [3][4] | |
| Cardiovascular Brain Regions (SFO & PVN) | 3 to 4-fold greater emission at 10-20 fold lower concentrations | [9][10] | |
| AkaLumine-HCl | Subcutaneous Tumor | >40-fold higher signal at 1 mM concentration | [5][6] |
| Lung Metastasis | 8.1-fold higher signal | [5] | |
| cybLuc | In Vivo Mouse Imaging | 20-fold more light at 0.01% of the standard D-luciferin dose | [7] |
Superior Tissue Penetration
A significant limitation of traditional bioluminescence imaging is the attenuation of light by biological tissues, which strongly absorb and scatter light at shorter wavelengths (blue-green spectrum). D-luciferin's emission peak is around 560 nm.[11] Aminoluciferins, however, are engineered to produce light at longer, red-shifted wavelengths, which can penetrate tissue more effectively.[3][11]
For example, AkaLumine-HCl has a maximum emission wavelength of 677 nm, well into the near-infrared (NIR) range where tissue is more transparent.[5][12] This red-shifted emission results in markedly improved signal detection from deep tissues. In a direct comparison using tissue sections, the light from AkaLumine-HCl showed 5-fold and 8.3-fold higher penetration through 4 mm and 8 mm thick tissue, respectively, compared to the light from D-luciferin.[5]
| Substrate | Peak Emission Wavelength (λmax) | Tissue Penetration Improvement vs. D-luciferin | Reference |
| D-luciferin | ~560 nm | Baseline | [11] |
| This compound (aLuc) | ~591 nm | Improved | [11] |
| cybLuc | ~603 nm | Significantly Improved | [11] |
| AkaLumine-HCl | ~677 nm | 5-fold (4mm tissue), 8.3-fold (8mm tissue) | [5] |
Experimental Methodologies
The following sections detail the typical experimental protocols used to compare the in vivo performance of aminoluciferins and D-luciferin.
General In Vivo Bioluminescence Imaging Protocol
-
Animal Models: Mice (e.g., BALB/c, C57BL/6) are typically used.[1] For tumor studies, cancer cells engineered to express firefly luciferase (e.g., 4T1-luc2, LLC/luc) are implanted subcutaneously or intravenously.[1][5] For neurological studies, luciferase expression is targeted to specific brain regions via viral vectors.[9][10]
-
Substrate Administration: D-luciferin is typically prepared in PBS at a standard dose of 150 mg/kg and administered via intraperitoneal (i.p.) injection.[1] this compound analogs are also typically dissolved in PBS and administered i.p., but at varying, often much lower, concentrations.[1][9]
-
Imaging: Following substrate injection (typically within 10-15 minutes), animals are anesthetized (e.g., with isoflurane) and placed in a light-tight chamber of an in vivo imaging system (IVIS).[1] Images are acquired using a sensitive CCD camera with exposure times ranging from seconds to minutes.[9]
-
Data Analysis: The bioluminescent signal is quantified as photon flux (photons/second/cm²/steradian) from a defined region of interest (ROI).[1] The signal intensity over time is often plotted to determine the peak signal and duration.
Tissue Penetration Assay
-
Light Source: A stable light source is generated by reacting firefly luciferase with the luciferin substrate (D-luciferin or an this compound analog) in a microplate well.
-
Tissue Samples: Slices of animal tissue (e.g., chicken breast) of varying thickness (e.g., 4 mm, 8 mm) are placed over the light source.[5]
-
Signal Measurement: The light penetrating the tissue is captured and quantified using an in vivo imaging system.
-
Comparison: The percentage of light that penetrates the tissue for each substrate is calculated and compared.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the bioluminescence signaling pathway and the typical experimental workflow for comparing luciferin substrates.
Caption: Firefly luciferase catalyzes the reaction of a luciferin substrate with ATP and oxygen to produce light.
Caption: Workflow for comparing the in vivo performance of D-luciferin and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cybLuc: An Effective this compound Derivative for Deep Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbnu.elsevierpure.com [jbnu.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Aminoluciferin
The proper disposal of aminoluciferin and related bioluminescent reagents is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential chemical hazards but also ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for research scientists and drug development professionals.
Essential Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.[1][2][3] Potentially harmful, prolonged or repeated exposure should be avoided.[4]
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tight-sealing to prevent dust or splash entry.[1][2][3] |
| Face Shield | Recommended for additional protection against splashes.[1][2] | |
| Hand Protection | Gloves | Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper removal technique.[3] |
| Body Protection | Lab Coat/Clothing | Wear protective clothing to prevent skin exposure.[1][2][5] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded, irritation is experienced, or when handling powders outside of a ventilated enclosure.[1][2] |
Step-by-Step Disposal Protocol
The following procedure outlines the standard and safest method for disposing of this compound waste. This protocol assumes that the waste will be collected by a licensed environmental health and safety (EHS) vendor and is based on general hazardous waste guidelines.[6][7][8]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Determine if your this compound waste is solid (powder), liquid (dissolved in solvent), or contaminated labware (e.g., pipette tips, tubes, gloves).
-
Collect Waste:
-
Solid Waste: Carefully sweep or mechanically transfer solid this compound powder into a designated hazardous waste container.[1][2][5] Avoid creating dust.[1][2]
-
Liquid Waste: Collect all solutions containing this compound, including the first rinse of any emptied containers, in a sealable, chemically compatible container for liquid hazardous waste.[8] For highly toxic compounds, the first three rinses must be collected.[8]
-
Contaminated Sharps & Labware: Dispose of items like needles and syringes in a designated sharps container. Place other contaminated items like gloves, absorbent paper, and plasticware in a separate, clearly labeled container for solid chemical waste.[9]
-
Step 2: Container Management
-
Use Appropriate Containers: All waste must be collected in sturdy, leak-proof containers with tight-fitting lids.[7] Ensure the container material is compatible with the waste contents (e.g., do not store corrosive materials in a metal can).
-
Label Containers Clearly: Label every waste container with a "Hazardous Waste" tag.[7] The label must include:
-
The full chemical name: "this compound" (and any solvents).
-
The approximate concentration and quantity.
-
The date accumulation started.
-
Relevant hazard warnings (e.g., "Harmful").
-
Step 3: Storage Pending Disposal
-
Secure Storage: Keep waste containers tightly closed except when adding waste.[8]
-
Designated Area: Store the sealed containers in a designated, well-ventilated, and secure area away from general lab traffic.
-
Secondary Containment: Place liquid waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[8]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Never dispose of this compound down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[6]
-
Provide Information: Be prepared to provide the information from your hazardous waste label to the disposal vendor.
Emergency Spill Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area. Use local exhaust ventilation if available.[1][2]
-
Wear PPE: Don the appropriate PPE as outlined in Table 1 before addressing the spill.
-
Contain the Spill:
-
Clean Up: Carefully collect the spilled material and cleanup debris. Place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. After the initial cleaning, you may flush the area with water.[1][2]
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. fishersci.com [fishersci.com]
- 6. needle.tube [needle.tube]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. clymenvironmental.com [clymenvironmental.com]
Safeguarding Your Research: A Guide to Handling Aminoluciferin
For immediate reference, this guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Aminoluciferin. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity in all laboratory settings.
This compound and its derivatives are vital reagents in bioluminescence research, widely utilized in assays for gene expression, drug discovery, and in vivo imaging. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practice dictates the use of appropriate personal protective equipment (PPE) and adherence to safe handling protocols.[1][2][3] This proactive approach minimizes the risk of exposure and ensures a secure research environment.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free | Prevents skin absorption. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1-compliant | Protects against splashes of solutions or airborne particles of solid compound.[1][2][4] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or if working outside of a ventilated enclosure.[1][4] | Minimizes inhalation of airborne powder. |
Operational and Handling Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental consistency. The following workflow outlines the key procedural steps.
Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container, protected from light, and at a temperature below -15°C as recommended.[5][6]
Preparation:
-
Don PPE: Before handling, put on a lab coat, nitrile gloves, and safety goggles.
-
Prepare Workspace: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2] Ensure the workspace is clean and uncluttered.
Handling the Solid Compound:
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If dust is generated, ensure adequate ventilation.[1][4]
-
Dissolving: Prepare stock solutions by dissolving the solid compound in a suitable solvent, such as DMSO.[5][6] Add the solvent slowly to the solid to prevent splashing.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical advice.[1][4]
Spill and Disposal Plan
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, cover with a plastic sheet to minimize dust and carefully sweep or scoop the material into a labeled waste container.[1][4]
-
For liquid spills, absorb with an inert material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable disinfectant.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused solutions, should be disposed of in accordance with local, state, and federal regulations. Do not pour waste down the drain.[1] Waste codes should be assigned by the user based on the application for which the product was used.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
